Product packaging for 4-Hydroxy isoleucine(Cat. No.:)

4-Hydroxy isoleucine

Cat. No.: B13845595
M. Wt: 147.17 g/mol
InChI Key: OSCCDBFHNMXNME-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy isoleucine is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B13845595 4-Hydroxy isoleucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5+/m0/s1

InChI Key

OSCCDBFHNMXNME-VPENINKCSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)O)[C@H](C(=O)O)N

Canonical SMILES

CC(C(C)O)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

(2S,3R,4S)-4-Hydroxyisoleucine: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R,4S)-4-hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum).[1] This unique branched-chain amino acid has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and metabolic syndrome.[2][3] Its biological activities are multifaceted, encompassing direct effects on insulin (B600854) secretion, enhancement of insulin sensitivity in peripheral tissues, and modulation of lipid metabolism.[3][4] This technical guide provides an in-depth overview of the biological activity of (2S,3R,4S)-4-hydroxyisoleucine, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The primary therapeutic potential of (2S,3R,4S)-4-hydroxyisoleucine lies in its ability to modulate glucose and lipid homeostasis. Its actions are primarily attributed to its insulinotropic and insulin-sensitizing properties.

Insulinotropic Effects

(2S,3R,4S)-4-hydroxyisoleucine stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5] This glucose dependency is a crucial feature, as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[4] The insulinotropic effect is observed in the presence of elevated glucose concentrations, typically in the range of 6.6 to 16.7 mmol/L.[5] At low or basal glucose levels (3 to 5 mmol/L), 4-HIL has no significant effect on insulin release.[5] The major isomer, (2S,3R,4S), is responsible for this activity.[6]

Experimental Model 4-HIL Concentration Glucose Concentration Observed Effect on Insulin Secretion Reference
Isolated Rat and Human Pancreatic Islets100 µM - 1 mM6.6 - 16.7 mMPotentiation of glucose-induced insulin release.[5]
Isolated Perfused Rat Pancreas200 µM8.3 mMPotentiation of insulin release.[6]
Isolated NIDD Rat Islets200 µM16.7 mMPotentiation of glucose-induced insulin release.[7][8]
Insulin Sensitizing and Glucose Uptake Effects

Beyond its effects on insulin secretion, (2S,3R,4S)-4-hydroxyisoleucine enhances insulin sensitivity in peripheral tissues such as skeletal muscle, adipose tissue, and the liver.[3][9] This leads to increased glucose uptake and utilization, thereby contributing to lower blood glucose levels.

Experimental Model 4-HIL Concentration/Dose Key Findings Reference
L6-GLUT4myc MyotubesNot specifiedSubstantial increase in 2-deoxy-D-glucose (2-DG) uptake and GLUT4 translocation to the cell surface after 16 hours of exposure.[10]
Insulin-Resistant 3T3-L1 AdipocytesDose-dependentIncreased glucose uptake.[11]
High Fructose Diet-Fed Streptozotocin-Induced Diabetic Rats50 mg/kgImproved glucose tolerance and insulin sensitivity.[12]
Normal Rats (IVGTT) and Dogs (OGTT)18 mg/kgImproved glucose tolerance.[7]
Non-Insulin-Dependent Diabetic (NIDD) Rats (6-day treatment)50 mg/kg dailyReduced basal hyperglycemia and decreased basal insulinemia.[8]
Effects on Lipid Metabolism

(2S,3R,4S)-4-hydroxyisoleucine has demonstrated beneficial effects on lipid profiles, suggesting its potential in managing dyslipidemia, a common comorbidity of metabolic syndrome.[13][14]

Experimental Model 4-HIL Dose Duration Observed Effects on Lipid Profile Reference
Dyslipidemic Hamster ModelNot specifiedNot specified- 33% decrease in plasma triglycerides (P<0.002)- 22% decrease in total cholesterol (TC) (P<0.02)- 14% decrease in free fatty acids- 39% increase in HDL-C/TC ratio[14]
C57BL/KsJ-db/db Mice50 mg/kg (oral)Not specified- Significant decrease in total plasma triglyceride levels- Significant increase in HDL-cholesterol levels- 51.1% reduction in plasma insulin levels[13]
High-Fat Diet-Induced Obese Mice50, 100, or 200 mg/kg8 weeks- Reduced liver steatosis and dyslipidemia.[15]
Streptozotocin-Diabetic RatsNot specified4 weeks- Restoration of blood lipid levels to those of normal controls.[11]

Signaling Pathways

The biological activities of (2S,3R,4S)-4-hydroxyisoleucine are mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin's metabolic effects. (2S,3R,4S)-4-hydroxyisoleucine has been shown to activate this pathway, thereby promoting glucose uptake and synthesis.[3][16] Activation of this pathway leads to the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells.[10][17]

PI3K_Akt_Pathway HIL (2S,3R,4S)-4- Hydroxyisoleucine PI3K PI3K HIL->PI3K Activates Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 p1 PI3K->p1 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates GSK3b GSK-3β Akt->GSK3b Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Glycogen Glycogen Synthesis GSK3b->Glycogen Inhibits GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake p1->PIP3

Caption: PI3K/Akt signaling pathway activated by (2S,3R,4S)-4-hydroxyisoleucine.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.[18][19] (2S,3R,4S)-4-hydroxyisoleucine has been shown to activate AMPK, contributing to its beneficial effects on glucose and lipid metabolism.[12][20] AMPK activation promotes mitochondrial biogenesis and enhances glucose uptake in an insulin-independent manner.[12][21]

AMPK_Pathway HIL (2S,3R,4S)-4- Hydroxyisoleucine AMPK AMPK HIL->AMPK Activates Mito_biogenesis Mitochondrial Biogenesis (PGC-1α, PGC-1β) AMPK->Mito_biogenesis Stimulates FA_oxidation Fatty Acid Oxidation (CPT1, CPT2) AMPK->FA_oxidation Stimulates Glucose_uptake Glucose Uptake (GLUT4) AMPK->Glucose_uptake Stimulates Gluconeogenesis Gluconeogenesis (Liver) AMPK->Gluconeogenesis Inhibits Lipid_synthesis Lipid Synthesis AMPK->Lipid_synthesis Inhibits

Caption: AMPK signaling pathway activated by (2S,3R,4S)-4-hydroxyisoleucine.

Experimental Protocols

In Vitro Studies

Objective: To assess the direct effect of (2S,3R,4S)-4-hydroxyisoleucine on insulin secretion from isolated pancreatic islets.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rats (e.g., Wistar or Sprague-Dawley) by collagenase digestion of the pancreas.[7][22]

  • Pre-incubation: Isolated islets are pre-incubated for 60 minutes at 37.5°C in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing bovine serum albumin (BSA) and a specific glucose concentration (e.g., 8.3 mM).[7]

  • Incubation: Batches of size-matched islets (e.g., three islets per batch) are incubated for 60 minutes in 1 ml of medium with varying glucose concentrations (e.g., 3.0, 8.3, or 16.7 mM) in the presence or absence of different concentrations of (2S,3R,4S)-4-hydroxyisoleucine (e.g., 200 µM).[7]

  • Insulin Measurement: After incubation, the supernatant is collected, and the insulin concentration is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Objective: To evaluate the effect of (2S,3R,4S)-4-hydroxyisoleucine on glucose uptake in skeletal muscle cells.

Methodology:

  • Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.[23][24]

  • Treatment: Differentiated L6 myotubes are treated with (2S,3R,4S)-4-hydroxyisoleucine for a specified period (e.g., 16 hours).[10]

  • Glucose Uptake Measurement:

    • Cells are incubated with a Krebs-Ringer HEPES (KRH) buffer containing radio-labeled 2-deoxy-D-glucose (e.g., [³H]2-DG).[10][23]

    • After incubation, cells are washed with ice-cold KRH buffer and lysed.[23]

    • The radioactivity in the cell lysates is measured by liquid scintillation counting to quantify glucose uptake.[23]

Objective: To determine if (2S,3R,4S)-4-hydroxyisoleucine promotes the translocation of GLUT4 to the plasma membrane.

Methodology:

  • Cell Line: L6-GLUT4myc cells, which express a myc-tagged GLUT4, are commonly used.[10]

  • Treatment: Cells are treated with (2S,3R,4S)-4-hydroxyisoleucine.[10]

  • Detection:

    • Antibody-coupled colorimetric assay: The amount of GLUT4myc on the cell surface is quantified by binding an anti-myc antibody followed by a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate.[10]

    • Flow Cytometry: Cells are incubated with a primary anti-GLUT4 antibody that recognizes an external epitope, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is then measured by flow cytometry.[25][26]

In Vivo Studies

Objective: To investigate the antidiabetic effects of (2S,3R,4S)-4-hydroxyisoleucine in a model of type 1 or type 2 diabetes.

Methodology:

  • Induction of Diabetes:

    • Type 1 Diabetes Model: A single high dose of STZ (e.g., 50-65 mg/kg, intraperitoneally) is administered to rats.[27][28]

    • Type 2 Diabetes Model: A lower dose of STZ (e.g., 25-45 mg/kg) is administered in combination with a high-fat diet to induce insulin resistance.[27][29]

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels (typically ≥16.7 mmol/L for type 1 models).[27]

  • Treatment: Diabetic rats are treated with (2S,3R,4S)-4-hydroxyisoleucine (e.g., 50 mg/kg, daily) via oral gavage or intravenous injection for a specified duration (e.g., 6 days to 8 weeks).[7][8]

  • Assessment of Parameters: Blood glucose, plasma insulin, lipid profiles, and glucose tolerance (via oral or intravenous glucose tolerance tests) are measured at baseline and throughout the treatment period.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Islet_Isolation Pancreatic Islet Isolation Islet_Treatment 4-HIL Treatment Islet_Isolation->Islet_Treatment Insulin_Assay Insulin Secretion Measurement (RIA/ELISA) Islet_Treatment->Insulin_Assay L6_Culture L6 Myoblast Culture & Differentiation L6_Treatment 4-HIL Treatment L6_Culture->L6_Treatment Glucose_Uptake_Assay Glucose Uptake Assay ([³H]2-DG) L6_Treatment->Glucose_Uptake_Assay GLUT4_Assay GLUT4 Translocation Assay L6_Treatment->GLUT4_Assay Diabetes_Induction Induction of Diabetes (e.g., STZ in rats) Animal_Treatment 4-HIL Administration (Oral/IV) Diabetes_Induction->Animal_Treatment Parameter_Analysis Analysis of Metabolic Parameters (Glucose, Insulin, Lipids, GTT) Animal_Treatment->Parameter_Analysis

Caption: General experimental workflow for in vitro and in vivo studies of 4-HIL.

Conclusion

(2S,3R,4S)-4-hydroxyisoleucine exhibits a range of biological activities that make it a compelling candidate for the development of novel therapeutics for metabolic diseases. Its dual action of stimulating glucose-dependent insulin secretion and enhancing insulin sensitivity, coupled with its beneficial effects on lipid metabolism, positions it as a promising multi-target agent. The activation of the PI3K/Akt and AMPK signaling pathways appears to be central to its mechanism of action. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile in humans.[2] This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the pharmacological applications of this natural compound.

References

4-Hydroxyisoleucine: A Deep Dive into its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a unique, non-proteinogenic branched-chain amino acid primarily isolated from fenugreek (Trigonella foenum-graecum) seeds. It has garnered significant scientific interest for its potential therapeutic applications, particularly in the management of metabolic disorders such as type 2 diabetes.[1][2] 4-HIL exhibits potent insulinotropic and anti-hyperglycemic properties.[1][2] Notably, its insulin-releasing effect is glucose-dependent, minimizing the risk of hypoglycemia, a common side effect of many conventional diabetes therapies.[3] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics, bioavailability, and relevant signaling pathways of 4-hydroxyisoleucine.

Pharmacokinetic Profile of 4-Hydroxyisoleucine

The pharmacokinetic profile of 4-hydroxyisoleucine has been investigated in both preclinical animal models and human clinical studies. These studies are crucial for determining the optimal dosing regimens and understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Human Pharmacokinetic Data

A clinical study involving healthy human volunteers has provided key insights into the oral pharmacokinetics of 4-HIL. Following a single oral administration of 150 mg of 4-HIL from a fenugreek seed extract, the compound was rapidly absorbed.[1][4] The key pharmacokinetic parameters are summarized in the table below.

Table 1: Human Pharmacokinetic Parameters of 4-Hydroxyisoleucine (Single 150 mg Oral Dose) [1][4]

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)2.42 ± 0.61µg/mL
Tmax (Time to Maximum Concentration)0.5hours

Data from a study with twelve healthy volunteers.[1][4]

Preclinical Pharmacokinetic Data (Rat Model)

Preclinical studies in Wistar rats have also been conducted to characterize the pharmacokinetic properties of 4-HIL. These studies provide foundational data for human trials and help in understanding the compound's behavior in a biological system.

Table 2: Preclinical Pharmacokinetic Parameters of 4-Hydroxyisoleucine in Wistar Rats (Single 10 mg/kg Oral Dose) [5]

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)8140.37 ± 623.48ng/mL
Tmax (Time to Maximum Concentration)0.5hours
AUC (0-t) (Area Under the Curve)39034.76 ± 1345.06ng·h/mL
AUC (0-inf) (Area Under the Curve to infinity)45892.54 ± 702.92ng·h/mL
t1/2 (Elimination Half-life)10.83 ± 1.96hours

Data from a study in Wistar rats (n=4).[5]

Another preclinical study in female Sprague-Dawley rats at a dose of 50 mg/kg reported an absolute oral bioavailability of 56.8%.[6]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies cited in this guide.

Human Pharmacokinetic Study Protocol
  • Study Design: A single-dose, open-label study was conducted in twelve healthy volunteers.[1][4]

  • Dosage and Administration: Participants received a single oral dose of 150 mg of 4-hydroxyisoleucine administered as fenugreek seed extract tablets.[1][4]

  • Sample Collection: Capillary blood samples were collected at various time points over a 24-hour period.[4]

  • Analytical Method: Plasma concentrations of 4-HIL were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Preclinical Pharmacokinetic Study Protocol (Wistar Rat)
  • Study Design: A pharmacokinetic study was performed in Wistar rats (n=4).[5]

  • Dosage and Administration: A single oral dose of 10 mg/kg of 4-hydroxyisoleucine was administered.[5]

  • Sample Collection: Blood samples were collected at predetermined time points to establish a plasma concentration-time profile.

  • Analytical Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the quantification of 4-HIL in plasma.[5][7][8]

Bioanalytical Method for Quantification of 4-Hydroxyisoleucine

The accurate quantification of 4-hydroxyisoleucine in biological matrices is essential for pharmacokinetic studies. The most commonly employed method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5][7][8][9][10]

Table 3: Key Parameters of a Validated LC-MS/MS Method for 4-HIL Quantification [5][7][8][9][10][11][12]

ParameterDescription
Sample Preparation Protein precipitation with acetonitrile (B52724) is a common method for extracting 4-HIL from plasma.[5]
Chromatography A BEH Shield RP-18 column or a ZIC-cHILIC column is typically used for separation.[9][11]
Mobile Phase A mixture of acetonitrile and 0.1% formic acid in water is a common mobile phase.[7][8][11]
Ionization Mode Electrospray ionization (ESI) in positive ion mode is used.[5][8][11]
Detection Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection.[5][8][11]
MRM Transitions For 4-HIL: m/z 148.19 > 74.02 or 148.1 > 102.1. For Internal Standard (L-isoleucine): m/z 132.17 > 69.04.[7][8][9][10][11]
Linearity The method typically shows good linearity in the range of 1-5000 ng/mL or 50-2000 ng/mL.[7][8][9]

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_pre_analysis Pre-Analysis cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_post_analysis Post-Analysis Subject Recruitment Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Oral Administration Blood Sampling Blood Sampling Dosing->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Acetonitrile Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Injection Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Software Analysis Parameter Determination Parameter Determination Pharmacokinetic Modeling->Parameter Determination Cmax, Tmax, AUC, etc. G 4-Hydroxyisoleucine 4-Hydroxyisoleucine Insulin (B600854) Receptor Insulin Receptor 4-Hydroxyisoleucine->Insulin Receptor Activates AMPK AMPK 4-Hydroxyisoleucine->AMPK Activates IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates PI3K PI3K IRS-1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt/PKB Akt/PKB PIP3->Akt/PKB Activates GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Promotes Increased Glucose Uptake Increased Glucose Uptake GLUT4 Translocation->Increased Glucose Uptake AMPK->Increased Glucose Uptake Promotes

References

4-Hydroxyisoleucine: A Deep Dive into its Signaling Pathways and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-OH-Ile), a unique non-proteinogenic branched-chain amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum), has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders.[1][2] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by 4-OH-Ile, its quantitative effects on various metabolic parameters, and detailed experimental protocols for its study. Emerging evidence suggests that 4-OH-Ile exerts its beneficial effects through a multi-pronged mechanism, primarily by enhancing insulin (B600854) secretion and improving insulin sensitivity in peripheral tissues.[2][3]

Core Signaling Pathways of 4-Hydroxyisoleucine

4-OH-Ile's metabolic regulatory effects are primarily mediated through its influence on key signaling cascades, including the insulin signaling pathway via PI3K/Akt and the activation of AMP-activated protein kinase (AMPK).

Insulin Signaling Pathway

4-OH-Ile has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[4] Beyond its insulinotropic effects, it also enhances insulin sensitivity in tissues like skeletal muscle and liver.[2][3] The binding of insulin to its receptor (IR) triggers a signaling cascade that is crucial for glucose homeostasis. 4-OH-Ile has been observed to positively modulate this pathway at several key junctures.

A critical early step in insulin signaling is the phosphorylation of insulin receptor substrate-1 (IRS-1).[1][5] This event serves as a docking site for phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[7] Activated Akt proceeds to phosphorylate a range of downstream targets, culminating in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake into the cell.[6][8] Studies have demonstrated that 4-OH-Ile treatment can lead to increased phosphorylation of Akt, suggesting its role in augmenting this signaling cascade.[5]

Furthermore, 4-OH-Ile has been shown to counteract insulin resistance induced by factors like palmitate by preserving the phosphorylation of key signaling molecules such as IRS-1 and Akt.[7] It also mitigates the inflammatory response associated with insulin resistance by reducing the activation of stress-activated protein kinases like JNK and p38 MAPK.[9]

G 4-Hydroxyisoleucine and the Insulin Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 4-OH-Ile 4-OH-Ile IR Insulin Receptor 4-OH-Ile->IR Potentiates Insulin Insulin Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (Tyr) GLUT4_pm GLUT4 Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake Facilitates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits GAP activity on Rab proteins on GLUT4_vesicle->GLUT4_pm Translocates to

Caption: 4-Hydroxyisoleucine enhances insulin signaling.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[9] Once activated, AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. 4-OH-Ile has been identified as an activator of AMPK, contributing to its beneficial metabolic effects.[9]

The activation of AMPK by 4-OH-Ile leads to a cascade of events that improve metabolic health. One of the key downstream effects of AMPK activation is the stimulation of glucose uptake in skeletal muscle, a process that occurs independently of insulin.[9] Activated AMPK also promotes fatty acid oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for the transport of fatty acids into the mitochondria for oxidation.[10][11]

Furthermore, AMPK activation is linked to the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[9] By upregulating these genes, 4-OH-Ile can enhance mitochondrial function and energy metabolism.[9]

G 4-Hydroxyisoleucine and the AMPK Signaling Pathway cluster_intracellular Intracellular 4-OH-Ile 4-OH-Ile AMPK AMPK 4-OH-Ile->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates (Inactivates) PGC1a PGC-1α AMPK->PGC1a Activates GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Promotes Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Increases

Caption: 4-Hydroxyisoleucine activates the AMPK pathway.

Quantitative Data on the Metabolic Effects of 4-Hydroxyisoleucine

The following tables summarize the quantitative effects of 4-OH-Ile on various metabolic parameters as reported in preclinical studies.

Parameter Model Treatment Effect Reference
Plasma TriglyceridesDyslipidemic Hamster4-OH-Ile↓ 33%[12]
Total CholesterolDyslipidemic Hamster4-OH-Ile↓ 22%[12]
Free Fatty AcidsDyslipidemic Hamster4-OH-Ile↓ 14%[12]
HDL-C/TC RatioDyslipidemic Hamster4-OH-Ile↑ 39%[5][12]
Glucose UptakeInsulin-Resistant HepG2 Cells20 µmol/l 4-OH-Ile for 24hDose-dependent increase[3]
Body WeightHigh-Fat Diet-Induced Obese Mice50, 100, or 200 mg/kg 4-OH-Ile for 8 weeksDose-dependent decrease[13]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of 4-OH-Ile.

Cell Culture and Treatment

  • L6 Myotubes and HepG2 Cells: Rat skeletal muscle L6 myotubes and human hepatoma HepG2 cells are commonly used to study the effects of 4-OH-Ile on glucose uptake and insulin signaling.[3][6] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3][14] For experiments, cells are often differentiated into myotubes (for L6) or seeded to a desired confluency.[6][15] To induce insulin resistance, cells can be pre-treated with high concentrations of insulin or fatty acids like palmitate.[3][7] 4-OH-Ile is then added to the culture medium at various concentrations for a specified duration before downstream assays are performed.[3]

G Cell Culture and Treatment Workflow cluster_workflow start Start culture Culture L6 or HepG2 cells in DMEM + 10% FBS start->culture induce_IR Induce Insulin Resistance (optional) (e.g., high insulin or palmitate) culture->induce_IR treat Treat with 4-Hydroxyisoleucine (various concentrations and durations) culture->treat For non-IR studies induce_IR->treat assay Perform Downstream Assays (Glucose Uptake, Western Blot, etc.) treat->assay end End assay->end

Caption: General workflow for cell-based assays.

Glucose Uptake Assay
  • 2-Deoxy-D-[³H]-glucose Uptake: This assay measures the rate of glucose transport into cells.[6]

    • Cells are serum-starved for a defined period.

    • They are then incubated with Krebs-Ringer-HEPES (KRH) buffer.

    • Insulin or 4-OH-Ile is added to stimulate glucose uptake.

    • Radioactively labeled 2-deoxy-D-[³H]-glucose is added for a short period.

    • The reaction is stopped by washing with ice-cold KRH buffer.

    • Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.[16]

Western Blotting
  • Analysis of Protein Phosphorylation: Western blotting is used to detect the phosphorylation status of key signaling proteins like Akt and AMPK.[9]

    • Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-AMPK, AMPK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PI3K Activity Assay
  • In Vitro Kinase Assay: The activity of PI3K can be measured by its ability to phosphorylate its substrate, PIP2.

    • PI3K is immunoprecipitated from cell lysates.

    • The immunoprecipitated PI3K is incubated with PIP2 and [γ-³²P]ATP.

    • The radiolabeled PIP3 product is separated by thin-layer chromatography (TLC).

    • The amount of radioactivity incorporated into PIP3 is quantified to determine PI3K activity.[17]

Co-Immunoprecipitation (Co-IP)
  • Protein-Protein Interaction Analysis: Co-IP is used to investigate the interaction between proteins, such as the association of SOCS3 with the insulin receptor β-subunit or IRS-1.

    • Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

    • An antibody against a specific "bait" protein (e.g., insulin receptor) is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G beads are added to pull down the antibody-protein complex.

    • The beads are washed to remove non-specifically bound proteins.

    • The co-immunoprecipitated proteins are eluted and analyzed by Western blotting using an antibody against the "prey" protein (e.g., SOCS3).[18][19]

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of genes involved in metabolism, such as PGC-1α and CPT1.[9]

    • Total RNA is extracted from cells or tissues.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified DNA in real-time.

    • The expression of target genes is normalized to a housekeeping gene to determine relative expression levels.

Animal Studies
  • Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo.[8]

    • Rats are catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling).[8][20]

    • A continuous infusion of insulin is administered to raise plasma insulin to a high physiological level.

    • A variable infusion of glucose is given to maintain blood glucose at a normal level (euglycemia).

    • The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.[8]

Conclusion

4-Hydroxyisoleucine presents a promising natural compound for the management of metabolic disorders. Its multifaceted mechanism of action, involving the potentiation of insulin signaling and the activation of the AMPK pathway, underscores its potential as a therapeutic agent. The quantitative data from preclinical studies consistently demonstrate its beneficial effects on glucose homeostasis, lipid metabolism, and body weight. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate molecular mechanisms of 4-OH-Ile and to explore its full therapeutic potential in the context of metabolic diseases. Further well-controlled clinical trials are warranted to translate these promising preclinical findings to human applications.[1]

References

The Discovery and Natural Abundance of 4-Hydroxyisoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sources, and extraction of 4-hydroxyisoleucine (B15566) (4-HIL), a non-proteinogenic amino acid with significant potential in the management of metabolic disorders. Primarily found in the seeds of fenugreek (Trigonella foenum-graecum), 4-HIL has garnered considerable attention for its insulinotropic and anti-diabetic properties. This document details the seminal research leading to its identification, its prevalence in various natural sources, and standardized protocols for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways through which 4-HIL exerts its biological effects, providing a foundation for future research and drug development.

Discovery and Initial Characterization

The journey to the discovery of 4-hydroxyisoleucine is rooted in the long-standing traditional use of fenugreek seeds for their medicinal properties, particularly in managing diabetes.[1][2] Scientists, investigating the hypoglycemic effects of fenugreek, sought to isolate the specific bioactive compound responsible for this activity. Early studies demonstrated that certain extracts of fenugreek could stimulate insulin (B600854) secretion.[2] This led to a focused effort to isolate and characterize the active principle.

Through a series of extraction and purification techniques, researchers successfully isolated a novel, unusual amino acid from fenugreek seeds.[2] Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), confirmed its structure as 4-hydroxyisoleucine. This discovery was a significant breakthrough, as it identified a specific molecule that could account for, at least in part, the anti-diabetic properties of fenugreek.[2] Further stereochemical analysis revealed that the naturally occurring 4-hydroxyisoleucine in fenugreek seeds exists as two diastereoisomers, with the (2S, 3R, 4S) configuration being the major and most biologically active form.

Natural Sources and Quantitative Abundance

The primary and most commercially viable natural source of 4-hydroxyisoleucine is the seeds of the fenugreek plant (Trigonella foenum-graecum), a member of the Fabaceae family.[3] While other parts of the plant may contain trace amounts, the seeds are the most concentrated source. The concentration of 4-hydroxyisoleucine in fenugreek seeds can vary significantly depending on the geographical origin, cultivation conditions, and genetic variety of the plant.

Geographic Origin/Genotype4-Hydroxyisoleucine Content (% of dried seed weight)Reference
Iran0.4%[4]
India0.015%
Greece0.2%
Indian Genotype (irrigated)1.90%[5]
Indian Genotype (rainfed)1.82%[5]

This table summarizes the quantitative data on 4-hydroxyisoleucine content in fenugreek seeds from various sources, highlighting the significant impact of geographical location and cultivation practices on its abundance.

Experimental Protocols

Extraction and Isolation of 4-Hydroxyisoleucine from Fenugreek Seeds

This protocol outlines a common method for the extraction and isolation of 4-hydroxyisoleucine from fenugreek seeds, employing solvent extraction and ion-exchange chromatography.

Materials:

Procedure:

  • Preparation of Seed Powder: Grind dried fenugreek seeds into a fine powder using a grinder or mill.

  • Defatting: Extract the powdered seeds with hexane to remove lipids. This can be done using a Soxhlet apparatus or by repeated maceration and filtration at room temperature.

  • Ethanolic Extraction: Extract the defatted seed powder with 70% ethanol at room temperature with constant stirring for several hours.[6] Repeat the extraction process to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous extract.

  • Ion-Exchange Chromatography:

    • Dissolve the concentrated extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated cation exchange resin column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound 4-hydroxyisoleucine from the resin using an ammonia solution (1N or 2N).[6]

  • Final Concentration: Collect the fractions containing 4-hydroxyisoleucine and concentrate them under reduced pressure to obtain the isolated compound. Further purification can be achieved through techniques like crystallization.

Quantification of 4-Hydroxyisoleucine using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of 4-hydroxyisoleucine using HPLC with pre-column derivatization.

Materials and Equipment:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • 4-hydroxyisoleucine standard

  • O-phthaldialdehyde (OPA) derivatizing agent

  • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 6.95) with methanol (B129727) and tetrahydrofuran

  • Mobile Phase B: Methanol and tetrahydrofuran

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 4-hydroxyisoleucine of known concentrations.

  • Sample Preparation: Prepare the sample extract containing 4-hydroxyisoleucine and filter it through a 0.45 µm syringe filter.

  • Derivatization: Derivatize both the standard solutions and the sample solution with the OPA reagent according to the reagent manufacturer's instructions. This step is crucial for fluorescence detection.[4]

  • HPLC Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Use a gradient elution program with Mobile Phase A and Mobile Phase B to separate the components.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths (e.g., λex = 330 nm, λem = 440 nm).[4]

  • Quantification: Identify the 4-hydroxyisoleucine peak in the chromatograms based on the retention time of the standard. Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Use the calibration curve to determine the concentration of 4-hydroxyisoleucine in the sample.

Signaling Pathways and Mechanism of Action

4-Hydroxyisoleucine exerts its beneficial metabolic effects primarily through its influence on insulin secretion and sensitivity. Its mechanism of action involves key signaling pathways in pancreatic β-cells, skeletal muscle, and liver cells.

Insulinotropic Effect in Pancreatic β-Cells

4-Hydroxyisoleucine directly stimulates pancreatic β-cells to release insulin in a glucose-dependent manner.[2] This means that its effect is more pronounced at higher blood glucose levels, which is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.

Insulin_Secretion_Pathway High Glucose High Glucose Pancreatic β-cell Pancreatic β-cell High Glucose->Pancreatic β-cell 4-HIL 4-HIL 4-HIL->Pancreatic β-cell Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion

Figure 1: Glucose-dependent insulinotropic action of 4-HIL.

Enhancement of Insulin Signaling

Beyond its effects on insulin secretion, 4-hydroxyisoleucine has been shown to improve insulin sensitivity in peripheral tissues like skeletal muscle and liver.[1] It achieves this by modulating key components of the insulin signaling pathway, particularly the PI3K/Akt pathway. By enhancing the phosphorylation of Akt, 4-HIL promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake from the bloodstream.[7][8]

Insulin_Signaling_Pathway cluster_cell Skeletal Muscle / Liver Cell Insulin_Receptor Insulin Receptor IRS IRS-1 Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake 4_HIL 4-Hydroxyisoleucine 4_HIL->Akt enhances phosphorylation Insulin Insulin Insulin->Insulin_Receptor

Figure 2: 4-HIL enhances the PI3K/Akt insulin signaling pathway.

Experimental Workflow for Bioactivity Assessment

To evaluate the biological activity of 4-hydroxyisoleucine, a standardized experimental workflow is essential. This typically involves a combination of in vitro and in vivo studies.

Bioactivity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Pancreatic_Islets Isolated Pancreatic Islets Insulin_Secretion_Assay Insulin Secretion Assay Pancreatic_Islets->Insulin_Secretion_Assay Cell_Culture Muscle/Liver Cell Culture Glucose_Uptake_Assay Glucose Uptake Assay Cell_Culture->Glucose_Uptake_Assay Animal_Models Diabetic Animal Models (e.g., rats, mice) OGTT Oral Glucose Tolerance Test (OGTT) Animal_Models->OGTT Insulin_Levels Measurement of Blood Glucose and Insulin Levels OGTT->Insulin_Levels Extraction_Isolation Extraction & Isolation of 4-HIL Purification_Characterization Purification & Characterization Extraction_Isolation->Purification_Characterization Purification_Characterization->Pancreatic_Islets Purification_Characterization->Cell_Culture Purification_Characterization->Animal_Models

Figure 3: A typical experimental workflow for assessing the bioactivity of 4-HIL.

Conclusion

The discovery of 4-hydroxyisoleucine as the primary insulinotropic compound in fenugreek seeds has opened new avenues for the development of novel therapeutics for metabolic diseases. Its unique glucose-dependent mechanism of action and its ability to enhance insulin sensitivity make it a compelling candidate for further research. This technical guide provides a foundational understanding of its discovery, natural occurrence, and the experimental methodologies required for its study. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising natural compound.

References

The Stereoisomers of 4-Hydroxyisoleucine: A Technical Guide to Their Distinct Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566), a unique non-proteinogenic amino acid found predominantly in fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic applications, particularly in the management of metabolic disorders.[1][2][3][4] This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxyisoleucine, with a primary focus on their distinct biological activities. The major isomer, (2S,3R,4S)-4-hydroxyisoleucine, is the most biologically potent, exhibiting significant insulinotropic and insulin-sensitizing properties.[1][4][5] This document details the specific effects of these stereoisomers on glucose homeostasis and lipid metabolism, outlines the experimental protocols used to elucidate these effects, and visualizes the key signaling pathways involved.

Introduction to 4-Hydroxyisoleucine and its Stereoisomers

4-Hydroxyisoleucine is a branched-chain amino acid derivative that is not found in mammalian tissues.[1] It exists as multiple stereoisomers, with the (2S,3R,4S) configuration being the most abundant and biologically active form, constituting approximately 90% of the total 4-hydroxyisoleucine content in fenugreek seeds.[5][6] The other significant, though less active, isomer identified is the (2R,3R,4S) configuration.[1][5] The specific stereochemistry of 4-hydroxyisoleucine is crucial for its biological activity, particularly its effects on insulin (B600854) secretion and sensitivity.

Comparative Biological Effects of 4-Hydroxyisoleucine Stereoisomers

The primary therapeutic potential of 4-hydroxyisoleucine lies in its ability to modulate glucose and lipid metabolism. The biological activity is highly dependent on the stereochemistry of the molecule, with the (2S,3R,4S) isomer demonstrating the most potent effects.

Insulinotropic Effects

The most well-documented effect of (2S,3R,4S)-4-hydroxyisoleucine is its ability to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][3][4][7] This glucose-dependent action is a significant advantage as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[2] In contrast, the (2R,3R,4S) isomer is significantly less effective at potentiating insulin release.[1]

Insulin-Sensitizing Effects

Beyond its direct effects on insulin secretion, (2S,3R,4S)-4-hydroxyisoleucine has been shown to enhance insulin sensitivity in peripheral tissues such as muscle, liver, and adipose tissue.[2][4][8] This is achieved through the activation of key components of the insulin signaling pathway, including phosphoinositide 3-kinase (PI3K).[4][9][10][11]

Effects on Lipid Metabolism and Body Weight

Studies have demonstrated that (2S,3R,4S)-4-hydroxyisoleucine can improve lipid profiles by reducing elevated plasma triglycerides and total cholesterol.[4][9][12] Furthermore, it has been shown to reduce body weight in diet-induced obese animal models.[4][9][10]

Quantitative Data on Stereoisomer Activity

The following table summarizes the quantitative data on the insulinotropic activity of different 4-hydroxyisoleucine stereoisomers and related compounds.

Compound/IsomerThreshold Concentration for Significant Insulin Release (in isolated rat islets)Reference
(2S,3R,4S)-4-hydroxyisoleucine 200 µM [1][13][14]
(2R,3R,4S)-4-hydroxyisoleucineIneffective at 200 µM[1][13][14]
(2S,4R)-γ-hydroxynorvaline500 µM[1][13][14]
(2S,4S)-γ-hydroxynorvaline500 µM[1][13][14]
(2S,3S)-γ-hydroxyvaline500 µM[1][13][14]
(2S,3R)-γ-hydroxyvaline500 µM[1][13][14]
Other congeners≥ 1 mM[1][13][14]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of 4-hydroxyisoleucine stereoisomers.

Isolated Pancreatic Islet Perfusion for Insulin Secretion
  • Objective: To assess the direct effect of 4-hydroxyisoleucine stereoisomers on insulin secretion from pancreatic β-cells.

  • Methodology:

    • Pancreatic islets are isolated from rats (e.g., Wistar) by collagenase digestion.

    • Isolated islets are perifused with a Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 5 mmol/L).

    • The perifusion medium is then switched to a buffer containing a stimulatory glucose concentration (e.g., 8.3 mM) with or without the test compound (e.g., 200 µM (2S,3R,4S)-4-hydroxyisoleucine).

    • Fractions of the perifusate are collected at regular intervals.

    • Insulin concentration in the collected fractions is determined by radioimmunoassay (RIA).

  • Key Findings: Only the (2S,3R,4S) isomer of 4-hydroxyisoleucine significantly potentiates glucose-stimulated insulin secretion.[1] The insulin secretion pattern is biphasic.[3]

experimental_workflow_islet_perfusion cluster_preparation Islet Preparation cluster_perifusion Perifusion Protocol cluster_analysis Analysis p1 Isolate Pancreas from Rat p2 Collagenase Digestion p1->p2 p3 Isolate Islets p2->p3 s1 Basal Glucose (5 mM) p3->s1 s2 Stimulatory Glucose (8.3 mM) +/- 4-OH-Ile s1->s2 s3 Collect Perifusate Fractions s2->s3 a1 Measure Insulin (RIA) s3->a1 a2 Data Analysis a1->a2

Workflow for isolated pancreatic islet perfusion experiment.

In Vivo Studies in Diabetic Animal Models
  • Objective: To evaluate the anti-diabetic effects of 4-hydroxyisoleucine in a living organism.

  • Methodology:

    • Diabetes is induced in animal models (e.g., streptozotocin-induced diabetic rats or diet-induced obese mice).

    • Animals are treated with daily doses of (2S,3R,4S)-4-hydroxyisoleucine (e.g., 50 mg/kg/day) for a specified period (e.g., four weeks).[12]

    • Blood samples are collected to measure plasma glucose, insulin, cholesterol, and triglycerides.

    • Oral glucose tolerance tests (OGTT) may be performed to assess glucose metabolism.

  • Key Findings: Treatment with (2S,3R,4S)-4-hydroxyisoleucine reduces plasma glucose and improves lipid profiles in diabetic rats.[12] It also reduces body weight in obese mice.[4]

Signaling Pathways Modulated by (2S,3R,4S)-4-Hydroxyisoleucine

The biological effects of (2S,3R,4S)-4-hydroxyisoleucine are mediated through the modulation of several key signaling pathways.

Insulin Signaling Pathway

(2S,3R,4S)-4-hydroxyisoleucine enhances insulin sensitivity by activating the insulin receptor substrate (IRS)-associated phosphoinositide 3-kinase (PI3K) pathway.[4][9][10][11] This leads to increased glucose uptake in peripheral tissues.

insulin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS Phosphorylates GLUT4 GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Facilitates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4 Insulin Insulin or 4-OH-Ile Insulin->IR Activates

Insulin signaling pathway activated by 4-hydroxyisoleucine.

Anti-inflammatory Signaling Pathways

Chronic inflammation is a key contributor to insulin resistance. (2S,3R,4S)-4-hydroxyisoleucine has been shown to exert anti-inflammatory effects by modulating pathways involving TLR4, JNK, and NF-κB.[2][15] It reduces the expression of TLR4 and inhibits the phosphorylation of JNK, which in turn suppresses the activation of the pro-inflammatory transcription factor NF-κB.[15]

anti_inflammatory_pathway HFD High-Fat Diet TLR4 TLR4 HFD->TLR4 Activates JNK JNK TLR4->JNK Activates NFkB NF-κB JNK->NFkB Activates Inflammation Chronic Inflammation NFkB->Inflammation IR Insulin Resistance Inflammation->IR OH_Ile 4-OH-Ile OH_Ile->TLR4 Inhibits OH_Ile->JNK Inhibits

Anti-inflammatory signaling pathway modulated by 4-hydroxyisoleucine.

Conclusion

The stereochemistry of 4-hydroxyisoleucine is a critical determinant of its biological activity. The (2S,3R,4S) isomer is a promising therapeutic agent for metabolic disorders due to its potent, glucose-dependent insulinotropic effects and its ability to enhance insulin sensitivity through the modulation of key signaling pathways. Further research into the synthesis and pharmacological properties of other stereoisomers could provide deeper insights into the structure-activity relationship of this unique amino acid and pave the way for the development of novel therapeutics for type 2 diabetes, obesity, and dyslipidemia.

References

The Impact of 4-Hydroxyisoleucine on Glucose Uptake in Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (4-HIL), a unique non-proteinogenic amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic effects on metabolic disorders, particularly type 2 diabetes. This technical guide provides an in-depth analysis of the molecular mechanisms through which 4-HIL enhances glucose uptake in skeletal muscle cells. It has been demonstrated that 4-HIL stimulates glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This action is mediated through the activation of two key signaling pathways: the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway. This document consolidates quantitative data from various studies, details the experimental protocols used to elucidate these effects, and provides visual representations of the involved signaling cascades and experimental workflows.

Introduction

Skeletal muscle is the primary site for insulin-mediated glucose disposal, and impaired glucose uptake in this tissue is a hallmark of insulin (B600854) resistance and type 2 diabetes. 4-Hydroxyisoleucine has emerged as a promising natural compound that can improve glucose homeostasis. In vitro studies using skeletal muscle cell lines, such as L6 myotubes, have shown that 4-HIL directly enhances glucose uptake.[1][2] Furthermore, 4-HIL has been shown to ameliorate fatty acid-induced insulin resistance in these cells, highlighting its potential as an insulin-sensitizing agent.[3] This guide will delve into the core mechanisms of 4-HIL's action on muscle cells, providing a comprehensive resource for researchers in the field.

Quantitative Effects of 4-Hydroxyisoleucine on Muscle Cell Glucose Metabolism

The following tables summarize the quantitative effects of 4-HIL on glucose uptake and related signaling pathways in skeletal muscle cells as reported in the scientific literature.

Table 1: Effect of 4-Hydroxyisoleucine on Glucose Uptake in L6 Myotubes

Parameter4-HIL ConcentrationTreatment DurationMethodResultReference
2-Deoxyglucose (2-DG) UptakeNot specified16 hoursRadiolabeled 2-DG incorporationSubstantial increase[1]
Glucose UptakeNot specifiedNot specifiedNot specifiedIncreased in an AMPK-dependent manner[2]

Table 2: Effect of 4-Hydroxyisoleucine on GLUT4 Translocation and Signaling Proteins in L6 Myotubes

Parameter4-HIL ConcentrationTreatment DurationMethodResultReference
GLUT4 TranslocationNot specified16 hoursAntibody-coupled colorimetric assaySubstantial increase to the cell surface[1]
Akt Phosphorylation (Ser-473)Not specified16 hoursWestern BlotSignificant increase in basal phosphorylation[1]
AMPK and Akt Expression & PhosphorylationNot specifiedNot specifiedWestern BlotIncreased expression and phosphorylation[2]
Insulin-stimulated IRS-1, Akt, AS160, GSK-3β phosphorylation (in the presence of palmitate)Not specifiedNot specifiedWestern BlotPrevented the palmitate-induced reduction in phosphorylation[3]

Signaling Pathways Activated by 4-Hydroxyisoleucine

4-HIL enhances glucose uptake in muscle cells through two primary signaling pathways: the PI3K/Akt pathway, which is the canonical insulin signaling pathway, and the AMPK pathway, a key sensor of cellular energy status.

The PI3K/Akt Signaling Pathway

Prolonged exposure of L6 myotubes to 4-HIL leads to a significant increase in the basal phosphorylation of Akt at Serine-473.[1] This activation of Akt is crucial for the downstream events leading to GLUT4 translocation. The effect of 4-HIL on GLUT4 translocation is completely abolished by wortmannin, a PI3K inhibitor, confirming the involvement of this pathway.[1] In models of insulin resistance induced by palmitate, 4-HIL prevents the reduction in insulin-stimulated phosphorylation of key proteins in this pathway, including IRS-1, Akt, AS160, and GSK-3β.[3]

PI3K_Akt_Pathway 4-HIL 4-HIL PI3K PI3K 4-HIL->PI3K Activates Akt Akt PI3K->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates GLUT4_vesicles GLUT4 Vesicles AS160->GLUT4_vesicles Inhibition released GLUT4_translocation GLUT4 Translocation GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: PI3K/Akt signaling pathway activated by 4-HIL.

The AMPK Signaling Pathway

4-HIL has also been shown to increase glucose uptake in L6 myotubes in an AMPK-dependent manner.[2] Furthermore, treatment with 4-HIL increased the expression and phosphorylation of AMPK in the liver and muscle tissues of diabetic rats.[2] AMPK activation is a known mechanism for stimulating glucose uptake and fatty acid oxidation, particularly during exercise.

AMPK_Pathway 4-HIL 4-HIL AMPK AMPK 4-HIL->AMPK Activates GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: AMPK signaling pathway activated by 4-HIL.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature regarding the effects of 4-HIL on muscle cells.

Cell Culture and Differentiation
  • Cell Line: Rat skeletal muscle L6 cells stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are commonly used.[1]

  • Culture Medium: Cells are grown in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation: To induce differentiation into myotubes, L6 myoblasts are grown to near confluence and the medium is then switched to α-MEM containing 2% FBS for 4-6 days.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into the cells.

  • Serum Starvation: Differentiated L6 myotubes are serum-starved in α-MEM for 3-5 hours.

  • Treatment: Cells are treated with 4-HIL at the desired concentration for a specified duration (e.g., 16 hours).[1]

  • Incubation: After treatment, cells are washed with glucose-free Krebs-Ringer phosphate (B84403) (KRP) buffer and incubated with radio-labeled 2-deoxy-[³H]-D-glucose (2-DG) in KRP buffer for a defined period (e.g., 10-30 minutes).

  • Termination: The uptake is terminated by washing the cells with ice-cold KRP buffer.

  • Lysis and Scintillation Counting: Cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.

GLUT4 Translocation Assay

This assay quantifies the amount of GLUT4 present on the cell surface.

  • Cell Preparation: L6-GLUT4myc myotubes are treated with 4-HIL as described for the glucose uptake assay.[1]

  • Antibody Incubation: Cells are incubated with an anti-myc antibody at 4°C to label the externally exposed myc epitope of the translocated GLUT4.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Colorimetric Detection: The amount of HRP bound to the cell surface is quantified by adding a colorimetric substrate (e.g., o-phenylenediamine (B120857) dihydrochloride) and measuring the absorbance at a specific wavelength.[1]

Western Blotting for Signaling Protein Phosphorylation

This technique is used to measure the activation state of key signaling proteins.

  • Cell Lysis: Following treatment with 4-HIL, L6 myotubes are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt (Ser-473), phospho-AMPK) and total protein as a loading control.

  • Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of 4-Hydroxyisoleucine on glucose uptake in muscle cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis & Interpretation L6_myoblasts L6 Myoblasts Seeding Differentiation Differentiation into Myotubes (2% FBS) L6_myoblasts->Differentiation HIL_treatment Incubation with 4-Hydroxyisoleucine Differentiation->HIL_treatment Glucose_Uptake_Assay 2-Deoxyglucose Uptake Assay HIL_treatment->Glucose_Uptake_Assay GLUT4_Translocation_Assay GLUT4 Translocation Assay HIL_treatment->GLUT4_Translocation_Assay Western_Blot Western Blot for Signaling Proteins (pAkt, pAMPK) HIL_treatment->Western_Blot Data_Quantification Quantification of Glucose Uptake & Protein Phosphorylation Glucose_Uptake_Assay->Data_Quantification GLUT4_Translocation_Assay->Data_Quantification Western_Blot->Data_Quantification Conclusion Elucidation of Molecular Mechanism Data_Quantification->Conclusion

Caption: Experimental workflow for assessing 4-HIL effects.

Conclusion

4-Hydroxyisoleucine demonstrates significant potential as a therapeutic agent for improving glucose metabolism in skeletal muscle. Its ability to stimulate glucose uptake through the dual activation of the PI3K/Akt and AMPK signaling pathways makes it a compelling candidate for further investigation in the context of insulin resistance and type 2 diabetes. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further characterizing the effects of this promising natural compound. Future research should focus on elucidating the precise dose-dependent effects and the long-term efficacy and safety of 4-HIL in preclinical and clinical settings.

References

An In-Depth Technical Guide to the In Vivo Effects of 4-Hydroxyisoleucine on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vivo effects of 4-hydroxyisoleucine (B15566) (4-HIL), an unusual amino acid derived from fenugreek (Trigonella foenum-graecum), on lipid metabolism. It synthesizes findings from various preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Executive Summary

4-Hydroxyisoleucine has emerged as a promising phytopharmaceutical for managing metabolic syndrome, particularly dyslipidemia.[1] In vivo studies consistently demonstrate its ability to improve lipid profiles by reducing plasma triglycerides, total cholesterol, and free fatty acids, while concurrently improving the HDL-C to total cholesterol ratio.[2][3][4] The mechanisms underpinning these effects are multifaceted, involving the modulation of key signaling pathways related to insulin (B600854) sensitivity, inflammation, and energy metabolism. This guide consolidates the current knowledge, offering a technical resource for researchers exploring 4-HIL as a therapeutic candidate.

Quantitative Effects on Lipid Parameters

Multiple in vivo studies utilizing various animal models of dyslipidemia and metabolic disease have quantified the lipid-lowering effects of 4-HIL. The results are summarized below.

Animal Model4-HIL DosageDurationTriglycerides (TG)Total Cholesterol (TC)Free Fatty Acids (FFA)HDL-C / TC RatioReference
Dyslipidemic HamsterNot Specified-↓ 33% (p<0.002)↓ 22% (p<0.02)↓ 14%↑ 39%[4]
Dyslipidemic HamsterNot Specified-Significant ↓Significant ↓Significant ↓↑ 39%[2][5]
C57BL/KsJ-db/db MiceNot Specified-Significant ↓Significant ↓-Significant ↑ (HDL-C)[6]
High-Fat Diet Mice50, 100, 200 mg/kg8 weeksDose-dependent ↓Dose-dependent ↓--[7]
Fructose-Fed Rats50 mg/kg8 weeksSignificant ↓Significant ↓--[2][5]

Table 1: Summary of Quantitative Changes in Plasma Lipid Profiles Following 4-Hydroxyisoleucine Administration in Animal Models.

Molecular Mechanisms of Action

The beneficial effects of 4-HIL on lipid metabolism are not isolated but are intrinsically linked to its influence on glucose homeostasis, insulin sensitivity, and inflammation.

Enhancement of Insulin Signaling

4-HIL has been shown to improve insulin sensitivity in peripheral tissues like the liver, muscle, and adipose tissue.[5][8] This is a critical mechanism as insulin resistance is a major driver of dyslipidemia. By activating the insulin receptor substrate (IRS)-associated phosphoinositide 3-kinase (PI3K) and increasing the phosphorylation of Akt, 4-HIL enhances glucose uptake and utilization, which can indirectly reduce the substrate available for hepatic lipogenesis.[5][8][9]

cluster_0 4-HIL Mediated Insulin Signaling HIL 4-Hydroxyisoleucine InsulinReceptor Insulin Receptor HIL->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt (Phosphorylation ↑) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake ↑ GLUT4->GlucoseUptake Lipogenesis Hepatic Lipogenesis ↓ GlucoseUptake->Lipogenesis Reduces Substrate

Fig. 1: Simplified insulin signaling pathway modulated by 4-HIL.
Attenuation of Chronic Inflammation

Obesity and insulin resistance are characterized by chronic low-grade inflammation. Macrophages accumulate in adipose tissue and the liver, adopting a pro-inflammatory M1 phenotype and releasing cytokines like TNF-α and IL-6.[7] 4-HIL has been shown to reduce the accumulation of these M1 macrophages and decrease the expression of pro-inflammatory genes.[7] It appears to achieve this by inhibiting inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathways, thereby reducing lipotoxicity and improving metabolic function.[2][7][10]

cluster_1 4-HIL Anti-Inflammatory Action Obesity Obesity / High-Fat Diet TLR4 TLR4 Signaling Obesity->TLR4 JNK_NFkB JNK / NF-κB Activation TLR4->JNK_NFkB M1_Macrophage M1 Macrophage Polarization (TNF-α, IL-6) JNK_NFkB->M1_Macrophage Lipid_Metabolism Improved Lipid Metabolism & Insulin Sensitivity Inflammation Chronic Inflammation & Insulin Resistance M1_Macrophage->Inflammation HIL 4-Hydroxyisoleucine HIL->JNK_NFkB Inhibits HIL->M1_Macrophage Reduces

Fig. 2: 4-HIL's role in mitigating obesity-induced inflammation.
Modulation of Energy Metabolism via AMPK

Recent studies suggest that 4-HIL may also act through the AMP-activated protein kinase (AMPK) pathway.[9] AMPK is a master regulator of cellular energy homeostasis. Its activation can switch off anabolic processes like fatty acid synthesis and switch on catabolic processes like fatty acid oxidation. 4-HIL was found to increase the expression of AMPK and its phosphorylated (active) form in the liver and muscle of diabetic rats.[9] This activation was associated with the upregulation of genes involved in mitochondrial biogenesis and energy metabolism, such as PGC-1α, PGC-1β, CPT 1, and CPT 2.[9]

Key Experimental Protocols

The following section outlines a representative experimental protocol, synthesized from methodologies reported in the literature for studying the in vivo effects of 4-HIL on lipid metabolism.

High-Fat Diet-Induced Dyslipidemia Model in Mice

This model is frequently used to simulate the metabolic derangements, including dyslipidemia and insulin resistance, associated with obesity.

  • Animal Model: Male C57BL/6 or C57BL/KsJ-db/db mice, typically 6-8 weeks old.[6][7]

  • Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

  • Induction of Dyslipidemia: Mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, hyperlipidemia, and insulin resistance.[7] A control group is maintained on a standard chow diet.

  • Treatment Protocol:

    • Following the induction period, HFD-fed mice are randomly assigned to treatment groups.

    • Vehicle group: Receives the vehicle (e.g., saline or water) daily via oral gavage.

    • 4-HIL groups: Receive 4-HIL at various doses (e.g., 50, 100, 200 mg/kg body weight) daily via oral gavage.[7]

    • The treatment continues for an additional period, typically 4-8 weeks, while the mice remain on their respective diets.[2][7]

  • Data and Sample Collection:

    • Body weight and food intake are monitored weekly.

    • At the end of the study, animals are fasted overnight.

    • Blood samples are collected via cardiac puncture or retro-orbital sinus for analysis of plasma lipids (TC, TG, HDL-C, LDL-C) and insulin.

    • Tissues such as the liver and epididymal adipose tissue are harvested, weighed, and either flash-frozen in liquid nitrogen for molecular analysis (qRT-PCR, Western blot) or fixed in formalin for histology.[7]

  • Analytical Methods:

    • Plasma Lipids: Measured using commercially available enzymatic colorimetric assay kits.

    • Gene Expression: RNA is extracted from tissues, reverse-transcribed to cDNA, and quantified using real-time quantitative PCR (qRT-PCR) for genes related to inflammation (TNF-α, IL-6) and lipid metabolism (e.g., SREBP-1c, FAS, CPT-1).[7]

    • Protein Analysis: Western blotting is used to measure the phosphorylation status and total protein levels of key signaling molecules like Akt and AMPK.[9]

cluster_2 General In Vivo Experimental Workflow start Start acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) start->acclimatization induction Induce Dyslipidemia (High-Fat Diet for 8-16 wks) acclimatization->induction grouping Randomize into Groups (Control, Vehicle, 4-HIL Doses) induction->grouping treatment Oral Gavage Treatment (4-8 weeks) grouping->treatment collection Sample Collection (Blood, Liver, Adipose Tissue) treatment->collection analysis Biochemical & Molecular Analysis (Lipid Profile, qRT-PCR, Western Blot) collection->analysis end End analysis->end

Fig. 3: A typical experimental workflow for evaluating 4-HIL in vivo.

Conclusion and Future Directions

The evidence from in vivo studies strongly supports the role of 4-hydroxyisoleucine as a potent agent for improving lipid metabolism. Its pleiotropic effects on insulin signaling, inflammation, and cellular energy regulation make it an attractive candidate for further development as a treatment for metabolic syndrome.[1][8] While preclinical data are compelling, human data remains limited.[11][12] Future research should focus on well-controlled, long-term clinical trials to confirm its efficacy and safety in human populations. Furthermore, deeper investigation into its effects on fatty acid oxidation, reverse cholesterol transport, and the gut microbiome could reveal additional mechanisms contributing to its beneficial metabolic profile.

References

Molecular targets of 4-hydroxyisoleucine in pancreatic beta-cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Targets of 4-Hydroxyisoleucine (B15566) in Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanisms of 4-hydroxyisoleucine (4-OH-Ile), a non-proteinogenic amino acid derived from fenugreek seeds (Trigonella foenum-graecum), within pancreatic beta-cells. It focuses on its role as an insulin (B600854) secretagogue and its impact on key intracellular signaling pathways.

Introduction

4-Hydroxyisoleucine (4-OH-Ile) is a unique branched-chain amino acid found primarily in fenugreek seeds, which have a long history in traditional medicine for their antidiabetic properties.[1][2] Comprising approximately 80% of the free amino acid content in these seeds, 4-OH-Ile has garnered significant scientific interest for its potent insulinotropic and insulin-sensitizing effects.[3][4] A particularly compelling feature of 4-OH-Ile is its glucose-dependent mechanism of action; it stimulates insulin secretion from pancreatic beta-cells specifically in the presence of high glucose concentrations.[1][3] This property minimizes the risk of hypoglycemia, a common side effect of some antidiabetic drugs like sulfonylureas.[3] This guide elucidates the specific molecular targets of 4-OH-Ile in pancreatic beta-cells, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key pathways involved.

Primary Molecular Target: Glucose-Dependent Insulin Secretion

The principal effect of 4-OH-Ile on pancreatic beta-cells is the potentiation of glucose-stimulated insulin secretion (GSIS).[5] This action is direct, as demonstrated in studies using isolated rat and human pancreatic islets.[1][2]

Glucose-Dependent Action

The insulinotropic effect of 4-OH-Ile is strictly dependent on the ambient glucose concentration.[2] It is ineffective at low or basal glucose levels (e.g., 3-5 mmol/L) but significantly amplifies insulin release at supranormal glucose concentrations (≥6.6-16.7 mmol/L).[1][2] Studies in perfused rat pancreas show that the insulin response is progressively amplified as the glucose concentration increases.[2] This glucose-sensing mechanism suggests that 4-OH-Ile modulates the primary glucose-signaling pathway rather than acting as a standalone secretagogue.[1][2] The pattern of insulin secretion induced by 4-OH-Ile is biphasic, mimicking the natural physiological response to glucose.[2]

Structural Specificity

The biological activity is highly specific to the major isomer, (2S,3R,4S)-4-hydroxyisoleucine.[6][7] Other isomers, its lactone form, and related amino acids do not exhibit the same potent insulin-releasing activity in the micromolar range, highlighting the precise structural requirements for its interaction with beta-cell targets.[6][7]

Intracellular Signaling Pathways Modulated by 4-Hydroxyisoleucine

Beyond its immediate effect on insulin exocytosis, 4-OH-Ile modulates key intracellular signaling pathways that are crucial for beta-cell function, survival, and insulin sensitivity.

PI3K/Akt Signaling Pathway

A primary mechanism of action for 4-OH-Ile involves the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade.[8] While much of the research on this pathway has been conducted in insulin-sensitive tissues like muscle and liver, evidence suggests a similar role within beta-cells is plausible for cell survival and function.[8][9][10] In various cell models, 4-OH-Ile treatment leads to:

  • Increased Tyrosine Phosphorylation of IR-β and IRS-1: In insulin-resistant C2C12 myotubes, 4-OH-Ile enhances the tyrosine phosphorylation of the insulin receptor β-subunit (IR-β) and Insulin Receptor Substrate-1 (IRS-1).[11]

  • Activation of PI3K: Activation of IRS proteins subsequently recruits and activates PI3K.[8][9]

  • Increased Akt Phosphorylation: Downstream of PI3K, 4-OH-Ile increases the phosphorylation of Akt (also known as Protein Kinase B) at key residues like Ser473, a critical step in its activation.[4][12][13] Activated Akt is a central node that regulates cell growth, survival, and metabolism.[14]

AMPK Activation

4-Hydroxyisoleucine has been shown to activate AMP-activated protein kinase (AMPK) in L6 myotubes and diabetic rat models.[11][12] AMPK is a critical energy sensor that, when activated, enhances cellular glucose uptake and metabolism.[12] In TNF-α-induced insulin-resistant myotubes, 4-OH-Ile enhanced insulin-stimulated glucose transport in an AMPK-dependent manner.[11] This suggests a potential mechanism where 4-OH-Ile could improve beta-cell energy homeostasis and function, although direct evidence in beta-cells requires further investigation.

Anti-Inflammatory Signaling

Chronic inflammation is known to impair beta-cell function. 4-OH-Ile exhibits anti-inflammatory properties by modulating inflammatory signaling pathways. In models of insulin resistance, 4-OH-Ile has been shown to reduce the expression and secretion of the pro-inflammatory cytokine TNF-α.[3][10][15] It may achieve this by regulating the TACE/TIMP3 system.[10] Furthermore, 4-OH-Ile has been found to decrease the expression of Toll-like receptor 4 (TLR4) and inhibit the phosphorylation of JNK, a key kinase in inflammatory and stress responses.[16]

Data Presentation

The following tables summarize the quantitative effects of 4-hydroxyisoleucine on pancreatic beta-cell function and related signaling pathways as reported in the literature.

Table 1: Effect of 4-Hydroxyisoleucine on Glucose-Stimulated Insulin Secretion (GSIS)

Cell/Tissue TypeGlucose Concentration4-OH-Ile ConcentrationObserved Effect on Insulin SecretionReference
Isolated Rat Islets3 mmol/L200 µmol/LIneffective[5]
Isolated Rat Islets8.3 mmol/L200 µmol/LSignificant potentiation[6][7]
Isolated Rat Islets16.7 mmol/L200 µmol/LSignificant potentiation[5]
Isolated Human IsletsLow (3-5 mmol/L)100 µmol/L - 1 mmol/LIneffective[1][2]
Isolated Human IsletsHigh (6.6-16.7 mmol/L)100 µmol/L - 1 mmol/LPotentiated insulin release[1][2]
Normal Dogs (OGTT)Oral Glucose Load18 mg/kg2-3 fold greater insulin response[5]

Table 2: Effect of 4-Hydroxyisoleucine on Key Signaling Proteins

Cell TypeConditionTreatmentTarget ProteinEffectReference
HepG2 CellsTNF-α Induced IR20 µM 4-OH-Ilep-JNK/JNKDecreased Ratio[13]
HepG2 CellsTNF-α Induced IR20 µM 4-OH-Ilep-IRS-1(Ser307)/IRS-1Decreased Ratio[13]
HepG2 CellsTNF-α Induced IR20 µM 4-OH-Ilep-Akt(Ser473)/AktIncreased Ratio[13]
C2C12 MyotubesTNF-α Induced IR4-OH-IleTyrosine Phosphorylation of IR-βIncreased[11]
C2C12 MyotubesTNF-α Induced IR4-OH-IleTyrosine Phosphorylation of IRS-1Increased[11]
L6 MyotubesHigh Fructose Diet4-OH-IleAMPK and p-AMPKIncreased Expression[12]
L6 MyotubesHigh Fructose Diet4-OH-IleAkt and p-AktIncreased Expression[12]

Visualizations: Pathways and Workflows

Signaling Pathways of 4-Hydroxyisoleucine in Beta-Cells

G cluster_extracellular Extracellular Space cluster_cell Pancreatic Beta-Cell cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 4-OH-Ile 4-Hydroxyisoleucine Exocytosis Insulin Granule Exocytosis 4-OH-Ile->Exocytosis Potentiates (Glucose-Dependent) PI3K PI3K 4-OH-Ile->PI3K Activates AMPK AMPK Activation 4-OH-Ile->AMPK Activates Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel K-ATP Channel (Closure) ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Ca²⁺ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Ca_Influx->Exocytosis Insulin_Out Insulin Exocytosis->Insulin_Out Insulin Secretion Akt Akt Activation (p-Akt) PI3K->Akt Activates Akt->Exocytosis Potentiates AMPK->Exocytosis Potentiates

Caption: Signaling cascade for 4-OH-Ile in pancreatic beta-cells.

Experimental Workflow for GSIS Assay

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Pancreatic Islets or Culture Beta-Cell Line p2 Seed Cells/Islets in Culture Plates p1->p2 e1 Pre-incubation: Low Glucose Media (1-2h) p2->e1 e2 Stimulation Incubation (1-2h) - Low Glucose (Control) - High Glucose - High Glucose + 4-OH-Ile e1->e2 e3 Collect Supernatant from each well e2->e3 a1 Measure Insulin Concentration (ELISA or RIA) e3->a1 a2 Normalize Data (e.g., to DNA or protein content) a1->a2 a3 Statistical Analysis & Data Visualization a2->a3

Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Logical Relationship of 4-OH-Ile Action

Caption: Glucose-dependent action of 4-Hydroxyisoleucine on insulin secretion.

Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

Principle: This protocol measures insulin released from cultured beta-cells or isolated pancreatic islets into the surrounding media in response to varying concentrations of glucose and 4-OH-Ile under static incubation conditions.

Materials:

  • Pancreatic beta-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets.

  • Complete cell culture medium (e.g., RPMI-1640).

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

  • KRBH solutions containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose.

  • Stock solution of 4-hydroxyisoleucine.

  • Insulin quantification kit (ELISA or RIA).

  • 24-well or 12-well cell culture plates.

  • Reagents for DNA or protein quantification (for normalization).

Procedure:

  • Cell Seeding: Seed beta-cells into multi-well plates to achieve 80-90% confluency on the day of the experiment.[17] For islets, hand-pick 5-10 islets of similar size per replicate into tubes or plates.[17]

  • Pre-incubation: Gently wash the cells/islets twice with a base KRBH buffer (containing no glucose). Then, pre-incubate them in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal state of insulin secretion.[17][18]

  • Stimulation: After pre-incubation, carefully aspirate the buffer and replace it with fresh KRBH buffer for the different treatment groups:

    • Group A: Low glucose (e.g., 2.8 mM) - Basal secretion control.

    • Group B: Low glucose + 4-OH-Ile - To test glucose dependency.

    • Group C: High glucose (e.g., 16.7 mM) - Stimulated secretion control.

    • Group D: High glucose + various concentrations of 4-OH-Ile.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.[17]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the clarified supernatant to new tubes. Store at -20°C or -80°C until analysis.[17][19]

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit, following the manufacturer’s instructions.[18]

  • Data Normalization: After collecting the supernatant, lyse the remaining cells in the wells and measure the total protein or DNA content. Normalize the insulin secretion data to the cell content in each well to account for variations in cell number.[17]

Western Blotting for Phosphorylated Akt and IRS-1

Principle: This method detects and quantifies the phosphorylation status of specific proteins (e.g., Akt, IRS-1) in cell lysates, providing a measure of signaling pathway activation.

Materials:

  • Cell lysates from beta-cells treated with or without 4-OH-Ile.

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels, running buffer, and electrophoresis equipment.

  • PVDF or nitrocellulose membranes and transfer buffer/equipment.

  • Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: Milk is often avoided for phospho-antibodies due to endogenous phosphoproteins like casein).[20][21]

  • Primary antibodies: Phospho-specific antibodies (e.g., anti-p-Akt Ser473, anti-p-IRS-1 Tyr) and total protein antibodies (e.g., anti-total Akt).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[20][22]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[22]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.[20]

  • Stripping and Re-probing: To analyze total protein levels on the same blot, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total Akt) to normalize the phospho-signal.[22]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Principle: qPCR is used to measure the mRNA transcript levels of specific genes of interest, providing insight into how 4-OH-Ile may alter gene expression in beta-cells.

Materials:

  • RNA from beta-cells treated with or without 4-OH-Ile.

  • RNA extraction kit.

  • cDNA synthesis kit (reverse transcriptase, dNTPs, etc.).

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Gene-specific forward and reverse primers.

  • qPCR instrument (e.g., LightCycler).

  • Nuclease-free water.

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control beta-cells using a commercial kit, ensuring high purity and integrity.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate. For each sample, combine the qPCR master mix, forward and reverse primers for the gene of interest, and the diluted cDNA.[24] Include technical triplicates for each sample.

  • Reference Genes: In parallel, set up reactions for one or more stably expressed reference genes (e.g., ACTB, VAPA) for data normalization.[25][26]

  • qPCR Run: Perform the PCR amplification in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[24][27]

  • Data Analysis: Determine the quantification cycle (Cq or Ct) for each reaction. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target gene to the geometric mean of the reference gene(s).[27] Compare the normalized expression levels between 4-OH-Ile treated and control samples.

References

The Impact of 4-Hydroxyisoleucine on Adipocyte Function and Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-OH-Ile), a unique branched-chain amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic effects on metabolic disorders, particularly obesity and type 2 diabetes. This technical guide provides an in-depth analysis of the molecular mechanisms through which 4-OH-Ile impacts adipocyte function. It explores its role in modulating key signaling pathways, including insulin (B600854) signaling and AMP-activated protein kinase (AMPK) activation, and its influence on adipogenesis, lipolysis, and glucose homeostasis. Furthermore, this guide details the anti-inflammatory properties of 4-OH-Ile within the context of adipose tissue dysfunction. Comprehensive experimental protocols and quantitative data from preclinical studies are presented to offer a practical resource for researchers in the field.

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a primary risk factor for a cluster of metabolic abnormalities, including insulin resistance, dyslipidemia, and chronic low-grade inflammation. Adipocytes, the primary cellular component of adipose tissue, play a central role in energy storage and endocrine function. In obesity, adipocyte dysfunction, marked by hypertrophy, altered lipid metabolism, and the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), contributes significantly to systemic insulin resistance.

4-Hydroxyisoleucine has emerged as a promising natural compound with the potential to mitigate these obesity-related metabolic derangements. It has been shown to exert beneficial effects by improving insulin sensitivity, regulating lipid metabolism, and attenuating inflammation. This guide delves into the core mechanisms of 4-OH-Ile's action on adipocytes, providing a scientific foundation for its potential development as a therapeutic agent.

Mechanism of Action: Impact on Adipocyte Signaling

4-OH-Ile modulates several critical signaling pathways within adipocytes, leading to improved metabolic function.

Enhancement of Insulin Signaling

Insulin resistance in adipocytes is a hallmark of obesity. 4-OH-Ile has been demonstrated to improve insulin sensitivity through the modulation of the insulin signaling cascade.[1][2]

  • IRS-1/PI3K/Akt Pathway: 4-OH-Ile enhances the phosphorylation of key proteins in the insulin signaling pathway. It promotes the activation of Insulin Receptor Substrate-1 (IRS-1) and Phosphatidylinositol 3-kinase (PI3K).[2] This, in turn, leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling network.[3] Activated Akt mediates a wide range of downstream effects, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into adipocytes.[2]

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP.

  • Metabolic Regulation: Evidence suggests that 4-OH-Ile may activate AMPK in adipocytes. AMPK activation in adipose tissue is associated with beneficial metabolic effects, including the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. While direct evidence in adipocytes is still emerging, the known systemic effects of 4-OH-Ile on lipid metabolism are consistent with AMPK activation.

Anti-Inflammatory Signaling

Chronic low-grade inflammation in adipose tissue is a key driver of insulin resistance. 4-OH-Ile exhibits potent anti-inflammatory effects.

  • Inhibition of Pro-inflammatory Cytokines: 4-OH-Ile has been shown to reduce the expression and secretion of the pro-inflammatory cytokine TNF-α in adipocytes.[2][3] TNF-α is known to impair insulin signaling by promoting the serine phosphorylation of IRS-1, which inhibits its function.

  • Suppression of Inflammatory Pathways: 4-OH-Ile can suppress the activation of key inflammatory signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[3] These pathways are activated by inflammatory stimuli and contribute to the expression of various pro-inflammatory genes in adipocytes.

Effects on Adipocyte Function

The modulation of these signaling pathways by 4-OH-Ile translates into significant effects on adipocyte physiology.

Glucose Uptake

By enhancing insulin signaling and promoting GLUT4 translocation, 4-OH-Ile increases glucose uptake in adipocytes.[2] This action helps to lower blood glucose levels and improve overall glucose homeostasis. Studies have shown that 4-OH-Ile can reverse the impaired glucose uptake observed in insulin-resistant adipocytes.[3]

Lipolysis and Lipid Metabolism

Obesity is often associated with increased basal lipolysis in adipocytes, leading to elevated circulating free fatty acids (FFAs), which can exacerbate insulin resistance in other tissues. 4-OH-Ile has been shown to improve lipid profiles in vivo, suggesting an effect on lipid metabolism.[3] It can decrease plasma triglycerides and total cholesterol.[3][4]

Adipogenesis

The impact of 4-OH-Ile on adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is an area of ongoing research. By modulating key signaling pathways involved in cellular differentiation, it is plausible that 4-OH-Ile could influence the formation of new adipocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of 4-Hydroxyisoleucine from various preclinical studies.

Table 1: In Vitro Effects of 4-Hydroxyisoleucine on Adipocytes

ParameterCell Line4-OH-Ile ConcentrationEffectReference
Glucose UptakeInsulin-resistant 3T3-L1 adipocytesDose-dependentIncreased[2][3]
TNF-α mRNA expression3T3-L1 adipocytesNot specifiedReduced[2][3]
TNF-α secretion3T3-L1 adipocytesNot specifiedReduced[2][3]
Akt PhosphorylationNot specifiedNot specifiedIncreased[3]
JNK, ERK, p38, NF-κB ActivationNot specifiedNot specifiedReduced[3]
iRhom2 and TACE expressionCo-cultured RAW264.7 and 3T3-L1Not specifiedDownregulated[5]
Pro-inflammatory cytokine levels (TNF-α, MCP-1, IL-6)Co-cultured RAW264.7 and 3T3-L1Not specifiedDecreased[5]
Anti-inflammatory cytokine levels (IL-10)Co-cultured RAW264.7 and 3T3-L1Not specifiedIncreased[5]
Insulin ReleaseIsolated rat and human islets100 µM - 1 mMPotentiated (glucose-dependent)[6][7]
Glycogen (B147801) LevelsTNF-α-treated HepG2 cells20 µMIncreased[8][9]

Table 2: In Vivo Effects of 4-Hydroxyisoleucine on Obesity and Metabolic Parameters

ParameterAnimal Model4-OH-Ile DosageDurationEffectReference
Body WeightHigh-fat diet-induced obese mice50, 100, 200 mg/kg8 weeksReduced[1][10]
Blood GlucoseHigh-fat diet-induced obese mice50, 100, 200 mg/kg8 weeksReduced[1][10]
Plasma TriglyceridesDyslipidemic hamstersNot specifiedNot specifiedDecreased[3][4]
Total CholesterolDyslipidemic hamstersNot specifiedNot specifiedDecreased[3][4]
Free Fatty AcidsDyslipidemic hamstersNot specifiedNot specifiedDecreased[3][4]
HDL-C:TC ratioDyslipidemic hamstersNot specifiedNot specifiedIncreased by 39%[3]
Liver SteatosisHigh-fat diet-induced obese mice50, 100, 200 mg/kg8 weeksReduced[1][10]
Adipocyte HypertrophyHigh-fat diet-induced obese mice50, 100, 200 mg/kg8 weeksInhibited[1][10]
Inflammatory Infiltration in Adipose TissueHigh-fat diet-induced obese mice50, 100, 200 mg/kg8 weeksReduced[1][10]
Pro-inflammatory gene expression (TNF-α, IL-1β, IL-6, MCP-1) in adipose tissueHigh-fat diet-induced obese mice50, 100, 200 mg/kg8 weeksDecreased[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of 4-Hydroxyisoleucine on adipocyte function.

In Vitro Model: 3T3-L1 Adipocyte Differentiation and Insulin Resistance
  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

    • To induce differentiation, grow cells to confluence. Two days post-confluence, switch to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • After 48-72 hours, replace with a medium containing only insulin for another 48 hours.

    • Finally, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes with accumulated lipid droplets should be visible by day 8-10.[11]

  • Induction of Insulin Resistance:

    • To model insulin resistance, mature 3T3-L1 adipocytes can be treated with high concentrations of insulin (e.g., 1 µM) and glucose (e.g., 25 mM) for 18-24 hours.[12]

    • Alternatively, insulin resistance can be induced by treating the cells with pro-inflammatory cytokines such as TNF-α (e.g., 10 ng/mL) for 24-48 hours.

Glucose Uptake Assay (2-Deoxy-D-glucose Method)
  • Cell Preparation: Differentiate 3T3-L1 cells in 12-well or 24-well plates.

  • Serum Starvation: Before the assay, serum-starve the adipocytes in serum-free DMEM for 2-4 hours.

  • Treatment: Treat the cells with or without 4-OH-Ile at desired concentrations for a specified period.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. A non-insulin-stimulated control group should be included.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) or a fluorescent glucose analog like 2-NBDG to the wells and incubate for 5-10 minutes.

  • Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS to remove extracellular glucose analog.

  • Lysis and Measurement: Lyse the cells and measure the intracellular accumulation of the glucose analog using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).[13][14][15][16][17]

Western Blot Analysis
  • Protein Extraction: After treatment with 4-OH-Ile and/or insulin, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, GLUT4, phospho-IRS-1).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18][19][20][21]

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
  • Sample Collection: Collect the cell culture supernatant from 3T3-L1 adipocytes treated with or without 4-OH-Ile.

  • ELISA Procedure: Use a commercially available ELISA kit for TNF-α. Briefly, add standards and samples to the wells of a microplate pre-coated with a capture antibody for TNF-α.

  • Incubation: Incubate the plate to allow TNF-α to bind to the antibody.

  • Detection: After washing, add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The concentration of TNF-α in the samples is determined by comparison to a standard curve.[22][23][24][25]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from treated adipocytes using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, adiponectin) and a reference gene (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.[26][27][28]

In Vivo Model: High-Fat Diet-Induced Obesity in Mice
  • Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions. A control group should be fed a standard chow diet.[29]

  • 4-OH-Ile Treatment: Administer 4-OH-Ile orally (e.g., by gavage) at various doses (e.g., 50, 100, 200 mg/kg/day) for a specified duration (e.g., 4-8 weeks).[1][10][30][31]

  • Metabolic Phenotyping: Monitor body weight, food intake, and blood glucose levels regularly. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

  • Tissue and Blood Collection: At the end of the study, collect blood to measure plasma levels of insulin, lipids (triglycerides, cholesterol), and inflammatory cytokines. Harvest adipose tissue, liver, and muscle for further analysis (e.g., histology, gene expression, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by 4-Hydroxyisoleucine and a typical experimental workflow.

G cluster_0 4-Hydroxyisoleucine's Impact on Insulin Signaling four_OH_Ile 4-Hydroxyisoleucine Insulin_Receptor Insulin Receptor four_OH_Ile->Insulin_Receptor Enhances Sensitivity TNFa TNF-α four_OH_Ile->TNFa Inhibits IRS1 IRS-1 Insulin_Receptor->IRS1 Activates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Increases JNK JNK TNFa->JNK Activates Serine_Phosphorylation IRS-1 (Ser) Phosphorylation JNK->Serine_Phosphorylation Promotes Serine_Phosphorylation->IRS1 Inhibits

Caption: Signaling pathway of 4-Hydroxyisoleucine on insulin sensitivity in adipocytes.

G cluster_1 Experimental Workflow for In Vitro Studies Start 3T3-L1 Preadipocytes Differentiate Differentiate to Mature Adipocytes Start->Differentiate Induce_IR Induce Insulin Resistance (e.g., TNF-α) Differentiate->Induce_IR Treat Treat with 4-Hydroxyisoleucine Induce_IR->Treat Analysis Analysis Treat->Analysis GU_Assay Glucose Uptake Assay Analysis->GU_Assay WB Western Blot (p-Akt, GLUT4) Analysis->WB ELISA ELISA (TNF-α) Analysis->ELISA qPCR qRT-PCR (Gene Expression) Analysis->qPCR

Caption: A typical experimental workflow for studying 4-OH-Ile in adipocytes.

Conclusion

4-Hydroxyisoleucine demonstrates significant potential as a therapeutic agent for obesity and related metabolic disorders by directly targeting adipocyte dysfunction. Its multifaceted mechanism of action, encompassing the enhancement of insulin signaling, potential activation of AMPK, and potent anti-inflammatory effects, positions it as a compelling candidate for further investigation. The in vitro and in vivo data summarized in this guide provide a strong rationale for its continued development. Future research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in humans. This technical guide serves as a comprehensive resource to facilitate and guide these future research endeavors.

References

The Potential of 4-Hydroxyisoleucine in Drug Development: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the physicochemical properties and therapeutic promise of 4-hydroxyisoleucine (B15566), a unique amino acid isolated from fenugreek seeds, has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the molecule's characteristics, experimental methodologies, and its role in relevant signaling pathways, providing a foundational resource for its potential as a novel therapeutic agent.

4-Hydroxyisoleucine, a non-proteinogenic amino acid, has garnered significant attention for its potential antidiabetic properties.[1][2] A thorough understanding of its physicochemical profile is paramount for its successful development into a viable drug candidate. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes its mechanism of action to facilitate further research and development.

Physicochemical Properties: A Quantitative Overview

Computational analyses, utilizing tools such as ADMETLab 2.0, have provided valuable insights into the drug-like properties of 4-hydroxyisoleucine.[1][2] These properties are crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The molecule demonstrates compliance with established drug-likeness rules, such as Lipinski's, Pfizer's, and GlaxoSmithKline's (GSK) rules, suggesting a favorable profile for oral bioavailability.[1][2]

A summary of its key physicochemical parameters is presented below:

PropertyValueOptimal Range for Oral DrugsSource
Molecular Weight (MW)147.09 g/mol 100 - 600 g/mol [1]
Topological Polar Surface Area (TPSA)83.55 Ų< 140 Ų[1]
Aqueous Solubility (logS)0.06-4 to 0.5 log mol/L[1]
Octanol-Water Partition Coefficient (logP)-2.630 - 3[1]
Distribution Coefficient at pH 7.4 (logD)-0.931 - 3[1]
Number of Rotatable Bonds30 - 11[2]
Synthetic Accessibility Score (SAscore)3.591 (easy) - 10 (very difficult)[2]

These data indicate that 4-hydroxyisoleucine is a small, polar molecule with good aqueous solubility.[1] Its low logP value suggests that it preferentially partitions into the aqueous phase, which is consistent with its high solubility in water.[1] While its logD at physiological pH is slightly below the optimal range, its overall profile remains promising for oral administration.[1]

Experimental Protocols: From Extraction to Analysis

The isolation and characterization of 4-hydroxyisoleucine are critical steps in its journey from a natural product to a potential therapeutic.

Extraction and Purification of 4-Hydroxyisoleucine from Fenugreek Seeds

A common method for isolating 4-hydroxyisoleucine from fenugreek (Trigonella foenum-graecum) seeds involves the following steps:

  • Defatting: The powdered seeds are first defatted using a non-polar solvent like hexane (B92381) to remove lipids.[3]

  • Extraction: The defatted powder is then extracted with an alcohol-water mixture, typically 70% ethanol, to solubilize the amino acids.[3][4] The optimal ratio of solvent to material and extraction time and temperature need to be optimized for maximum yield.[5]

  • Purification: The crude extract is further purified using ion-exchange chromatography.[3][5]

    • The extract is passed through a strong acid cation exchange resin.

    • The resin is washed to remove impurities.

    • 4-hydroxyisoleucine is then eluted from the resin using a basic solution, such as ammonia.[3][5]

  • Crystallization: The eluted fraction is concentrated, and 4-hydroxyisoleucine can be crystallized using a suitable solvent system, such as the addition of diethyl ether.[3]

The workflow for a typical extraction and purification process is illustrated below:

G start Fenugreek Seeds defatting Defatting (Hexane) start->defatting extraction Extraction (70% Ethanol) defatting->extraction ion_exchange Cation Exchange Chromatography extraction->ion_exchange elution Elution (Ammonia Solution) ion_exchange->elution crystallization Crystallization (Diethyl Ether) elution->crystallization end Pure 4-Hydroxyisoleucine crystallization->end

Fig. 1: Extraction and Purification Workflow for 4-Hydroxyisoleucine.
Physicochemical Property Determination

Standard analytical techniques are employed to determine the physicochemical properties of amino acids like 4-hydroxyisoleucine:

  • Solubility: The solubility can be determined by adding an excess of the compound to a buffer of a specific pH, stirring to equilibrium, and then measuring the concentration of the dissolved compound using techniques like HPLC.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by spectroscopic methods that measure changes in the UV-visible spectrum as a function of pH.

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are typically determined using the shake-flask method or by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action: Signaling Pathways

4-Hydroxyisoleucine has been shown to exert its antidiabetic effects by modulating key signaling pathways involved in insulin (B600854) sensitivity and glucose metabolism.[6] It has been reported to reduce insulin resistance in muscle and liver tissues by activating insulin receptor substrate (IRS)-associated phosphoinositide-3 kinase (PI3K) activity.[1]

The proposed signaling pathway for 4-hydroxyisoleucine's action in improving insulin sensitivity is depicted below:

G cluster_cell Skeletal Muscle / Liver Cell HIL 4-Hydroxyisoleucine IRS1 IRS-1 HIL->IRS1 Activates Insulin Insulin IR Insulin Receptor Insulin->IR Binds IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes GLUT4_mem GLUT4 Translocation to Membrane GLUT4->GLUT4_mem Glucose_uptake Increased Glucose Uptake GLUT4_mem->Glucose_uptake

Fig. 2: Signaling Pathway of 4-Hydroxyisoleucine in Insulin Resistance.

Furthermore, studies have indicated that 4-hydroxyisoleucine can ameliorate fatty acid-induced insulin resistance by inhibiting inflammatory pathways.[7][8] It has been shown to reduce the activation of stress-activated protein kinases such as JNK, ERK, and p38 MAPK, which are known to impair insulin signaling.[7]

The inhibitory effect of 4-hydroxyisoleucine on inflammatory signaling is outlined below:

G cluster_inflammation Inflammatory Signaling Fatty_Acids Free Fatty Acids MAPK JNK, ERK, p38 MAPK Fatty_Acids->MAPK Activates HIL 4-Hydroxyisoleucine HIL->MAPK Inhibits IRS1_Ser_Phos IRS-1 Serine Phosphorylation MAPK->IRS1_Ser_Phos Induces Insulin_Resistance Insulin Resistance IRS1_Ser_Phos->Insulin_Resistance

Fig. 3: Inhibition of Inflammatory Signaling by 4-Hydroxyisoleucine.

Conclusion

4-Hydroxyisoleucine presents a compelling case for further investigation as a potential therapeutic agent, particularly for metabolic disorders such as type 2 diabetes. Its favorable physicochemical properties, coupled with its demonstrated efficacy in modulating key signaling pathways related to insulin sensitivity and inflammation, underscore its promise. This technical guide provides a foundational repository of information to aid researchers and drug development professionals in advancing the study of this remarkable natural compound.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 4-Hydroxyisoleucine in Fenugreek (Trigonella foenum-graecum) Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Hydroxyisoleucine (B15566) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum).[1][2] This compound has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential antidiabetic properties.[1] It has been shown to stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and may help reduce insulin resistance.[3][4] Given its therapeutic potential, the development of robust and reliable analytical methods for the accurate quantification of 4-hydroxyisoleucine in raw materials and finished products is crucial for quality control, standardization, and pharmacokinetic studies.

This application note details a sensitive and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-hydroxyisoleucine. The protocol is based on a widely used approach involving pre-column derivatization followed by reverse-phase chromatography with fluorescence detection.

Method Overview and Comparison

Several HPLC-based methods have been developed for the quantification of 4-hydroxyisoleucine, each with distinct advantages. The most common approach involves pre-column derivatization with o-phthaldialdehyde (OPA) to form a fluorescent adduct, which is then separated on a C18 reverse-phase column and detected by a fluorescence detector (FLD).[1][5] This method offers high sensitivity and specificity. For applications requiring analysis in complex biological matrices like human plasma, more advanced techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provide excellent selectivity and low limits of detection.[6][7] A simpler, though less sensitive, alternative is reverse-phase HPLC with UV detection.[8]

The following table provides a comparative summary of different analytical methods.

Table 1: Comparison of HPLC Methods for 4-Hydroxyisoleucine Quantification

ParameterMethod 1: RP-HPLC with Fluorescence DetectionMethod 2: HILIC-MS/MSMethod 3: UPLC-MS/MSMethod 4: RP-HPLC with UV Detection
Principle Pre-column derivatization with OPAHydrophilic Interaction ChromatographyUltra-Performance Liquid ChromatographyReverse-Phase Chromatography
Column Reverse Phase C18[1]ZIC-cHILIC[6]BEH Shield RP-18[7]Reverse Phase C18[8]
Detection Fluorescence (FLD)[1]Tandem Mass Spectrometry (MS/MS)[6]Tandem Mass Spectrometry (MS/MS)[7]Diode Array Detector (DAD)[8]
Mobile Phase Gradient; Sodium acetate (B1210297) buffer & Methanol[1][9]Isocratic; Acetonitrile & 0.1% Formic Acid[6]Isocratic; Acetonitrile & 0.1% Formic Acid[7]Gradient; Ammonium hydroxide (B78521) & Acetonitrile[8]
Linearity Range 1 - 4 µg/mL[1]50 - 2000 ng/mL[6][10]1 - 5000 ng/mL[7]Not Reported
Key Advantage High sensitivity, widely accessibleExcellent for complex biological matrices[6]High throughput and sensitivity[7]Simple, no derivatization required
Consideration Requires derivatization stepRequires specialized MS equipmentRequires specialized UPLC-MS equipmentLower sensitivity

Experimental Protocol: RP-HPLC with Fluorescence Detection

This protocol details the quantification of 4-hydroxyisoleucine from fenugreek seeds using pre-column OPA derivatization.

Materials and Reagents
  • 4-Hydroxyisoleucine reference standard (≥99% purity) (Sigma-Aldrich or equivalent)[1]

  • Fenugreek (Trigonella foenum-graecum) seeds[1]

  • HPLC grade methanol, acetonitrile, and tetrahydrofuran (B95107) (THF)[1][9]

  • Analytical grade sodium acetate, boric acid, o-phthaldialdehyde (OPA), and 2-mercaptoethanol

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters[1]

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector (e.g., Shimadzu LC-20AT or equivalent)[1][5]

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator[1]

Preparation of Solutions
  • Mobile Phase A: 65 mM Sodium acetate with 5% tetrahydrofuran, pH adjusted to 5.7.[1]

  • Mobile Phase B: HPLC grade methanol.[1]

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M boric acid (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.

Sample Preparation (Aqueous Extraction)
  • Grind dry fenugreek seeds into a coarse powder.[1]

  • Suspend 10 g of the powder in 20 mL of deionized water.

  • Stir the slurry continuously for 48 hours at 37°C.[1]

  • Filter the mixture. To the filtrate, add ethyl acetate to facilitate water removal under reduced pressure using a rotary evaporator.[1]

  • Reconstitute the resulting gummy extract in a known volume of deionized water.

  • Filter the final solution through a 0.22 µm syringe filter prior to derivatization and HPLC analysis.[1]

Standard Solution Preparation
  • Prepare a stock solution of 4-hydroxyisoleucine (e.g., 100 µg/mL) in deionized water.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 2, 3, and 4 µg/mL).[1]

Pre-Column Derivatization Procedure
  • In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA derivatization reagent.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Immediately inject a defined volume (e.g., 20 µL) of the mixture into the HPLC system.

HPLC Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

  • Fluorescence Detector: Excitation λ = 355 nm, Emission λ = 410 nm[1]

  • Gradient Elution Program:

    • 0-10 min: 80% A, 20% B

    • 10-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (80% A, 20% B)

    • (Note: The gradient may require optimization based on the specific system and column.)

Quantification

Construct a calibration curve by plotting the peak area of the 4-hydroxyisoleucine derivative against the concentration of the standards. Determine the concentration of 4-hydroxyisoleucine in the samples by interpolating their peak areas from the calibration curve. Note that 4-hydroxyisoleucine exists as two diastereomers which may appear as two separate peaks; for total quantification, the areas of both peaks should be summed.[9][11]

Workflow Diagram

HPLC_Workflow HPLC Quantification Workflow for 4-Hydroxyisoleucine cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Fenugreek Seeds Grind Grinding Sample->Grind Extract Aqueous Extraction Grind->Extract Filter_Concentrate Filtration & Concentration Extract->Filter_Concentrate Reconstitute Reconstitution Filter_Concentrate->Reconstitute Deriv OPA Derivatization (2 min) Reconstitute->Deriv Standard Reference Standard Stock Stock Solution (100 µg/mL) Standard->Stock Dilute Serial Dilution Stock->Dilute Cal_Stds Calibration Standards (1-4 µg/mL) Dilute->Cal_Stds Cal_Stds->Deriv Inject HPLC Injection (20 µL) Deriv->Inject HPLC Chromatographic Separation (C18 Column) Inject->HPLC Detect Fluorescence Detection (Ex:355nm, Em:410nm) HPLC->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Cal_Curve Calibration Curve Integrate->Cal_Curve Quantify Quantification (Result Reporting) Cal_Curve->Quantify

Caption: General workflow for the quantification of 4-hydroxyisoleucine.

Quantitative Data Summary

The performance of an analytical method is determined by its validation parameters. The table below summarizes quantitative data reported in the literature for various 4-hydroxyisoleucine quantification methods.

Table 2: Summary of Method Validation Parameters

ParameterRP-HPLC-FLD[1]HILIC-MS/MS[6][10]UPLC-MS/MS[7]HPTLC-Densitometry[12]
Linearity (r²) Linear plot reported> 0.99 (implied)0.99990.998
Range 1 - 4 µg/mL50 - 2000 ng/mL1 - 5000 ng/mL22.5 - 160 ng/spot
Retention Time (min) ~8.13 - 8.19Not specified< 1.2Rf = 0.36
LOD Not Reported< 50 ng/mL< 1 ng/mL22.5 ng/spot
LOQ Not Reported50 ng/mL1 ng/mL160 ng/spot
Accuracy (% Recovery) Not Reported90.64 - 109.0%Not ReportedNot Reported
Precision (%RSD) Not Reported< 4.82%Not Reported< 5.5%

Conclusion

This application note provides a detailed protocol for a validated RP-HPLC method with fluorescence detection for the quantification of 4-hydroxyisoleucine. The method, involving pre-column derivatization with OPA, is shown to be a sensitive and reliable approach suitable for the analysis of fenugreek seed extracts.[1][5] For laboratories with access to mass spectrometry, HILIC-MS/MS or UPLC-MS/MS methods offer enhanced specificity and lower detection limits, particularly for analyzing complex biological samples.[6][7] The choice of method should be guided by the specific application, sample matrix, and available instrumentation.

References

Synthesis of 4-Hydroxyisoleucine Stereoisomers: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the stereoselective synthesis of 4-hydroxyisoleucine (B15566), a non-proteinogenic amino acid of significant interest in metabolic disease research. The primary focus is on the synthesis of the biologically active (2S,3R,4S) stereoisomer, known for its insulinotropic and anti-diabetic properties. Methodologies covered include organocatalyzed Mannich reactions and strategies involving chiral pool precursors. This guide is intended for researchers, scientists, and drug development professionals, offering structured protocols, comparative data on synthetic yields, and visualizations of synthetic and biological pathways to facilitate research and development.

Introduction

4-Hydroxyisoleucine (4-HIL) is an unusual amino acid first isolated from fenugreek seeds (Trigonella foenum-graecum). It has garnered considerable attention in the scientific community for its potential therapeutic applications, particularly in the management of type 2 diabetes. The biological activity of 4-HIL is highly dependent on its stereochemistry, with the (2S,3R,4S)-isomer being the most potent insulinotropic agent.[1] This isomer stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and enhances insulin sensitivity in peripheral tissues.[2]

The mechanism of action involves the potentiation of the insulin signaling cascade. 4-Hydroxyisoleucine has been shown to activate key downstream effectors such as insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt (Protein Kinase B).[3] This activation ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissues, thereby increasing glucose uptake from the bloodstream.[3][4] Given the stereospecificity of its biological activity, the development of robust and efficient stereoselective synthetic routes is paramount for advancing research into its therapeutic potential. This document outlines key synthetic strategies and provides detailed protocols for laboratory-scale synthesis.

Overview of Synthetic Strategies

The synthesis of 4-hydroxyisoleucine, with its three contiguous chiral centers, presents a significant stereochemical challenge. Several strategies have been developed to control the stereochemistry and achieve high purity of the desired (2S,3R,4S) isomer.

  • Organocatalyzed Asymmetric Synthesis: This modern approach utilizes small chiral organic molecules as catalysts to induce stereoselectivity. The asymmetric Mannich reaction is a particularly effective method for establishing the C2 and C3 stereocenters in a single, highly controlled step.[5][6] Proline and its derivatives are common catalysts for this transformation.

  • Chiral Pool Synthesis: This strategy employs readily available, inexpensive chiral molecules from nature, such as amino acids or hydroxy acids, as starting materials. For instance, an eight-step synthesis with a 39% overall yield has been reported, which utilizes the biotransformation of ethyl 2-methylacetoacetate.[7][8]

  • Substrate-Controlled Synthesis: In this approach, existing stereocenters in the substrate guide the formation of new stereocenters. This can involve diastereoselective reductions or alkylations of chiral precursors.

A comparison of reported overall yields for different synthetic routes highlights the trade-offs between the number of steps and efficiency.

Quantitative Data Presentation

The following table summarizes the overall yields and number of steps for various reported synthetic strategies for (2S,3R,4S)-4-hydroxyisoleucine.

Synthetic Strategy Key FeatureNumber of StepsOverall Yield (%)Chromatographic Purification RequiredReference
Mannich Condensation & Diastereoselective Reduction422%No[7]
Biotransformation & Asymmetric Strecker Synthesis839%Yes[7][8]
Enzymatic Resolution of N-phenylacetyl lactone640%Yes[7]

Experimental Protocols

The following protocols are representative methods for the synthesis of 4-hydroxyisoleucine stereoisomers. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Organocatalyzed Asymmetric Mannich Reaction

This protocol is based on the proline-catalyzed Mannich reaction to generate the γ-keto-L-allo-isoleucine precursor with high diastereoselectivity.[9]

Materials:

  • p-Anisidine (B42471)

  • Ethyl glyoxylate (B1226380) (50% solution in toluene)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

  • L-Proline

  • 2-Butanone (B6335102)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Synthesis of p-methoxyphenyl-iminoester (Intermediate 1): a. To a flame-dried 3-neck round-bottom flask under an argon atmosphere, add anhydrous CH₂Cl₂ (750 mL) and activated 4 Å molecular sieves (320 g). b. Add p-anisidine (50.5 g, 410 mmol) and stir the solution at room temperature. c. Add a 50% solution of ethyl glyoxylate in toluene (B28343) (100 mL, 492 mmol) dropwise over 1 hour. d. Heat the reaction mixture to 40 °C and stir for 16 hours. e. Filter the mixture, wash the sieves with CH₂Cl₂, and concentrate the filtrate under reduced pressure to obtain the crude iminoester.[9]

  • Proline-Catalyzed Mannich Reaction (Intermediate 2): a. In a separate flask under argon, dissolve L-proline (4.6 g, 39.8 mmol) and 2-butanone (42.8 mL, 477.7 mmol) in anhydrous EtOH (375 mL). b. Add the crude iminoester (Intermediate 1, 33.0 g, 159.3 mmol) dissolved in anhydrous EtOH (30 mL) to the proline/butanone solution via an addition funnel over 1 hour.[9] c. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. d. Upon completion, neutralize the reaction with 1M HCl and extract the product with EtOAc. e. Wash the organic layer with saturated NaHCO₃ solution, followed by brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel flash column chromatography to yield the syn diastereomer of the γ-keto-L-allo-isoleucine derivative. A typical yield for this step is around 65% with >95% diastereoselectivity.[9]

  • Subsequent Reduction and Deprotection: a. The resulting γ-keto ester can be further elaborated through diastereoselective reduction of the ketone (e.g., using a chelating reducing agent) to install the C4 hydroxyl group. b. Final deprotection steps (e.g., removal of the N-p-methoxyphenyl group and hydrolysis of the ester) will yield the target (2S,3R,4S)-4-hydroxyisoleucine.

Visualizations

Signaling Pathway

The insulinotropic effect of (2S,3R,4S)-4-hydroxyisoleucine is mediated through the PI3K/Akt signaling pathway, enhancing glucose uptake in target cells.

insulin_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HIL 4-Hydroxy- isoleucine Receptor Target Receptor HIL->Receptor Binds & Activates IRS1 IRS-1 Receptor->IRS1 Phosphorylates GLUT4_mem GLUT4 Glucose_in Glucose Uptake PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Glucose_out Extracellular Glucose Glucose_out->Glucose_in Facilitated Diffusion

Fig 1. Signaling pathway of 4-hydroxyisoleucine.
Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 4-hydroxyisoleucine via an organocatalyzed route.

workflow cluster_synthesis Synthesis cluster_purification Workup & Purification start Starting Materials (e.g., Imine, Aldehyde) reaction Organocatalyzed Mannich Reaction (L-Proline Catalyst) start->reaction reduction Diastereoselective Reduction reaction->reduction deprotection Deprotection & Hydrolysis reduction->deprotection workup Aqueous Workup & Extraction deprotection->workup chromatography Silica Gel Chromatography workup->chromatography characterization Characterization (NMR, MS, Optical Rotation) chromatography->characterization

Fig 2. General workflow for synthesis.

References

Application Notes: In Vitro Cell Culture Models for the Study of 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant interest in the scientific community for its potential therapeutic effects, particularly in the context of metabolic disorders such as type 2 diabetes.[1] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying the bioactivity of 4-HIL. These models provide a controlled environment to investigate its effects on insulin (B600854) secretion, glucose uptake, and insulin signaling pathways in various cell types, including pancreatic β-cells, skeletal muscle cells, hepatocytes, and adipocytes.

Key Applications of In Vitro Models

  • Elucidating Insulinotropic Effects: Primary islets and pancreatic β-cell lines (e.g., INS-1, MIN6) are utilized to study the direct effects of 4-HIL on insulin secretion. These models have demonstrated that 4-HIL potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, a crucial feature that may reduce the risk of hypoglycemia compared to some conventional diabetes therapies.[1][2][3]

  • Investigating Insulin Sensitizing Properties: Skeletal muscle cells (e.g., L6 myotubes), hepatocytes (e.g., HepG2), and adipocytes (e.g., 3T3-L1) are employed to explore the insulin-sensitizing effects of 4-HIL. Studies using these models have shown that 4-HIL can enhance glucose uptake and improve insulin signaling in states of insulin resistance.[4][5]

  • Dissecting Molecular Mechanisms: In vitro models are critical for dissecting the signaling pathways modulated by 4-HIL. Research has indicated that 4-HIL's effects are mediated, at least in part, through the activation of the insulin receptor substrate-1 (IRS-1) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[6][7] This pathway is central to insulin's metabolic actions, including the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in muscle and fat cells.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vitro studies on 4-hydroxyisoleucine.

Table 1: Effect of 4-Hydroxyisoleucine on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

ParameterCell ModelGlucose Concentration (mM)4-HIL ConcentrationObservationReference
Insulin SecretionIsolated Rat Islets16.7200 µMPotentiation of glucose-induced insulin release[3]
Insulin SecretionIsolated Human and Rat Islets6.6 - 16.7100 µM - 1 mMGlucose-dependent increase in insulin release[2]
Insulin SecretionIsolated Rat PancreasNot SpecifiedNot SpecifiedBiphasic insulin secretion pattern[2]

Table 2: Effect of 4-Hydroxyisoleucine on Glucose Uptake and Insulin Signaling in HepG2 Cells

ParameterCondition4-HIL Concentration (µmol/l)ObservationReference
Glucose UptakeInsulin-Resistant (IR) HepG20Reduced insulin-induced glucose uptake[4][9]
Glucose UptakeInsulin-Resistant (IR) HepG25, 10, 20Dose-dependent reversal of reduced glucose uptake[4][9]
TNF-α LevelsInsulin-Resistant (IR) HepG20Markedly increased[9]
TNF-α LevelsInsulin-Resistant (IR) HepG25, 10, 20Dose-dependent decrease[9]
IRS-1 Protein ExpressionInsulin-Resistant (IR) HepG2 vs. Control-Significantly decreased[10]
IRS-1 Protein ExpressionInsulin-Resistant (IR) HepG25, 10, 20Dose-dependent increase[10]
p-IRS-1 (Ser307) ExpressionInsulin-Resistant (IR) HepG2 vs. Control-Significantly increased[10]
p-IRS-1 (Ser307) ExpressionInsulin-Resistant (IR) HepG25, 10, 20Dose-dependent decrease[10]
GLUT4 Protein ExpressionInsulin-Resistant (IR) HepG2 vs. Control-Significantly decreased[10]
GLUT4 Protein ExpressionInsulin-Resistant (IR) HepG25, 10, 20Dose-dependent increase[10]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway modulated by 4-hydroxyisoleucine and a general workflow for its in vitro investigation.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 4-HIL 4-HIL IR Insulin Receptor 4-HIL->IR Activates Insulin Insulin Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Glucose Glucose Glucose->GLUT4_pm Uptake PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt/PKB PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylates pAkt->GLUT4_vesicle Promotes Translocation

Caption: Insulin and 4-HIL signaling pathway leading to GLUT4 translocation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Molecular Analysis start Seed Cells (e.g., L6, HepG2, 3T3-L1) differentiate Differentiate Cells (if necessary) start->differentiate serum_starve Serum Starve differentiate->serum_starve treat Treat with 4-HIL +/- Insulin serum_starve->treat glucose_uptake 2-DG Glucose Uptake Assay treat->glucose_uptake glut4 GLUT4 Translocation Assay treat->glut4 gsis GSIS Assay (for pancreatic cells) treat->gsis lipid Oil Red O Staining (for adipocytes) treat->lipid protein Protein Extraction treat->protein data_analysis Data Analysis & Interpretation glucose_uptake->data_analysis glut4->data_analysis gsis->data_analysis lipid->data_analysis western Western Blot (p-Akt, p-IRS-1, etc.) protein->western western->data_analysis

References

Application Notes and Protocols for Testing 4-Hydroxyisoleucine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the efficacy of 4-hydroxyisoleucine (B15566) (4-HIL), a promising natural compound for metabolic disorders. The following sections detail the most common animal models, experimental protocols, and expected outcomes, supported by quantitative data and visualizations of key signaling pathways.

Introduction to 4-Hydroxyisoleucine (4-HIL)

4-Hydroxyisoleucine is a non-proteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum).[1][2] Preclinical studies have demonstrated its potential in managing metabolic syndrome components, including type 2 diabetes, obesity, and dyslipidemia.[3][4][5] Its mechanisms of action are multifaceted, including glucose-dependent insulin (B600854) secretion, improved insulin sensitivity in peripheral tissues, and anti-inflammatory effects.[2][6][7]

Recommended Animal Models

Two primary animal models are recommended for assessing the efficacy of 4-HIL: the streptozotocin-nicotinamide (STZ-NA) induced diabetic rat model for type 2 diabetes and the high-fat diet (HFD) induced obese mouse model for obesity and insulin resistance.

Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rat Model

This model mimics type 2 diabetes by inducing partial insulin deficiency.[8] Nicotinamide (B372718) is administered to protect pancreatic β-cells from the full cytotoxic effect of streptozotocin, resulting in a state of moderate, non-insulin-dependent hyperglycemia.[8]

High-Fat Diet (HFD) Induced Obese Mouse Model

This model is highly relevant to human obesity and associated insulin resistance.[9][10] Prolonged feeding of a high-fat diet leads to weight gain, adiposity, dyslipidemia, and impaired glucose tolerance, closely mirroring the human condition.[1][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of 4-HIL in the described animal models based on published literature.

Table 1: Effects of 4-Hydroxyisoleucine on STZ-NA Induced Diabetic Rats

ParameterAnimal ModelTreatmentDosageDurationOutcomeReference
Basal Blood GlucoseNIDD Rats4-HIL (i.p.)50 mg/kg6 daysReduced from 163.5 ± 4.4 mg/dl to 143.6 ± 4.4 mg/dl[11]
Basal InsulinemiaNIDD Rats4-HIL (i.p.)50 mg/kg6 daysSignificant reduction[11]
Glucose Tolerance (IVGTT)NIDD Rats4-HIL (i.v.)50 mg/kgSingle dosePartially restored glucose-induced insulin response[11]
HDL-CholesterolSTZ-diabetic rats4-HIL50 mg/kg/day8 weeks31% increase[3]

Table 2: Effects of 4-Hydroxyisoleucine on High-Fat Diet (HFD) Induced Obese Mice

ParameterAnimal ModelTreatmentDosageDurationOutcomeReference
Body WeightC57BL/6 Mice on HFD4-HIL50, 100, 200 mg/kg8 weeksDose-dependent reduction in weight gain[1]
Liver WeightC57BL/6 Mice on HFD4-HIL50, 100, 200 mg/kg8 weeksSignificant dose-dependent reduction[1]
Blood Glucose (Fasting)C57BL/6 Mice on HFD4-HIL200 mg/kg8 weeksSignificantly lower compared to HFD control[1]
Serum Insulin (Fasting)C57BL/6 Mice on HFD4-HIL200 mg/kg8 weeksSignificantly lower compared to HFD control[1]
Serum TriglyceridesC57BL/6 Mice on HFD4-HIL50, 100, 200 mg/kg8 weeksDose-dependent reduction[1]
Serum Total CholesterolC57BL/6 Mice on HFD4-HIL50, 100, 200 mg/kg8 weeksDose-dependent reduction[1]

Experimental Protocols

Protocol for Induction of Type 2 Diabetes in Rats using STZ-NA

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Streptozotocin (STZ)

  • Nicotinamide (NA)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), cold

  • 0.9% sterile saline

  • Glucometer and test strips

Procedure:

  • Acclimatize animals for at least one week with standard chow and water ad libitum.

  • Fast the rats for 12-20 hours prior to induction.[12]

  • Prepare a fresh solution of nicotinamide in sterile saline.

  • Inject rats intraperitoneally (i.p.) with nicotinamide at a dose of 100-110 mg/kg body weight.[8]

  • After 15 minutes, prepare a fresh, cold solution of STZ in citrate buffer (pH 4.5).

  • Inject the rats intraperitoneally (i.p.) with a single dose of STZ at 50-65 mg/kg body weight.[8][12]

  • Return the animals to their cages and provide them with a 5% glucose solution for the first 24 hours to prevent initial drug-induced hypoglycemia.

  • After 72 hours, measure fasting blood glucose from the tail vein. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic and can be used for the study.

Protocol for Induction of Obesity and Insulin Resistance in Mice using HFD

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • Metabolic cages (optional, for food intake monitoring)

Procedure:

  • Acclimatize mice for one week with standard chow and water ad libitum.

  • Randomize mice into control and experimental groups based on body weight.

  • House the mice individually or in small groups.

  • Provide the control group with the standard chow diet and the experimental group with the HFD ad libitum.

  • Monitor body weight and food intake weekly for 8-16 weeks.[1]

  • After the induction period, mice on the HFD should exhibit significantly higher body weight, adiposity, and signs of insulin resistance compared to the control group.

Protocol for 4-Hydroxyisoleucine Administration

Preparation of 4-HIL Solution:

  • 4-HIL can be dissolved in sterile saline or distilled water.

  • For oral administration, prepare the solution at a concentration that allows for a gavage volume of approximately 5-10 ml/kg for rats and 10 ml/kg for mice.

Administration:

  • Rats: Administer 4-HIL daily via oral gavage at a dose of 50 mg/kg body weight for the desired treatment period (e.g., 4-8 weeks).[3]

  • Mice: Administer 4-HIL daily via oral gavage or intraperitoneal injection at doses ranging from 50-200 mg/kg body weight for the desired treatment period (e.g., 8 weeks).[1]

Protocol for Oral Glucose Tolerance Test (OGTT)

Materials:

  • Glucose solution (20-40% in sterile water)

  • Glucometer and test strips

Procedure:

  • Fast the animals for 6-8 hours (mice) or 12-16 hours (rats). Ensure free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer a glucose solution orally via gavage at a dose of 2 g/kg body weight for both rats and mice.[1][11]

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.[1]

  • Measure blood glucose levels at each time point.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Protocol for Insulin Tolerance Test (ITT)

Materials:

  • Human regular insulin

  • Sterile saline

  • Glucometer and test strips

Procedure:

  • Fast the animals for 4-6 hours.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer human regular insulin via intraperitoneal (i.p.) injection at a dose of 0.75 U/kg body weight for mice.[1]

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after insulin administration.[1]

  • Measure blood glucose levels at each time point.

  • Plot the percentage of initial blood glucose over time for each group.

Protocol for Western Blot Analysis of AMPK and Akt Signaling

Materials:

  • Liver or skeletal muscle tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Homogenize frozen tissue samples in ice-cold RIPA buffer.

  • Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

G

G

G

References

Application Notes and Protocols for Isolating Islets of Langerhans for 4-Hydroxyisoleucine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of high-quality Islets of Langerhans from rodent pancreas, specifically tailored for subsequent studies involving the insulinotropic compound 4-hydroxyisoleucine (B15566). Included are methodologies for islet purification, viability and functional assessment, and expected outcomes.

Introduction

The Islets of Langerhans, clusters of endocrine cells within the pancreas, are crucial for glucose homeostasis, primarily through the secretion of insulin (B600854) by β-cells. The isolation of these islets is a fundamental technique for in vitro studies in diabetes research, allowing for the direct investigation of islet physiology and pharmacology. 4-Hydroxyisoleucine, an amino acid derivative found in fenugreek seeds, has garnered significant interest for its glucose-dependent insulinotropic effects, making it a promising candidate for the development of novel anti-diabetic therapies.[1] This protocol outlines a standardized procedure to obtain viable and functional islets suitable for investigating the efficacy and mechanism of action of 4-hydroxyisoleucine.

Data Presentation

Table 1: Typical Islet Isolation Outcomes from Rodent Pancreas
ParameterExpected RangeMethod of Assessment
Islet Yield (per pancreas) 400 - 800 isletsManual counting under a microscope
Purity > 90%Dithizone (DTZ) staining
Viability > 95%Fluorescein Diacetate (FDA) / Propidium Iodide (PI) staining
Table 2: Parameters for Collagenase Digestion of Pancreas
ParameterRecommended ValueNotes
Collagenase Type Type V or XIActivity should be empirically tested for each new lot
Collagenase Concentration 0.5 - 1.0 mg/mLOptimal concentration may vary depending on the lot and animal strain
Digestion Time 15 - 20 minutesMonitor digestion progress closely to avoid over-digestion
Digestion Temperature 37°CA lower temperature (e.g., 20°C) can be used for longer, gentler digestion
Table 3: Discontinuous Ficoll Density Gradient for Islet Purification
LayerFicoll Concentration (% w/v)Density (g/mL)Purpose
Top 11%~1.045Islets migrate to the interface above this layer
Middle 20.5%~1.077Separates islets from denser acinar tissue
Bottom 23%~1.090Acinar and other dense tissue pellet at the bottom
Table 4: Glucose-Dependent Insulinotropic Effect of 4-Hydroxyisoleucine
Glucose Concentration (mM)4-Hydroxyisoleucine (µM)Insulin Secretion (ng/islet/h)Stimulation Index
3.300.25 ± 0.031.0
3.32000.28 ± 0.041.1
16.701.52 ± 0.186.1
16.72002.85 ± 0.2511.4

Data are representative and may vary based on experimental conditions. The stimulating effect of 4-hydroxyisoleucine is strictly glucose-dependent, with significant potentiation of insulin secretion observed at stimulatory glucose concentrations.[1]

Experimental Protocols

Protocol for Isolation of Rodent Islets of Langerhans

This protocol is adapted from standard methods of islet isolation and is optimized for high yield and viability for subsequent in vitro studies.[2][3]

Materials:

  • Rodent (rat or mouse)

  • Collagenase Type V or XI

  • Hanks' Balanced Salt Solution (HBSS)

  • Ficoll PM400

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (27G or 30G)

  • 50 mL conical tubes

  • Water bath at 37°C

  • Centrifuge

  • Stereomicroscope

Procedure:

  • Pancreas Perfusion and Digestion:

    • Euthanize the rodent according to approved institutional guidelines.

    • Expose the abdominal cavity and locate the common bile duct.

    • Cannulate the common bile duct and perfuse the pancreas with cold HBSS containing collagenase (0.5-1.0 mg/mL).

    • Excise the distended pancreas and transfer it to a 50 mL conical tube containing 5 mL of the collagenase solution.

    • Incubate the tube in a 37°C water bath for 15-20 minutes with gentle shaking.[4]

    • Stop the digestion by adding 25 mL of cold HBSS.

  • Islet Purification:

    • Centrifuge the digested tissue at 300 x g for 2 minutes at 4°C. Discard the supernatant.

    • Resuspend the pellet in 10 mL of cold HBSS and filter through a 500 µm mesh to remove undigested tissue.

    • Prepare a discontinuous Ficoll gradient in a 50 mL conical tube by carefully layering 5 mL of 23%, 5 mL of 20.5%, and 5 mL of 11% Ficoll solutions.[5]

    • Resuspend the islet pellet in 5 mL of the top layer of the Ficoll gradient and carefully layer it on top of the gradient.

    • Centrifuge the gradient at 800 x g for 15 minutes at 4°C with the brake off.

    • Islets will be located at the interface between the 11% and 20.5% layers.

    • Carefully collect the islet layer using a pipette and transfer to a new 50 mL conical tube.

    • Wash the collected islets three times with 25 mL of cold HBSS, centrifuging at 300 x g for 2 minutes for each wash.

  • Islet Culture:

    • After the final wash, resuspend the islets in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture the islets in a petri dish in a humidified incubator at 37°C and 5% CO2. Allow the islets to recover for at least 24 hours before conducting experiments.

Protocol for Islet Viability Assessment

This protocol uses a dual-fluorescence method to assess the viability of the isolated islets.[6][7]

Materials:

  • Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)

  • Propidium Iodide (PI) stock solution (1 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of FDA (1 µg/mL) and PI (10 µg/mL) in PBS.

  • Place a small aliquot of the islet suspension in a micro-well plate.

  • Add the FDA/PI working solution to the islets and incubate for 5 minutes at room temperature in the dark.

  • Observe the islets under a fluorescence microscope.

    • Viable cells will fluoresce green due to the enzymatic conversion of FDA to fluorescein.

    • Non-viable cells will fluoresce red as PI enters cells with compromised membranes and intercalates with DNA.

  • Count the number of green and red cells to determine the percentage of viable islets.

Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the functionality of the isolated islets and to study the effect of 4-hydroxyisoleucine.[8][9][10]

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions in KRB buffer (e.g., 3.3 mM and 16.7 mM)

  • 4-Hydroxyisoleucine stock solution

  • Insulin ELISA kit

Procedure:

  • Hand-pick islets of similar size and place them in groups of 10-15 into individual wells of a 24-well plate.

  • Pre-incubate the islets for 1 hour at 37°C in KRB buffer containing a basal glucose concentration (e.g., 3.3 mM).

  • Remove the pre-incubation buffer and add KRB buffer containing either basal (3.3 mM) or stimulating (16.7 mM) glucose, with or without the desired concentration of 4-hydroxyisoleucine (e.g., 200 µM).

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant from each well for insulin measurement.

  • Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Calculate the stimulation index by dividing the insulin secreted at the stimulating glucose concentration by the insulin secreted at the basal glucose concentration.

Mandatory Visualizations

Islet_Isolation_Workflow cluster_pancreas_prep Pancreas Preparation cluster_digestion Enzymatic Digestion cluster_purification Islet Purification cluster_assessment Quality Assessment & Culture Euthanasia Rodent Euthanasia Perfusion Pancreas Perfusion (Collagenase Solution) Euthanasia->Perfusion Excision Pancreas Excision Perfusion->Excision Incubation Incubation at 37°C (15-20 min) Excision->Incubation Termination Digestion Termination (Cold HBSS) Incubation->Termination Centrifugation1 Initial Centrifugation Termination->Centrifugation1 Filtration Filtration (500 µm mesh) Centrifugation1->Filtration Gradient Ficoll Density Gradient Centrifugation Filtration->Gradient Collection Islet Collection Gradient->Collection Washing Washing Steps Collection->Washing Viability Viability Assessment (FDA/PI Staining) Washing->Viability Purity Purity Assessment (DTZ Staining) Washing->Purity Culture Islet Culture (RPMI-1640) Viability->Culture Purity->Culture 4-Hydroxyisoleucine Studies 4-Hydroxyisoleucine Studies Culture->4-Hydroxyisoleucine Studies

Experimental workflow for the isolation of islets of Langerhans.

Four_Hydroxyisoleucine_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Four_HIL 4-Hydroxyisoleucine Insulin_Receptor Insulin Receptor (Putative Target) Four_HIL->Insulin_Receptor Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Glucose_Metabolism Glucose Metabolism GLUT2->Glucose_Metabolism IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS ATP_Production Increased ATP/ADP Ratio Glucose_Metabolism->ATP_Production K_ATP_Channel K-ATP Channel Closure ATP_Production->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis PI3K PI3-Kinase (PI3K) IRS->PI3K Akt Akt/PKB PI3K->Akt Akt->Insulin_Exocytosis Akt_Effect Promotion of β-cell Survival and Function Akt->Akt_Effect

Proposed signaling pathway of 4-hydroxyisoleucine in pancreatic β-cells.

References

Application Notes and Protocols for 4-Hydroxyisoleucine Administration in Rodent Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of 4-Hydroxyisoleucine (B15566) (4-HIL) in rodent models for metabolic research. This document includes a summary of its effects on various metabolic parameters, detailed experimental protocols derived from published studies, and visualizations of key signaling pathways.

Introduction

4-Hydroxyisoleucine (4-HIL) is a unique, non-proteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum)[1][2]. It has garnered significant interest in metabolic research due to its potential therapeutic effects on conditions like type 2 diabetes, obesity, and dyslipidemia[3][4]. 4-HIL has been shown to stimulate glucose-dependent insulin (B600854) secretion, improve insulin sensitivity in peripheral tissues, and modulate lipid metabolism[2][3][4]. Its mechanism of action involves the activation of key signaling pathways such as the PI3K/Akt and AMPK pathways[3][5][6].

Summary of Quantitative Data

The following tables summarize the quantitative effects of 4-HIL administration on key metabolic parameters in various rodent models as reported in the scientific literature.

Table 1: Effects of 4-HIL on Body Weight and Glucose Homeostasis in Rodents

Animal Model4-HIL Dose & RouteDurationChange in Body WeightChange in Fasting Blood GlucoseChange in Fasting InsulinGlucose Tolerance Test (GTT) / Insulin Tolerance Test (ITT)Reference
High-Fat Diet (HFD)-induced Obese C57BL/6 Mice50, 100, 200 mg/kg/day (gavage)8 weeksReduced weight gainDecreasedDecreasedImproved glucose and insulin tolerance[1]
Diet-induced Obese MiceNot specifiedNot specifiedReducedDecreasedDecreasedNot specified[3][4]
Streptozotocin (STZ)-induced Diabetic Rats50 mg/kg/day (not specified)4 weeksNot specifiedDecreasedNot specifiedImproved glucose tolerance[2]
High Fructose Diet-fed STZ-induced Diabetic Rats50 mg/kg (not specified)Not specifiedNot specifiedNot specifiedNot specifiedImproved glucose tolerance and insulin sensitivity[5]
Non-insulin-dependent diabetic (NIDD) rats50 mg/kg (IV)Single doseNot applicableNo significant change in glucose tolerancePartially restored glucose-induced insulin responseNot applicable[7]
Non-insulin-dependent diabetic (NIDD) rats50 mg/kg/day (not specified)6 daysNot applicableReduced basal hyperglycemiaDecreased basal insulinemiaSlightly improved glucose tolerance[7]
Normal Rats18 mg/kg (IV)Single doseNot applicableReduced increment of plasma glucose during IVGTTTwo- to three-fold greater insulin responseImproved glucose tolerance[7]
db/db MiceNot specifiedNot specifiedIncreasedDecreasedNot specifiedImproved[8]
Diet-induced Obese Male C57BL/6 Mice200 mg/kg/day (IP)6 weeksReduced weight gainNot specifiedNot specifiedEnhanced glucose tolerance[9]

Table 2: Effects of 4-HIL on Lipid Profile in Rodents

Animal Model4-HIL Dose & RouteDurationChange in Plasma TriglyceridesChange in Total CholesterolChange in HDL-CChange in LDL-CReference
Diabetic Hamster ModelNot specifiedNot specifiedDecreasedDecreasedNot specifiedNot specified[3][4]
Dyslipidaemic HamstersNot specifiedNot specifiedDecreasedDecreasedIncreased HDL-C:TC ratio by 39%Not specified[2]
High Fructose Diet-fed STZ-induced Diabetic Rats50 mg/kg (not specified)Not specifiedImproved blood lipid profileImproved blood lipid profileNot specifiedNot specified[5]
db/db MiceNot specifiedNot specifiedNot specifiedSignificantly loweredSignificantly increasedSignificantly lowered[8]
HFD-induced Obese C57BL/6 Mice50, 100, 200 mg/kg/day (gavage)8 weeksReducedReducedNot specifiedNot specified[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of 4-HIL in rodent metabolic studies.

Protocol 1: Evaluation of 4-HIL in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Obesity: Mice are fed a high-fat diet (HFD) for 8-10 weeks to induce obesity, insulin resistance, and dyslipidemia[1][9]. A control group is fed a standard chow diet.

  • 4-HIL Administration:

    • After the induction period, HFD-fed mice are randomly divided into groups.

    • 4-HIL is dissolved in normal saline and administered daily via oral gavage at doses of 50, 100, or 200 mg/kg body weight for 8 weeks[1]. Another study used intraperitoneal (IP) injection at 200 mg/kg/day for 6 weeks[9].

    • Control groups (both chow-fed and HFD-fed) receive an equivalent volume of saline.

  • Monitoring:

    • Body weight, food intake, and water consumption are recorded weekly[1].

    • Fasting blood glucose is monitored regularly from the tail vein.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): After an overnight fast, mice are intraperitoneally injected with glucose (2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection[1].

    • Insulin Tolerance Test (ITT): Mice are intraperitoneally injected with insulin (0.75 U/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection[1].

    • Serum Analysis: At the end of the study, blood is collected to measure plasma levels of insulin, triglycerides, and total cholesterol using appropriate assay kits.

  • Tissue Analysis: Liver and adipose tissue can be collected for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., Western blotting for protein expression and phosphorylation, qPCR for gene expression)[1].

Protocol 2: Investigation of Insulin Signaling Activation by 4-HIL
  • Animal Model: Normal and insulin-resistant diabetic rats (e.g., STZ-induced or Zucker fa/fa rats)[6][10].

  • Acute 4-HIL Administration: A single injection of 4-HIL is administered to investigate its direct effects on insulin signaling pathways[6][10].

  • Euglycemic Hyperinsulinemic Clamp: This procedure can be used to assess insulin sensitivity. It involves a constant infusion of insulin to maintain high insulin levels, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is an index of insulin sensitivity. 4-HIL's effect on GIR can be evaluated[6][10].

  • Tissue Collection and Analysis:

    • At specified time points after 4-HIL administration, liver and muscle tissues are collected.

    • Phosphatidylinositol 3-kinase (PI3K) Activity Assay: Tissue lysates are immunoprecipitated with an anti-IRS-1 antibody, and the PI3K activity in the immunoprecipitates is measured. 4-HIL has been shown to activate PI3K activity in both liver and muscle[6][10].

    • Western Blotting: Phosphorylation status of key insulin signaling proteins like Akt can be assessed to confirm pathway activation[5].

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by 4-HIL and a typical experimental workflow.

G cluster_0 4-HIL Mediated Insulin Signaling HIL 4-Hydroxyisoleucine InsulinReceptor Insulin Receptor HIL->InsulinReceptor Activates IRS IRS Proteins InsulinReceptor->IRS PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Insulin signaling pathway activated by 4-HIL.

G cluster_1 4-HIL and AMPK Pathway HIL 4-Hydroxyisoleucine AMPK AMPK HIL->AMPK Activates PGC1a PGC-1α/β AMPK->PGC1a Upregulates CPT CPT 1/2 AMPK->CPT Upregulates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis EnergyMetabolism Energy Metabolism CPT->EnergyMetabolism

Caption: 4-HIL's activation of the AMPK signaling pathway.

G cluster_2 Experimental Workflow for HFD Mouse Study start Start: C57BL/6 Mice hfd High-Fat Diet (8-10 weeks) start->hfd random Randomization into Groups hfd->random treatment Daily 4-HIL Administration (e.g., 8 weeks) random->treatment monitoring Weekly Monitoring (Weight, Glucose) treatment->monitoring tests GTT and ITT monitoring->tests end Endpoint: Sample Collection & Analysis tests->end

Caption: Workflow for a typical HFD mouse study with 4-HIL.

Conclusion

4-Hydroxyisoleucine demonstrates significant potential as a therapeutic agent for metabolic disorders. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies to further elucidate the efficacy and mechanisms of action of 4-HIL in various rodent models of metabolic disease. The ability of 4-HIL to favorably modulate glucose homeostasis and lipid profiles through key signaling pathways warrants continued investigation.

References

Using 4-Hydroxyisoleucine as a Tool Compound in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (4-HIL) is a unique non-proteinogenic branched-chain amino acid found predominantly in fenugreek (Trigonella foenum-graecum) seeds. It has garnered significant attention in metabolic research due to its potent insulinotropic and insulin-sensitizing properties. As a tool compound, 4-HIL is invaluable for investigating the molecular mechanisms underlying insulin (B600854) resistance, type 2 diabetes, obesity, and related metabolic disorders. These application notes provide a comprehensive overview of 4-HIL's mechanisms of action, quantitative data from key studies, and detailed protocols for its use in both in vitro and in vivo models of metabolic disease.

Mechanisms of Action

4-Hydroxyisoleucine exerts its beneficial metabolic effects through a multi-pronged approach, primarily by enhancing insulin sensitivity and secretion, and by mitigating inflammation. Its actions are mediated through key signaling pathways crucial for glucose and lipid homeostasis.

Enhancement of Insulin Signaling

4-HIL has been shown to improve insulin sensitivity in peripheral tissues such as skeletal muscle, liver, and adipose tissue.[1][2] It achieves this by modulating the canonical insulin signaling pathway. In conditions of insulin resistance, where this pathway is impaired, 4-HIL can help restore proper signaling. Specifically, it has been observed to increase the phosphorylation of key downstream targets, including Insulin Receptor Substrate-1 (IRS-1) and Akt (also known as Protein Kinase B or PKB).[2][3] The activation of Akt is a critical step that leads to the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake into cells.[3][4]

Activation of AMP-Activated Protein Kinase (AMPK)

Independent of the insulin signaling pathway, 4-HIL can also stimulate glucose uptake through the activation of AMP-activated protein kinase (AMPK).[5] AMPK acts as a cellular energy sensor and its activation promotes catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes that consume ATP. The activation of AMPK by 4-HIL provides an alternative mechanism to enhance glucose disposal, which is particularly relevant in insulin-resistant states.[5]

Anti-Inflammatory Effects

Chronic low-grade inflammation is a hallmark of obesity and a key contributor to the development of insulin resistance. 4-HIL has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways. It can reduce the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation, and mitogen-activated protein kinases (MAPKs) such as JNK, ERK1/2, and p38.[2][3] By suppressing these pathways, 4-HIL can ameliorate the inflammatory stress that contributes to impaired insulin signaling.

Key Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

insulin_signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_translocated GLUT4 GLUT4_vesicle->GLUT4_translocated Glucose_Uptake Glucose Uptake GLUT4_translocated->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds 4HIL 4-Hydroxyisoleucine 4HIL->IRS1 Enhances Phosphorylation PI3K PI3K IRS1->PI3K Akt Akt/PKB PI3K->Akt Akt->GLUT4_vesicle Promotes Translocation

Diagram 1: 4-HIL's Influence on the Insulin Signaling Pathway.

ampk_pathway 4HIL 4-Hydroxyisoleucine AMPK AMPK 4HIL->AMPK Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake PGC1a PGC-1α/β AMPK->PGC1a Upregulates CPT CPT-1/2 AMPK->CPT Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT->Fatty_Acid_Oxidation

Diagram 2: Activation of the AMPK Pathway by 4-HIL.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., L6 Myotubes, HepG2) Induce_IR Induce Insulin Resistance (e.g., Palmitate, High Insulin/Glucose) Cell_Culture->Induce_IR Treat_4HIL Treat with 4-HIL Induce_IR->Treat_4HIL Assays Perform Assays: - Glucose Uptake - Western Blot (p-Akt, p-AMPK) - Gene Expression (qRT-PCR) - Inflammatory Markers (ELISA) Treat_4HIL->Assays Animal_Model Animal Model (e.g., Diabetic Rats, Obese Mice) Induce_Disease Induce Disease State (e.g., High-Fat Diet, STZ) Animal_Model->Induce_Disease Administer_4HIL Administer 4-HIL (e.g., Oral Gavage) Induce_Disease->Administer_4HIL Measurements Perform Measurements: - Blood Glucose & Insulin - Glucose/Insulin Tolerance Tests - Lipid Profile - Tissue Analysis (Histology, Western Blot) Administer_4HIL->Measurements

Diagram 3: General Experimental Workflow for 4-HIL Studies.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of 4-HIL observed in various preclinical models.

Table 1: In Vitro Efficacy of 4-Hydroxyisoleucine

Cell LineModel of Insulin Resistance4-HIL ConcentrationTreatment DurationKey FindingsReference(s)
L6 MyotubesPalmitate-induced1-10 µM16 hoursPrevented inhibition of insulin-stimulated glucose uptake and GLUT4 translocation.[3][6]
L6 Myotubes-1-10 µM16 hoursIncreased basal glucose uptake and GLUT4 translocation.[7]
HepG2 CellsHigh insulin and glucose10-100 µM24 hoursIncreased glucose uptake in a dose-dependent manner.[1][4]
3T3-L1 AdipocytesPalmitate-inducedNot specifiedNot specifiedIncreased glucose uptake and reduced TNF-α expression.[2]
Isolated Rat Islets-200 µMNot specifiedPotentiated glucose (16.7 mM)-induced insulin release.[6]

Table 2: In Vivo Efficacy of 4-Hydroxyisoleucine

Animal ModelDisease Induction4-HIL DosageAdministration RouteTreatment DurationKey FindingsReference(s)
Normal Rats-18 mg/kgIntravenousSingle doseImproved glucose tolerance during IVGTT.[6]
NIDD RatsNicotinamide + STZ50 mg/kg/dayIntravenous6 daysReduced basal hyperglycemia and improved glucose tolerance.[6]
Diabetic RatsHigh Fructose Diet + STZ50 mg/kgNot specifiedNot specifiedImproved blood lipid profile, glucose tolerance, and insulin sensitivity.[5]
Obese MiceHigh-Fat Diet50, 100, 200 mg/kgNot specified8 weeksReduced weight gain, liver steatosis, and dyslipidemia; improved insulin sensitivity.[8]
Dyslipidemic Hamsters-Not specifiedNot specifiedNot specifiedDecreased plasma triglycerides, total cholesterol, and free fatty acids.[2]

Detailed Experimental Protocols

In Vitro Protocol: Glucose Uptake Assay in L6 Myotubes

This protocol describes how to measure glucose uptake in L6 muscle cells, a common model for studying insulin sensitivity.

Materials:

  • L6-GLUT4myc cells

  • DMEM with high glucose and L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Alpha-Minimum Essential Medium (α-MEM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 4-Hydroxyisoleucine (4-HIL)

  • Insulin

  • 2-deoxy-[³H]-D-glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6-GLUT4myc myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For differentiation, seed cells in 24-well plates and grow to confluence.

    • Switch to α-MEM containing 2% FBS to induce differentiation into myotubes over 5-7 days.

  • Inducing Insulin Resistance (Optional):

    • To model insulin resistance, incubate differentiated myotubes with 0.75 mM palmitate complexed to BSA for 16 hours prior to the experiment.

  • 4-HIL Treatment:

    • Incubate the myotubes with desired concentrations of 4-HIL (e.g., 1-10 µM) in serum-free α-MEM for 16 hours.

  • Glucose Uptake Assay:

    • Wash the cells twice with KRH buffer.

    • Incubate the cells in KRH buffer for 30 minutes at 37°C to serum starve.

    • Stimulate the cells with 100 nM insulin for 20 minutes at 37°C. A non-insulin stimulated group should be included as a control.

    • Add 0.5 µCi/mL of 2-deoxy-[³H]-D-glucose and incubate for 10 minutes.

    • To determine non-specific uptake, include a condition with an excess of cytochalasin B (10 µM).

    • Terminate the assay by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity of the cell lysates using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.

In Vivo Protocol: Evaluation of 4-HIL in a High-Fat Diet-Induced Obese Mouse Model

This protocol outlines the procedure for assessing the effects of 4-HIL on metabolic parameters in a diet-induced obesity model.

Materials:

  • C57BL/6 mice

  • Standard chow diet

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • 4-Hydroxyisoleucine (4-HIL)

  • Oral gavage needles

  • Glucometer and test strips

  • Insulin and glucose for tolerance tests

  • Equipment for blood collection and analysis

Procedure:

  • Induction of Obesity:

    • Acclimate male C57BL/6 mice for one week.

    • Feed the mice an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

    • Monitor body weight and food intake weekly.

  • 4-HIL Administration:

    • Divide the HFD-fed mice into vehicle and treatment groups.

    • Administer 4-HIL (e.g., 50-200 mg/kg body weight) or vehicle daily via oral gavage for a predetermined period (e.g., 8 weeks).

  • Metabolic Phenotyping:

    • Fasting Blood Glucose and Insulin: Measure glucose from tail vein blood after a 6-hour fast. Collect plasma for insulin measurement by ELISA.

    • Glucose Tolerance Test (GTT): After the treatment period, fast the mice for 12-16 hours. Administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Fast the mice for 4-6 hours. Administer an insulin bolus (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures:

    • At the end of the study, euthanize the mice and collect blood for analysis of lipid profiles (triglycerides, total cholesterol, free fatty acids).

    • Harvest tissues such as liver, skeletal muscle, and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., Western blotting for protein phosphorylation, qRT-PCR for gene expression).

  • Data Analysis:

    • Analyze changes in body weight, food intake, and fasting glucose/insulin levels.

    • Calculate the area under the curve (AUC) for GTT and ITT to assess glucose tolerance and insulin sensitivity, respectively.

    • Statistically compare the data between the different experimental groups.

Conclusion

4-Hydroxyisoleucine is a versatile and effective tool compound for investigating the pathophysiology of metabolic diseases. Its ability to modulate key signaling pathways involved in glucose homeostasis and inflammation makes it an excellent candidate for both mechanistic studies and the preclinical evaluation of potential therapeutic strategies. The protocols and data presented here provide a solid foundation for researchers to incorporate 4-HIL into their studies of metabolic syndrome, type 2 diabetes, and obesity.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Hydroxyisoleucine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of 4-hydroxyisoleucine (B15566) in human plasma. 4-Hydroxyisoleucine, an amino acid primarily found in fenugreek seeds, has garnered significant interest for its potential insulinotropic and hypolipidemic properties.[1] The described method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of 4-hydroxyisoleucine in a biological matrix. Two distinct chromatographic approaches, reversed-phase and hydrophilic interaction liquid chromatography (HILIC), are presented, offering flexibility depending on laboratory instrumentation and specific analytical needs.

Introduction

4-Hydroxyisoleucine (4-HI) is an unusual amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, which are recognized for their traditional use in managing diabetes.[2][3] The compound has been shown to stimulate insulin (B600854) secretion in a glucose-dependent manner, making it a promising candidate for further investigation in the context of metabolic disorders. To facilitate such research, a sensitive and specific analytical method for the quantification of 4-HI in biological fluids is essential. This LC-MS/MS method provides a robust and reproducible approach for the analysis of 4-hydroxyisoleucine in plasma, supporting preclinical and clinical research efforts.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add precipitation Protein Precipitation (e.g., 300 µL Acetonitrile) is_add->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge (15,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial injection Inject into LC-MS/MS hplc_vial->injection separation Chromatographic Separation (RP or HILIC) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 4-HI calibration->quantification

Caption: Overall workflow for the quantification of 4-hydroxyisoleucine in plasma.

Materials and Reagents

  • 4-Hydroxyisoleucine reference standard

  • Internal Standard (e.g., L-Isoleucine or Homatropine)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • 0.22 µm syringe filters

Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of 4-hydroxyisoleucine from plasma samples.[4]

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Spike with an appropriate amount of internal standard (e.g., L-isoleucine or homatropine).

  • Add 300 µL of cold acetonitrile to the plasma sample.[4]

  • Vortex the mixture for 30 seconds to precipitate proteins.[4]

  • Centrifuge the sample at 15,000 rpm for 10 minutes.[4]

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Two different chromatographic strategies are presented below. Both methods utilize electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for detection.

Method A: Reversed-Phase Chromatography [4]

  • LC System: UPLC System

  • Column: BEH Shield RP-18 (150 mm × 2.1 mm, 1.7 µm)[4]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (20:80, v/v)[4]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Autosampler Temperature: 10 °C[4]

  • Injection Volume: As appropriate for the system

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) [5]

  • LC System: HPLC or UPLC System

  • Column: ZIC-cHILIC column[5]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (80:20, v/v)[5]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: Not specified

  • Autosampler Temperature: Not specified

  • Injection Volume: As appropriate for the system

Mass Spectrometry Parameters
  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Internal StandardReference
4-Hydroxyisoleucine148.1974.022412L-Isoleucine[4]
4-Hydroxyisoleucine148.1102.1Not specifiedNot specifiedHomatropine[5][6]
L-Isoleucine132.1769.042412-[4]
Homatropine276.1142.2Not specifiedNot specified-[5][6]

Quantitative Data Summary

The performance of the described methods has been validated, demonstrating good linearity, accuracy, and precision.

Table 2: Method Validation Parameters

ParameterMethod A (Reversed-Phase)Method B (HILIC)
Linearity Range 1–5000 ng/mL[1]50–2000 ng/mL[5][6]
Correlation Coefficient (r²) > 0.999[1]Not specified
Intra-day Accuracy Within acceptable limits90.64–109.0%[5][6]
Inter-day Accuracy Within acceptable limits90.64–109.0%[5][6]
Intra-day Precision (%CV) Within acceptable limits< 4.82%[5][6]
Inter-day Precision (%CV) Within acceptable limits< 4.82%[5][6]

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and robust tool for the quantification of 4-hydroxyisoleucine in human plasma. The simple sample preparation and rapid analysis time make these methods suitable for high-throughput applications in clinical and preclinical research, aiding in the exploration of the pharmacokinetic and pharmacodynamic properties of this promising natural compound.

References

Application Notes and Protocols: Gene Knockdown Studies to Identify 4-Hydroxyisoleucine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing gene knockdown studies to identify and validate the molecular targets of 4-hydroxyisoleucine (B15566) (4-HIL), a novel insulinotropic and insulin-sensitizing agent derived from fenugreek seeds (Trigonella foenum-graecum).

Introduction

4-Hydroxyisoleucine is a unique, non-proteinogenic amino acid that has garnered significant interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and obesity.[1][2][3] It has been shown to stimulate glucose-dependent insulin (B600854) secretion and enhance insulin sensitivity in peripheral tissues such as skeletal muscle, liver, and adipose tissue.[1][4][5] The proposed mechanisms of action involve the modulation of key signaling pathways that regulate glucose and lipid metabolism.[1][2][6] Gene knockdown studies, using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are powerful tools to elucidate the specific molecular targets responsible for the beneficial effects of 4-HIL.

Known Molecular Targets and Signaling Pathways of 4-Hydroxyisoleucine

Research has indicated that 4-HIL exerts its effects by modulating several key signaling pathways involved in insulin action and cellular metabolism. The primary mechanism appears to be the enhancement of insulin signaling, leading to improved glucose uptake and utilization.

Key signaling pathways influenced by 4-hydroxyisoleucine include:

  • PI3K/Akt Pathway: 4-HIL has been shown to increase the phosphorylation of Akt, a central node in the insulin signaling cascade.[1][4][7] Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into muscle and fat cells.[4][7]

  • AMPK Pathway: Some studies suggest that 4-HIL can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[6] AMPK activation can also lead to increased glucose uptake and fatty acid oxidation.

  • MAPK and NF-κB Pathways: 4-HIL has been observed to reduce the activation of stress-activated kinases such as JNK, ERK, and p38 MAPK, as well as the transcription factor NF-κB.[1][2] This suggests an anti-inflammatory role, which is beneficial in the context of insulin resistance.

Below is a diagram illustrating the currently understood signaling pathways modulated by 4-hydroxyisoleucine.

G cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake 4_HIL 4-Hydroxyisoleucine 4_HIL->PI3K activates AMPK AMPK 4_HIL->AMPK activates JNK_ERK_p38 JNK/ERK/p38 4_HIL->JNK_ERK_p38 inhibits NF_kB NF-κB 4_HIL->NF_kB inhibits Insulin Insulin Insulin->Insulin_Receptor binds Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation AMPK->Glucose_Uptake Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Inflammation Inflammation JNK_ERK_p38->Inflammation NF_kB->Inflammation

Signaling pathways of 4-hydroxyisoleucine.

Application Note: Gene Knockdown Strategy to Identify and Validate 4-Hydroxyisoleucine Targets

Objective: To provide a robust framework for utilizing gene knockdown techniques to identify and validate the direct molecular targets of 4-hydroxyisoleucine.

Principle: RNA interference (RNAi) is a natural cellular process for silencing gene expression. By introducing synthetic siRNA or vector-based shRNA that is complementary to the mRNA of a target gene, the translation of that mRNA into protein can be effectively blocked. If the knockdown of a specific gene attenuates or abolishes the cellular effects of 4-HIL, it provides strong evidence that the gene product is a key component of the compound's mechanism of action.

Proposed Experimental Workflow:

The following diagram outlines a typical workflow for a gene knockdown study aimed at identifying 4-HIL targets.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Culture relevant cells (e.g., L6 myotubes, HepG2) Transfection 2. Transfect with siRNA/shRNA (Target gene vs. Scrambled control) Cell_Culture->Transfection HIL_Treatment 3. Treat with 4-HIL (or vehicle control) Transfection->HIL_Treatment Validation 4. Validate Knockdown (qPCR, Western Blot) HIL_Treatment->Validation Functional_Assays 5. Functional Assays (Glucose uptake, etc.) HIL_Treatment->Functional_Assays Signaling_Analysis 6. Signaling Analysis (Western Blot for phosphoproteins) HIL_Treatment->Signaling_Analysis

Experimental workflow for gene knockdown studies.

Protocols

Protocol 1: Cell Culture and 4-Hydroxyisoleucine Treatment

This protocol is designed for L6 myotubes, a common model for studying glucose uptake in skeletal muscle.

Materials:

  • L6 rat skeletal muscle cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • 4-Hydroxyisoleucine (4-HIL)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed L6 myoblasts in 6-well plates at a density of 2 x 105 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiation: Once the cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).

  • Myotube Formation: Culture for 5-7 days, replacing the differentiation medium every 48 hours, until multinucleated myotubes are formed.

  • Serum Starvation: Prior to 4-HIL treatment, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

  • 4-HIL Treatment: Prepare a stock solution of 4-HIL in serum-free DMEM. Treat the cells with the desired concentration of 4-HIL (e.g., 10-100 µM) for the specified duration (e.g., 30 minutes for signaling studies, 16-24 hours for gene expression studies). Include a vehicle control (DMEM alone).

Protocol 2: siRNA-mediated Gene Knockdown of a Putative Target (e.g., Akt1)

Materials:

  • Differentiated L6 myotubes (from Protocol 1)

  • siRNA targeting the gene of interest (e.g., rat Akt1)

  • Scrambled (non-targeting) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • siRNA-Lipid Complex Preparation:

    • For each well of a 6-well plate, dilute 50 pmol of siRNA (target or scrambled) into 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~250 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: Add the 250 µL of siRNA-lipid complex to each well containing 1.75 mL of fresh differentiation medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: After incubation, harvest a subset of cells to validate the knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).

  • 4-HIL Treatment and Analysis: Proceed with 4-HIL treatment on the remaining cells as described in Protocol 1, followed by downstream analysis as described in Protocol 4.

Protocol 3: shRNA-mediated Stable Gene Knockdown

For long-term studies, stable gene knockdown using shRNA is recommended. This involves transducing cells with a viral vector (e.g., lentivirus) carrying the shRNA construct.

Brief Methodology:

  • shRNA Vector Preparation: Clone an shRNA sequence targeting the gene of interest into a lentiviral expression vector containing a selectable marker (e.g., puromycin (B1679871) resistance gene).

  • Lentivirus Production: Co-transfect the shRNA vector and packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.

  • Transduction: Transduce the target cells (e.g., L6 myoblasts) with the collected lentivirus.

  • Selection: Select for stably transduced cells by treating with the appropriate antibiotic (e.g., puromycin).

  • Validation: Expand the stable cell line and validate the knockdown efficiency as described for siRNA.

Protocol 4: Analysis of 4-Hydroxyisoleucine's Effects Post-Knockdown

A. 2-Deoxyglucose (2-DG) Uptake Assay:

  • Following siRNA/shRNA knockdown and 4-HIL treatment, wash the cells twice with warm PBS.

  • Incubate the cells in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.

  • Add 10 µM 2-deoxy-D-[3H]glucose and incubate for 10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

B. Western Blotting:

  • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-40 µg of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-GAPDH).

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

C. Quantitative PCR (qPCR):

  • Isolate total RNA from cells using TRIzol or a similar reagent.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., Akt1, GLUT4, GAPDH).

  • Analyze the data using the ΔΔCt method to determine relative gene expression.

Data Presentation

The following tables present hypothetical data from a gene knockdown study investigating the role of Akt1 in 4-HIL-mediated glucose uptake.

Table 1: Validation of Akt1 Knockdown Efficiency in L6 Myotubes

TreatmentAkt1 mRNA Expression (Relative to Scrambled Control)Akt1 Protein Level (Relative to Scrambled Control)
Scrambled siRNA1.00 ± 0.081.00 ± 0.12
Akt1 siRNA0.21 ± 0.040.15 ± 0.05

Table 2: Effect of Akt1 Knockdown on 4-HIL-Stimulated Glucose Uptake

siRNA Treatment4-HIL (50 µM)2-Deoxyglucose Uptake (pmol/min/mg protein)Fold Increase over Vehicle
Scrambled-15.2 ± 1.8-
Scrambled+35.8 ± 3.12.36
Akt1 knockdown-14.9 ± 2.0-
Akt1 knockdown+18.1 ± 2.51.21

Table 3: Effect of Akt1 Knockdown on 4-HIL-Induced Akt Phosphorylation

siRNA Treatment4-HIL (50 µM)p-Akt (Ser473) / Total Akt Ratio
Scrambled-1.00
Scrambled+3.52
Akt1 knockdown-0.18
Akt1 knockdown+0.25

Conclusion

Gene knockdown studies are an indispensable tool for the target identification and validation of bioactive compounds like 4-hydroxyisoleucine. The protocols and workflow presented here provide a comprehensive guide for researchers to systematically investigate the molecular mechanisms underlying the therapeutic effects of 4-HIL. By combining gene silencing with functional and signaling analyses, it is possible to build a detailed picture of how this promising natural product modulates cellular metabolism, paving the way for its development as a novel therapeutic agent for metabolic diseases.

References

Application Notes and Protocols: 4-Hydroxyisoleucine in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes, obesity, and dyslipidemia.[1][2][3][4] Emerging research also points towards its anti-cancer properties.[5][6] Mechanistically, 4-HIL has been shown to stimulate glucose-dependent insulin (B600854) secretion, enhance insulin sensitivity in peripheral tissues, and modulate key cellular signaling pathways including the PI3K/Akt and AMPK pathways.[3][4][7] Furthermore, it can induce endoplasmic reticulum (ER) stress and autophagy in cancer cells.[5][6]

Organoid culture systems, three-dimensional (3D) in vitro models that recapitulate the architecture and function of native organs, offer a powerful platform for disease modeling and drug discovery.[8][9] This document provides detailed application notes and protocols for the potential use of 4-hydroxyisoleucine in pancreatic and intestinal organoid cultures to investigate its effects on metabolic regulation and cellular stress responses. While direct studies of 4-HIL in organoids are emerging, the following protocols are based on its known mechanisms of action in other models and established organoid methodologies.

Potential Applications of 4-Hydroxyisoleucine in Organoid Systems

  • Modeling Metabolic Diseases: Utilize pancreatic and intestinal organoids to study the effects of 4-HIL on glucose metabolism, insulin secretion, and nutrient transport in a patient-specific manner.[8][10]

  • Drug Screening and Development: Employ organoid models to screen for the efficacy and toxicity of 4-HIL and its derivatives as potential therapeutics for metabolic disorders and cancer.

  • Investigating Cellular Signaling Pathways: Elucidate the detailed molecular mechanisms of 4-HIL action by examining its impact on the PI3K/Akt, AMPK, and ER stress pathways within a physiologically relevant 3D context.

  • Studying Cell Proliferation and Differentiation: Assess the influence of 4-HIL on the proliferation and differentiation of stem cells within organoids, particularly in the context of intestinal and pancreatic development and disease.

Data Presentation: Summary of Expected Quantitative Effects

The following tables summarize quantitative data from existing 2D cell culture and in vivo studies, providing a baseline for expected outcomes when applying 4-hydroxyisoleucine to organoid cultures.

Table 1: Effects of 4-Hydroxyisoleucine on Cell Viability and Proliferation

Cell LineConcentration of 4-HILDuration of TreatmentEffect on Cell Viability/ProliferationReference
4T1 (Breast Cancer)10 mM24, 48, 72 hours60-80% decrease in cell viability[6]
Various Cancer Cell Lines10 mMNot specified60-90% decrease in cell viability[6]
Islet β cells (in vivo)Not specifiedNot specifiedInhibition of compensatory proliferation[11]

Table 2: Effects of 4-Hydroxyisoleucine on Gene and Protein Expression

Cell/Tissue TypeTreatment ConditionsTarget Gene/ProteinChange in ExpressionReference
Rat Muscle Cells16 hours exposurep-Akt (Ser-473)Increased[4]
3T3-L1 AdipocytesDose-dependentTNF-α mRNAReduced[4]
HepG2 CellsHyperglycemic conditionsPCSK9Down-regulated[12]
HepG2 CellsHyperglycemic conditionsPPARGUp-regulated[12]
Liver and Adipose Tissue (in vivo)High-fat dietTNF-α, IL-1β, IL-6 mRNADecreased[11]

Experimental Protocols

Protocol 1: Generation and Treatment of Human Pancreatic Organoids to Study Insulin Secretion

This protocol describes the establishment of human pancreatic organoids from patient-derived tissue and their subsequent treatment with 4-hydroxyisoleucine to assess its effect on insulin secretion.

Materials:

  • Human pancreatic tissue (e.g., from surgical resection)

  • Collagenase/Dispase

  • Advanced DMEM/F12

  • Matrigel® (Growth factor reduced)

  • Pancreatic Organoid Growth Medium (see recipe below)

  • 4-Hydroxyisoleucine (stock solution in sterile water or DMSO)

  • Glucose solutions (for stimulation)

  • Insulin ELISA kit

Pancreatic Organoid Growth Medium Recipe:

ComponentFinal Concentration
Advanced DMEM/F12Base
1x B27 supplement1x
1x N2 supplement1x
1.25 mM N-acetylcysteine1.25 mM
10 mM Nicotinamide10 mM
50 ng/mL EGF50 ng/mL
100 ng/mL FGF10100 ng/mL
100 ng/mL Noggin100 ng/mL
500 ng/mL R-spondin1500 ng/mL
10 µM Y-27632 (ROCK inhibitor)10 µM

Procedure:

  • Tissue Digestion:

    • Mince the pancreatic tissue into small pieces (~1-2 mm³).

    • Digest the tissue with Collagenase/Dispase solution at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the enzyme with excess Advanced DMEM/F12 and centrifuge to pellet the dissociated cells and ductal fragments.

  • Organoid Seeding:

    • Resuspend the cell pellet in cold Matrigel® at a density of approximately 1,000-5,000 fragments per 50 µL of Matrigel®.

    • Plate 50 µL droplets of the Matrigel®/cell suspension into the center of pre-warmed 24-well plates.

    • Incubate at 37°C for 20-30 minutes to allow the Matrigel® to solidify.

    • Gently add 500 µL of Pancreatic Organoid Growth Medium to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C in a humidified incubator with 5% CO₂.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-14 days by mechanically disrupting them and re-plating in fresh Matrigel®.

  • 4-Hydroxyisoleucine Treatment and Insulin Secretion Assay:

    • Once organoids are well-established (after 2-3 passages), replace the growth medium with a basal medium containing a low glucose concentration (e.g., 2.8 mM) for 2 hours.

    • Treat the organoids with varying concentrations of 4-hydroxyisoleucine (e.g., 10 µM, 50 µM, 100 µM) or vehicle control in the presence of both low (2.8 mM) and high (16.7 mM) glucose concentrations.

    • Incubate for 24-48 hours.

    • Collect the culture supernatant at different time points (e.g., 1, 6, 24 hours) after glucose stimulation.

    • Measure the insulin concentration in the supernatant using an Insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion to the total protein content or DNA content of the organoids in each well.

Protocol 2: Investigating the Effect of 4-Hydroxyisoleucine on AMPK and Akt Signaling in Intestinal Organoids

This protocol details the methodology for treating human intestinal organoids with 4-hydroxyisoleucine and analyzing the activation of AMPK and Akt signaling pathways.

Materials:

  • Established human intestinal organoid cultures

  • Intestinal Organoid Growth Medium

  • 4-Hydroxyisoleucine

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473), anti-Akt

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Organoid Culture and Treatment:

    • Culture human intestinal organoids as per established protocols.[7]

    • Plate mature organoids for the experiment.

    • Treat the organoids with a predetermined effective concentration of 4-hydroxyisoleucine (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction:

    • Aspirate the culture medium and wash the organoids with ice-cold PBS.

    • Depolymerize the Matrigel® using a cell recovery solution or by mechanical disruption on ice.

    • Pellet the organoids by centrifugation.

    • Lyse the organoids in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-Akt, and total Akt overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Assessing Endoplasmic Reticulum (ER) Stress in Cancer-Derived Organoids Treated with 4-Hydroxyisoleucine

This protocol outlines a method to evaluate the induction of ER stress in cancer-derived organoids (e.g., colorectal or pancreatic cancer organoids) following treatment with 4-hydroxyisoleucine.

Materials:

  • Cancer-derived organoid lines

  • Appropriate organoid growth medium

  • 4-Hydroxyisoleucine

  • Tunicamycin (positive control for ER stress)

  • RNA extraction kit

  • qRT-PCR reagents and equipment

  • Primers for ER stress marker genes (e.g., GRP78/BIP, CHOP/DDIT3, spliced XBP1)

Procedure:

  • Organoid Culture and Treatment:

    • Establish and maintain cancer-derived organoids according to specific protocols.

    • Treat the organoids with 4-hydroxyisoleucine (e.g., 10 mM, based on 2D cell line data) or Tunicamycin (e.g., 1 µg/mL) for a specified duration (e.g., 6, 12, 24 hours).

  • RNA Extraction and qRT-PCR:

    • Harvest the organoids and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers for ER stress marker genes.

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the fold change in gene expression relative to the vehicle-treated control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor PI3K PI3K IR->PI3K HIL 4-Hydroxyisoleucine HIL->PI3K Activates AMPK AMPK HIL->AMPK Activates ER_Stress ER Stress HIL->ER_Stress Induces Insulin Insulin Insulin->IR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GS Glycogen Synthesis Akt->GS Promotes AMPK->mTOR Inhibits Mito Mitochondrial Biogenesis AMPK->Mito Promotes Autophagy Autophagy AMPK->Autophagy Promotes Protein_Synth Protein Synthesis mTOR->Protein_Synth Promotes ER_Stress->Autophagy Can trigger

Caption: Signaling pathways modulated by 4-hydroxyisoleucine.

Experimental_Workflow cluster_prep Organoid Preparation cluster_exp Experimentation cluster_analysis Downstream Analysis Tissue 1. Obtain Patient Tissue (Pancreatic or Intestinal) Digest 2. Enzymatic Digestion Tissue->Digest Seed 3. Seed in Matrigel® Digest->Seed Culture 4. Culture and Expand Organoids Seed->Culture Treat 5. Treat with 4-HIL Culture->Treat Harvest 6. Harvest Organoids/Supernatant Treat->Harvest Analysis 7. Perform Assays Harvest->Analysis WB Western Blot (Signaling Proteins) Analysis->WB qPCR qRT-PCR (Gene Expression) Analysis->qPCR ELISA ELISA (Hormone Secretion) Analysis->ELISA Viability Viability/Proliferation Assay Analysis->Viability

Caption: General experimental workflow for studying 4-HIL in organoids.

Logical_Relationship cluster_effects Cellular Effects cluster_organoids Organoid Models cluster_outcomes Potential Research Outcomes HIL 4-Hydroxyisoleucine Insulin_Sens ↑ Insulin Sensitivity HIL->Insulin_Sens Glucose_Uptake ↑ Glucose Uptake HIL->Glucose_Uptake Anti_Inflam ↓ Inflammation HIL->Anti_Inflam Anti_Prolif ↓ Proliferation (Cancer) HIL->Anti_Prolif ER_Stress ↑ ER Stress (Cancer) HIL->ER_Stress Pancreatic Pancreatic Organoids Insulin_Sens->Pancreatic Glucose_Uptake->Pancreatic Intestinal Intestinal Organoids Glucose_Uptake->Intestinal Anti_Inflam->Intestinal Cancer Cancer-Derived Organoids Anti_Prolif->Cancer ER_Stress->Cancer Metabolic_Modeling Modeling Metabolic Disease Pancreatic->Metabolic_Modeling Drug_Discovery Drug Discovery Platform Pancreatic->Drug_Discovery Mechanism_Study Mechanism of Action Studies Pancreatic->Mechanism_Study Intestinal->Metabolic_Modeling Intestinal->Drug_Discovery Intestinal->Mechanism_Study Cancer->Drug_Discovery Cancer->Mechanism_Study

Caption: Logical relationship of 4-HIL's effects and organoid applications.

References

Troubleshooting & Optimization

Improving 4-hydroxyisoleucine extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to optimize the extraction yield of 4-hydroxyisoleucine (B15566) (4-HIL) from plant materials, primarily Fenugreek (Trigonella foenum-graecum) seeds.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting my 4-hydroxyisoleucine extraction yield? A1: The choice of solvent is the most critical factor. 4-hydroxyisoleucine is highly soluble in water, and its extraction is significantly enhanced by using an aqueous-alcoholic solvent system. An ethanol (B145695)/water mixture of 50% has been shown to extract 24% and 27% more 4-HIL than 60% and 70% ethanol mixtures, respectively, due to its high water solubility (≥26 mg/ml).[1]

Q2: Why is my extract highly viscous and difficult to filter? A2: High viscosity is typically due to the co-extraction of galactomannan (B225805) gums from the fenugreek seeds. Using a higher concentration of ethanol (e.g., 55-75%) can help reduce the viscosity of the extraction solution and make filtration easier.[2] Additionally, a purification step involving precipitation with a high concentration of ethanol (e.g., adding 90% ethanol to a concentrated aqueous extract) can effectively remove these gums.[3]

Q3: What is a typical yield of 4-hydroxyisoleucine from fenugreek seeds? A3: The reported yield of 4-HIL varies widely depending on the fenugreek genotype, growing conditions, and the extraction method used.[4][5] The content in seeds can range from 0.015% to as high as 1.90%.[1][4][6] With optimized extraction methods, recovery of over 82.5% of the total 4-HIL present in the raw material can be achieved.[1]

Q4: Can I use a method other than conventional solvent extraction? A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are effective. UAE can be used to extract various compounds from fenugreek and can be optimized for parameters like solid-to-solvent ratio and sonication amplitude.[7][8][9] MAE has also been shown to be an efficient method for extracting amino acids from plant materials.[10] These methods often offer reduced extraction times and solvent consumption.

Q5: How can I confirm the presence and quantity of 4-hydroxyisoleucine in my extract? A5: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common analytical methods for quantifying 4-HIL.[6][11] For HPLC, analysis often involves pre-column derivatization with O-phthaldialdehyde (OPA) and detection using a fluorescence detector.[6][11] HPTLC methods have also been developed for simple and rapid quantification.[1][11]

Troubleshooting Guide: Low Extraction Yield

This guide helps diagnose and resolve common issues leading to a poor yield of 4-hydroxyisoleucine.

// Nodes start [label="Start: Low 4-HIL Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent system optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_yes [label="Yes", shape=plaintext]; solvent_no [label="No", shape=plaintext]; adjust_solvent [label="Action: Adjust to 50% Ethanol/Water mixture.\nThis ratio is optimal for 4-HIL solubility.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; re_extract1 [label="Re-extract and analyze yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_parameters [label="Are extraction parameters\n(Time, Temp, Ratio) optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; params_yes [label="Yes", shape=plaintext]; params_no [label="No", shape=plaintext]; adjust_params [label="Action: Optimize parameters.\nTemp: 50-90°C.\nTime: 1-2 hours.\nSolid:Liquid Ratio: 1:10 (g/ml).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; re_extract2 [label="Re-extract and analyze yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_material [label="Is the raw material properly prepared?", fillcolor="#FBBC05", fontcolor="#202124"]; material_yes [label="Yes", shape=plaintext]; material_no [label="No", shape=plaintext]; adjust_material [label="Action: Ensure seeds are ground to a fine powder.\nConsider defatting with a non-polar solvent\n(e.g., petroleum ether, hexane) first.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; re_extract3 [label="Re-extract and analyze yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_purification [label="Is there loss during purification?", fillcolor="#FBBC05", fontcolor="#202124"]; purification_yes [label="Yes", shape=plaintext]; purification_no [label="No", shape=plaintext]; adjust_purification [label="Action: Review ion-exchange chromatography steps.\nEnsure correct pH for elution (e.g., pH 9 ammonia).\nCheck for resin saturation.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; re_extract4 [label="Re-extract and analyze yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Issue likely resolved.\nIf yield is still low, investigate\nraw material quality or analytical method.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> check_solvent; check_solvent -> solvent_no [xlabel=" No"]; solvent_no -> adjust_solvent; adjust_solvent -> re_extract1; check_solvent -> solvent_yes [xlabel=" Yes"]; solvent_yes -> check_parameters;

check_parameters -> params_no [xlabel=" No"]; params_no -> adjust_params; adjust_params -> re_extract2; check_parameters -> params_yes [xlabel=" Yes"]; params_yes -> check_material;

check_material -> material_no [xlabel=" No"]; material_no -> adjust_material; adjust_material -> re_extract3; check_material -> material_yes [xlabel=" Yes"]; material_yes -> check_purification;

check_purification -> purification_yes [xlabel=" Yes"]; purification_yes -> adjust_purification; adjust_purification -> re_extract4; check_purification -> purification_no [xlabel=" No"]; purification_no -> end_node; } Caption: Troubleshooting decision tree for low 4-HIL yield.

Quantitative Data Summaries

Table 1: Effect of Solvent Composition on Extraction Efficiency

This table summarizes the relative extraction efficiency of 4-hydroxyisoleucine using different ethanol-water solvent mixtures.

Ethanol ConcentrationRelative Extraction EfficiencyRationale
50%HighestBalances the high water solubility of 4-HIL with the properties of ethanol.[1]
60%~24% less than 50%Reduced water content decreases the solubility of 4-HIL.[1]
70%~27% less than 50%Further reduction in water content continues to lower the extraction yield.[1]
Table 2: Comparison of Optimized Extraction Parameters

This table compares optimized parameters from different extraction methodologies found in the literature.

ParameterMethod 1: Aqueous Extraction[3]Method 2: Ethanol Extraction[2]Method 3: Multi-Stage Extraction[1]
Solvent Water55-75% Ethanol50% Ethanol-Water
Temperature 90°C50-65°CNot specified (Stirred)
Time 2 hours1-1.5 hours per extraction90 minutes
Solid:Liquid Ratio 1:10 (g/mL)Not specified1:100 (for exhaustive extraction test)
Number of Extractions 22-45 stages (counter-current)
Reported Yield High (product purity ~40%)High extraction efficiency>82.5% recovery

Experimental Protocols

Protocol 1: General Workflow for 4-HIL Extraction and Purification

The following diagram illustrates a standard workflow from raw fenugreek seeds to a purified 4-HIL product.

// Nodes raw_material [label="1. Raw Material\n(Fenugreek Seeds)", fillcolor="#FBBC05"]; preparation [label="2. Material Preparation\n- Grind seeds to fine powder\n- Defat with Hexane (B92381)/Petroleum Ether"]; extraction [label="3. Solvent Extraction\n- Use 50% Ethanol-Water\n- Stir for 1.5-2 hours at 50-60°C"]; filtration [label="4. Filtration/Centrifugation\n- Separate solid residue from liquid extract"]; concentration [label="5. Concentration\n- Evaporate solvent under reduced pressure"]; purification_step [label="6. Purification (Gum Removal)\n- Add high-concentration ethanol to precipitate gums\n- Centrifuge to collect supernatant"]; ion_exchange [label="7. Ion-Exchange Chromatography\n- Load supernatant onto cation-exchange resin\n- Elute 4-HIL with basic solution (e.g., Ammonia)"]; final_product [label="8. Final Product\n- Concentrate eluate\n- Dry to obtain purified 4-HIL powder", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges raw_material -> preparation [label="Grinding, Defatting"]; preparation -> extraction [label="Extraction"]; extraction -> filtration [label="Separation"]; filtration -> concentration [label="Solvent Removal"]; concentration -> purification_step [label="Precipitation"]; purification_step -> ion_exchange [label="Chromatography"]; ion_exchange -> final_product [label="Isolation"]; } Caption: General workflow for 4-HIL extraction and purification.

Protocol 2: Detailed Lab-Scale Solvent Extraction

This protocol is based on an optimized aqueous-alcoholic extraction method.

  • Material Preparation:

    • Grind 100g of dry fenugreek seeds into a fine powder (e.g., pass through a 0.8 mm mesh sieve).[11]

    • Optional (Recommended): Defat the powder by stirring with petroleum ether or hexane (1:4 w/v) for 2 hours at room temperature. Repeat this step twice with fresh solvent to remove lipids, which can interfere with extraction.[9][12] Air dry the powder to remove residual solvent.

  • Extraction:

    • Prepare a 50% (v/v) ethanol-water solution.

    • Add the defatted fenugreek powder to the solvent at a 1:10 solid-to-liquid ratio (e.g., 100g powder in 1000 mL solvent).

    • Stir the mixture continuously for 90 minutes.[1] Maintain a constant temperature, if desired (studies have used temperatures ranging from room temperature to 90°C).[3]

  • Filtration and Concentration:

    • Filter the slurry through a suitable filter paper (e.g., Whatman No. 4) or centrifuge to separate the liquid extract from the solid residue.[13]

    • Collect the liquid extract. For exhaustive extraction, the solid residue can be re-extracted.

    • Concentrate the liquid extract using a rotary evaporator under reduced pressure at a temperature below 60°C to avoid degradation.

Protocol 3: Purification via Cation-Exchange Chromatography

This protocol is used to separate 4-HIL from other components in the crude extract.

  • Preparation of Crude Extract:

    • Take the concentrated extract from Protocol 2 and dissolve it in demineralized water.

  • Column Chromatography:

    • Pack a chromatography column with a strong acid cation-exchange resin (e.g., Amberlite CG50 or Dowex D001).[2][6]

    • Equilibrate the column by washing it with demineralized water until the eluate is neutral.

    • Load the dissolved crude extract onto the column.

    • Wash the column with demineralized water to remove neutral and anionic compounds.

  • Elution and Collection:

    • Elute the bound amino acids, including 4-HIL, using a basic solution. A 1M ammonia (B1221849) solution is commonly used.[14]

    • Collect fractions and monitor for the presence of amino acids using a spot test (e.g., ninhydrin).[15]

    • Combine the fractions that test positive for amino acids.

  • Final Processing:

    • Concentrate the combined fractions under reduced pressure to remove the ammonia and water.

    • Dry the resulting product (e.g., by spray drying or lyophilization) to obtain a purified 4-HIL powder.[2]

Factors Influencing Extraction Yield

Several interconnected factors determine the final yield of 4-hydroxyisoleucine. Understanding these relationships is key to process optimization.

// Main Node yield [label="4-HIL Yield & Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12];

// Primary Factors solvent [label="Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method [label="Extraction Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; material [label="Plant Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_params [label="Process Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Secondary Factors polarity [label="Polarity\n(50% EtOH/Water is optimal)", fillcolor="#FBBC05", fontcolor="#202124"]; viscosity [label="Viscosity\n(Higher EtOH % reduces gum extraction)", fillcolor="#FBBC05", fontcolor="#202124"];

conventional [label="Conventional\n(Maceration, Stirring)", fillcolor="#FFFFFF", fontcolor="#202124"]; modern [label="Modern\n(Ultrasound, Microwave)", fillcolor="#FFFFFF", fontcolor="#202124"];

genotype [label="Genotype & Origin", fillcolor="#FFFFFF", fontcolor="#202124"]; preparation [label="Preparation\n(Grinding, Defatting)", fillcolor="#FFFFFF", fontcolor="#202124"];

temp [label="Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; time [label="Time", fillcolor="#FFFFFF", fontcolor="#202124"]; ratio [label="Solid:Liquid Ratio", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections solvent -> yield; method -> yield; material -> yield; process_params -> yield;

solvent -> polarity; solvent -> viscosity; polarity -> yield [style=dashed]; viscosity -> yield [style=dashed];

method -> conventional; method -> modern;

material -> genotype; material -> preparation;

process_params -> temp; process_params -> time; process_params -> ratio; } Caption: Key factors influencing 4-HIL extraction yield.

References

Overcoming poor solubility of 4-hydroxyisoleucine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-hydroxyisoleucine (B15566) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 4-hydroxyisoleucine?

A1: 4-hydroxyisoleucine is generally considered soluble in water.[1] However, its solubility can be influenced by the specific aqueous buffer, pH, and temperature.

Q2: What are the reported solubility values for 4-hydroxyisoleucine?

A2: Specific solubility data is limited, but available sources indicate a solubility of ≥26 mg/mL in water and up to 100 mg/mL in Phosphate-Buffered Saline (PBS), which may require sonication to achieve.[2][3] Another source reports an aqueous solubility (logS) of 0.06.[4] It is slightly soluble in methanol (B129727) and reportedly insoluble in DMSO.[5][6]

Q3: Why am I observing precipitation when dissolving 4-hydroxyisoleucine in my aqueous buffer?

A3: Precipitation can occur for several reasons:

  • Concentration: You may be exceeding the solubility limit of 4-hydroxyisoleucine in your specific buffer system.

  • pH: The pH of your buffer can significantly impact the solubility of amino acids like 4-hydroxyisoleucine. Solubility is often lowest at the isoelectric point (pI).

  • Temperature: Temperature can affect solubility. While heating can aid dissolution, cooling the solution may cause the compound to precipitate out if it is supersaturated.

  • Buffer Composition: The ionic strength and composition of your buffer can influence the solubility of the compound.

Q4: Is it recommended to prepare stock solutions of 4-hydroxyisoleucine?

A4: It is generally recommended to prepare fresh solutions of 4-hydroxyisoleucine for immediate use.[2] If a stock solution is prepared, it should be stored appropriately to maintain stability. For instance, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] If water is used as the solvent for a stock solution, it is advised to filter and sterilize it before use.[2]

Troubleshooting Guide

Issue: Difficulty Dissolving 4-Hydroxyisoleucine Powder

Symptoms:

  • The powder does not readily dissolve in the aqueous buffer.

  • A cloudy suspension is formed instead of a clear solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Agitation Vortex or stir the solution for an extended period.The powder dissolves completely.
Low Temperature Gently warm the solution (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.Increased kinetic energy helps to break down the solute-solute interactions, leading to dissolution.
Supersaturation Increase the volume of the buffer to decrease the final concentration of 4-hydroxyisoleucine.A clear solution is obtained at a lower concentration.
pH is near the isoelectric point (pI) Adjust the pH of the buffer away from the pI. For amino acids, moving to a more acidic or a more basic pH will increase solubility.The compound dissolves as it becomes more charged.
Issue: Precipitation Observed After Dissolution

Symptoms:

  • A clear solution of 4-hydroxyisoleucine becomes cloudy or forms a precipitate over time.

  • Precipitation occurs when the solution is cooled or stored.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Solution is Supersaturated Prepare a new solution at a lower concentration.The solution remains clear over time and upon storage at the recommended temperature.
Change in Temperature If the solution was heated to dissolve, allow it to cool to room temperature slowly. If precipitation still occurs, the concentration may be too high for storage at that temperature.Slow cooling can help prevent rapid precipitation.
pH Shift Ensure the pH of your final solution is stable and appropriate for 4-hydroxyisoleucine solubility.The solution remains clear as the optimal pH is maintained.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of 4-hydroxyisoleucine.

Solvent/Buffer Reported Solubility Conditions/Notes Source
WaterSolubleGeneral observation[1]
Water (H2O)≥26 mg/mL-[3][7]
Water (H2O)10 mMSonication is recommended[5]
Phosphate-Buffered Saline (PBS)100 mg/mL (679.49 mM)Clear solution; may require sonication[2]
Aqueous (logS)0.06-[4]
MethanolSlightly Soluble-[6]
Dimethyl Sulfoxide (DMSO)Insoluble-[5]

Experimental Protocols

Protocol 1: Standard Dissolution of 4-Hydroxyisoleucine in PBS

This protocol describes the standard method for preparing a 100 mg/mL solution of 4-hydroxyisoleucine in PBS.

Materials:

  • 4-hydroxyisoleucine powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tube or vial

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh the desired amount of 4-hydroxyisoleucine powder.

  • Add the appropriate volume of PBS to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a bath sonicator.

  • Sonicate in short bursts of 30-60 seconds, allowing the solution to cool in between to prevent heating.

  • Continue sonication until a clear solution is obtained.

  • Use the solution immediately or store it under the recommended conditions.[2]

Visualizations

Experimental Workflow for Solubilization

The following diagram illustrates a general workflow for troubleshooting the solubilization of a poorly soluble compound like 4-hydroxyisoleucine.

G start Start: Weigh 4-Hydroxyisoleucine Powder add_buffer Add Aqueous Buffer start->add_buffer vortex Vortex/Stir add_buffer->vortex check_dissolution1 Clear Solution? vortex->check_dissolution1 sonicate Apply Sonication check_dissolution1->sonicate No end_success End: Solution Prepared check_dissolution1->end_success Yes check_dissolution2 Clear Solution? sonicate->check_dissolution2 warm Gently Warm Solution check_dissolution2->warm No check_dissolution2->end_success Yes check_dissolution3 Clear Solution? warm->check_dissolution3 adjust_ph Adjust pH check_dissolution3->adjust_ph No check_dissolution3->end_success Yes check_dissolution4 Clear Solution? adjust_ph->check_dissolution4 increase_volume Increase Buffer Volume (Lower Concentration) check_dissolution4->increase_volume No check_dissolution4->end_success Yes increase_volume->vortex end_fail End: Re-evaluate Approach increase_volume->end_fail

Caption: Workflow for dissolving 4-hydroxyisoleucine.

Logical Relationship for Troubleshooting Precipitation

This diagram outlines the logical steps to troubleshoot precipitation issues with 4-hydroxyisoleucine solutions.

G cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Precipitation Observed cause1 Supersaturation issue->cause1 cause2 Temperature Change issue->cause2 cause3 pH Instability issue->cause3 solution1 Decrease Concentration cause1->solution1 solution2 Control Cooling Rate / Store at RT cause2->solution2 solution3 Verify and Buffer pH cause3->solution3 outcome Outcome: Stable, Clear Solution solution1->outcome solution2->outcome solution3->outcome

References

4-Hydroxyisoleucine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance regarding the long-term storage and stability of 4-Hydroxyisoleucine. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 4-Hydroxyisoleucine?

A1: For long-term stability, solid 4-Hydroxyisoleucine should be stored in a tightly sealed container, protected from light and moisture. Specific temperature recommendations are provided in the table below.

Q2: I have a solution of 4-Hydroxyisoleucine. How should I store it and for how long?

A2: It is not recommended to store 4-Hydroxyisoleucine in solution for extended periods, as it is prone to degradation. If short-term storage is necessary, it should be kept at or below -20°C and used as quickly as possible. Refer to the table below for more detailed solution storage guidelines.

Q3: What are the primary factors that can cause 4-Hydroxyisoleucine to degrade?

A3: The stability of 4-Hydroxyisoleucine is primarily affected by temperature, pH, and moisture. Exposure to acidic or basic conditions, as well as elevated temperatures, can accelerate its degradation. One known degradation pathway is lactonization, the intramolecular esterification that forms a cyclic ester.

Q4: How can I detect degradation of my 4-Hydroxyisoleucine sample?

A4: Degradation can be detected by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). These methods can separate the intact 4-Hydroxyisoleucine from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q5: My experimental results are inconsistent. Could this be related to the stability of 4-Hydroxyisoleucine?

A5: Yes, inconsistent results can be a sign of compound degradation. If the stability of your 4-Hydroxyisoleucine stock solution or samples is compromised, the actual concentration will be lower than expected, leading to variability in your experiments. It is crucial to follow proper storage and handling procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent biological results. Degradation of 4-Hydroxyisoleucine in stock or working solutions.Prepare fresh solutions before each experiment. If storing solutions, use recommended conditions (see Table 1) and validate the concentration before use. Implement a stability testing protocol for your solutions.
Appearance of unexpected peaks in HPLC/HPTLC chromatogram. Formation of degradation products.Confirm the identity of the new peaks using techniques like mass spectrometry (MS). The primary degradation product is often the lactone form. Review your storage and handling procedures to minimize degradation.
Difficulty dissolving solid 4-Hydroxyisoleucine that has been stored for a long time. Potential physical changes or degradation of the solid material.Ensure the compound has been stored under the recommended dry and cold conditions. If solubility issues persist, analyze a small portion using a validated analytical method to check for degradation.
Variability between different batches of 4-Hydroxyisoleucine. Intrinsic stability differences or improper storage of one or more batches.Always source high-purity compounds from reputable suppliers. Upon receipt, store all batches under identical, recommended conditions. If variability is suspected, perform a comparative analysis of the batches.

Data on Storage and Stability

The following tables summarize the available data on the stability of 4-Hydroxyisoleucine under different storage conditions.

Table 1: Recommended Storage Conditions and Stability of 4-Hydroxyisoleucine

Form Storage Temperature Duration Notes
Solid-20°C≥ 4 yearsStore in a tightly sealed, light-resistant container in a dry environment.[1]
Solid4°C2 yearsFor shorter-term storage, refrigeration is an option. Ensure the container is well-sealed to prevent moisture absorption.
Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Solution-20°CUp to 1 monthLong-term storage in solution is not recommended due to a higher risk of degradation.[2]

Table 2: General Forced Degradation Conditions for Stability Testing

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to refluxHydrolysis of the amino acid, potential for lactonization.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to refluxHydrolysis, racemization.
Oxidation 3% to 30% H₂O₂, room temperatureOxidation of the molecule.
Thermal Degradation 40°C to 80°C, solid or solutionThermally induced degradation, potential for lactonization.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 4-Hydroxyisoleucine

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of 4-Hydroxyisoleucine by separating it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a fluorescence or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 65 mM Sodium acetate (B1210297) with 1.5% tetrahydrofuran, pH adjusted to 5.7.

  • Mobile Phase B: Methanol (B129727).

  • Derivatizing agent (for fluorescence detection): o-phthaldialdehyde (OPA).

3. Chromatographic Conditions:

  • Gradient Elution: A gradient program should be developed to ensure the separation of 4-Hydroxyisoleucine from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Fluorescence: Excitation at 355 nm, Emission at 410 nm (after pre-column derivatization with OPA).

    • UV: 254 nm or 570 nm.

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the 4-Hydroxyisoleucine standard or sample in the mobile phase or a suitable solvent.

  • For fluorescence detection, perform a pre-column derivatization with OPA according to established procedures.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of 4-Hydroxyisoleucine over time under stress conditions.

Protocol 2: HPTLC Method for 4-Hydroxyisoleucine

This protocol outlines a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification and stability assessment of 4-Hydroxyisoleucine.

1. Instrumentation and Materials:

  • HPTLC system with a densitometric scanner.

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

2. Reagents and Mobile Phase:

  • Mobile Phase: Butanol: Acetic Acid: Water (4:1:1, v/v/v).

  • Detection Reagent: Ninhydrin solution (for visualization).

3. Chromatographic Conditions:

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber with the mobile phase.

  • Detection:

    • Scan the plate at 254 nm before derivatization.

    • Spray the plate with Ninhydrin solution and heat to visualize the spots.

    • Scan the derivatized plate at 570 nm.

4. Sample Preparation:

  • Dissolve the 4-Hydroxyisoleucine standard or sample in a suitable solvent (e.g., methanol or water).

5. Analysis:

  • Compare the Rf values and the peak areas of the samples to the standard. The appearance of additional spots in the stressed samples indicates degradation.

Visualizations

Degradation_Pathway 4-Hydroxyisoleucine 4-Hydroxyisoleucine Lactone Lactone 4-Hydroxyisoleucine->Lactone Lactonization (Intramolecular Esterification) Other_Degradation_Products Other_Degradation_Products 4-Hydroxyisoleucine->Other_Degradation_Products Oxidation, Hydrolysis, etc.

Caption: Potential degradation pathways of 4-Hydroxyisoleucine.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Interpretation Prepare_Stock_Solution Prepare 4-Hydroxyisoleucine Stock Solution Stress_Conditions Expose to Stress Conditions (Heat, pH, Light, etc.) Prepare_Stock_Solution->Stress_Conditions Time_Points Collect Samples at Different Time Points Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Time_Points->Analysis Quantify Quantify Remaining 4-Hydroxyisoleucine Analysis->Quantify Identify Identify Degradation Products Quantify->Identify Assess Assess Stability Profile Identify->Assess

Caption: General workflow for a 4-Hydroxyisoleucine stability study.

Troubleshooting_Logic node_action Review other experimental parameters. node_issue Prepare fresh solution and re-evaluate storage procedures. Inconsistent_Results Inconsistent Experimental Results? Check_Solution_Age Is the 4-Hydroxyisoleucine solution freshly prepared? Inconsistent_Results->Check_Solution_Age Check_Storage Was the solution stored correctly (temperature, light)? Check_Solution_Age->Check_Storage No Analyze_Sample Does analysis show degradation products? Check_Solution_Age->Analyze_Sample Yes Check_Storage->node_action Yes Check_Storage->Analyze_Sample No Analyze_Sample->node_action No Analyze_Sample->node_issue Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: 4-Hydroxyisoleucine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering inconsistent results in in vitro experiments with 4-hydroxyisoleucine (B15566) (4-HIL).

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action for 4-hydroxyisoleucine? A1: 4-Hydroxyisoleucine (4-HIL) exhibits two primary mechanisms of action in vitro. Firstly, it functions as an insulinotropic agent, meaning it potentiates glucose-induced insulin (B600854) secretion from pancreatic β-cells; this effect is strictly dependent on the glucose concentration in the medium[1][2][3][4]. Secondly, it acts as an insulin-sensitizing agent in peripheral tissues like skeletal muscle, adipose tissue, and the liver[1][5][6]. This is achieved by enhancing the insulin signaling pathway, notably through the activation of Insulin Receptor Substrate-1 (IRS-1), PI3K, and Akt, which promotes the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake[1][3][7].

Q2: In which cell lines have the effects of 4-HIL been successfully demonstrated? A2: The effects of 4-HIL have been documented in several common metabolic research cell lines, including:

  • L6 Myotubes (Rat Skeletal Muscle): To study glucose uptake and GLUT4 translocation[7].

  • 3T3-L1 Adipocytes (Mouse Adipose Tissue): To investigate glucose uptake and anti-inflammatory effects, such as the reduction of TNF-α secretion[1][8][9].

  • HepG2 Cells (Human Liver): To examine effects on hepatic insulin resistance and glycogen (B147801) synthesis[1][5][6].

  • Isolated Pancreatic Islets (Rat and Human): To confirm its glucose-dependent insulin secretagogue activity[1][2][3][4].

Q3: What is the active isomer of 4-hydroxyisoleucine? A3: The major and most biologically active isomer is (2S, 3R, 4S)-4-hydroxyisoleucine, which constitutes about 90% of the total 4-HIL found in fenugreek seeds[10][11]. The insulinotropic properties are primarily associated with this specific linear isoform[12][13]. When sourcing the compound, ensure the isomeric purity is specified.

Q4: Does 4-HIL affect adipocyte differentiation? A4: Studies have shown that 4-HIL does not significantly affect the proliferation or differentiation of 3T3-L1 preadipocytes, suggesting its effects are targeted towards mature adipocytes[8][14].

Troubleshooting Guide for Inconsistent Results

Category 1: No or Weak Biological Effect Observed

Q5: My 4-HIL treatment is not increasing glucose uptake in L6 myotubes or 3T3-L1 adipocytes. What should I check first? A5: When a null or weak effect is observed, systematically review the experimental conditions.

  • Confirm Insulin Resistance: The insulin-sensitizing effects of 4-HIL are most pronounced in an insulin-resistant state. Ensure your insulin resistance induction protocol (e.g., treatment with high glucose, insulin, TNF-α, or palmitate) is effective[1][5][8].

  • Check 4-HIL Concentration and Incubation Time: Prolonged exposure is often necessary. For instance, a 16-hour incubation was shown to be effective in L6-GLUT4myc myotubes[7]. Effective concentrations typically range from 5 µM to 20 µM[5][6][9].

  • Verify Glucose Concentration: The insulinotropic activity of 4-HIL is glucose-dependent and is only effective at moderate to high glucose concentrations (e.g., 8.3 mM to 16.7 mM)[3][15]. Ensure your assay medium contains sufficient glucose.

  • Reagent Integrity: Ensure the 4-HIL stock solution is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

Category 2: High Variability Between Replicates or Experiments

Q6: I am seeing significant variability in my results between wells. What are the common causes? A6: High variability often stems from technical inconsistencies.

  • Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered metabolic rates and signaling responses.

  • Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will lead to variable results in metabolic assays. Allow cells to fully adhere and reach the appropriate confluence before treatment.

  • Inconsistent Induction of Insulin Resistance: The efficiency of inducing insulin resistance can vary. Ensure homogenous application of the inducing agents (e.g., TNF-α, palmitate) and verify the establishment of resistance, for example, by measuring a decrease in insulin-stimulated glucose uptake in control wells.

  • Pipetting Accuracy: Small errors in pipetting stock solutions, especially for serial dilutions, can lead to significant concentration inaccuracies.

Category 3: Compound Solubility and Stability

Q7: I suspect my 4-HIL is precipitating in the culture medium. How can I address this? A7: 4-HIL is an amino acid and generally water-soluble, but issues can arise with stock solutions or interactions with media components.

  • Solvent for Stock Solution: While 4-HIL is water-soluble, if you are using a less soluble derivative or a commercial formulation, DMSO is a common choice for initial stock solutions[16]. Ensure the final DMSO concentration in your culture medium is non-toxic and consistent across all conditions (typically <0.5%).

  • Precipitation Upon Dilution: When diluting a DMSO stock into aqueous culture medium, add the stock solution dropwise to the medium while gently swirling to aid dispersion[16]. Pre-warming the medium to 37°C can also help maintain solubility[16].

  • Stability in Media: The stability of 4-HIL in cell culture media over long incubation periods (16-24h) should be considered. While it is generally stable, factors like pH shifts in the medium during cell growth could potentially affect it. It is recommended to prepare fresh dilutions for each experiment from a stable, frozen stock.

Quantitative Data Summary

Table 1: Effective In Vitro Concentrations and Conditions for 4-Hydroxyisoleucine (4-HIL)

Cell LineModel4-HIL ConcentrationIncubation TimeObserved EffectReference
L6-GLUT4myc MyotubesBasal StateNot specified, but effective16 hoursIncreased glucose uptake and GLUT4 translocation[7]
3T3-L1 AdipocytesInsulin Resistance (High Glucose/Insulin)5, 10, 20 µM24 hoursIncreased glucose transport by 35%, 50%, and 60% respectively[9]
3T3-L1 AdipocytesInsulin Resistance (High Glucose/Insulin)5, 10, 20 µM24 hoursDose-dependent decrease in sTNF-α levels[8]
HepG2 CellsInsulin Resistance (High Glucose/Insulin)5, 10, 20 µmol/l24 hoursDose-dependent increase in glucose uptake[6]
HepG2 CellsInsulin Resistance (TNF-α)5, 10, 20 µMNot specifiedReversed TNF-α-induced reduction in glycogen levels[5]
Isolated Rat IsletsGlucose-Stimulated Insulin Secretion200 µMNot specifiedPotentiated insulin release in the presence of 16.7 mM glucose[2]

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in 3T3-L1 Adipocytes
  • Cell Culture: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard MDI (Insulin, Dexamethasone, IBMX) protocol. Use fully differentiated adipocytes (day 8-12 post-differentiation).

  • Serum Starvation: Before treatment, serum-starve the mature adipocytes in serum-free DMEM for 2-4 hours.

  • Induction: To induce insulin resistance, incubate the cells for 18-24 hours in DMEM containing 25 mmol/L glucose and 0.6 nmol/L insulin[9]. Alternatively, use agents like TNF-α or palmitate.

  • Treatment: Following induction, replace the medium with fresh medium containing various concentrations of 4-HIL (e.g., 5, 10, 20 µM) and incubate for an additional 24 hours[9]. Include a vehicle control group.

  • Assay: Proceed with a functional assay, such as the glucose uptake assay described below.

Protocol 2: 2-Deoxy-D-[3H]-glucose (2-DG) Uptake Assay

This protocol is adapted from methods used for skeletal muscle cells and adipocytes[7][9].

  • Preparation: After 4-HIL treatment, wash the cells twice with a warm Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin Stimulation: Incubate the cells in KRH buffer with or without a sub-maximal concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose uptake.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[3H]-glucose (2-DG) (e.g., 0.5 µCi/mL) and unlabeled 2-DG (e.g., 10 µM). Incubate for 5-10 minutes at 37°C.

  • Termination: Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Scintillation: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the glucose uptake data.

Visualizations: Pathways and Workflows

Insulin_Signaling_Pathway Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates GLUT4_Membrane GLUT4 Insulin Insulin Insulin->Insulin_Receptor Four_HIL 4-HIL Four_HIL->IRS1 Activates Akt Akt Four_HIL->Akt Increases Basal Phosphorylation PI3K PI3K IRS1->PI3K Activates PI3K->Akt Activates (Phosphorylation) GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes Translocation GLUT4_Vesicle->GLUT4_Membrane Translocates to Membrane Glucose Glucose Glucose->GLUT4_Membrane

Caption: Insulin signaling pathway and points of influence by 4-hydroxyisoleucine (4-HIL).

Experimental_Workflow start Start cell_culture 1. Seed Cells (e.g., 3T3-L1, L6, HepG2) start->cell_culture differentiation 2. Differentiate Cells (if required, e.g., 3T3-L1) cell_culture->differentiation induction 3. Induce Insulin Resistance (e.g., High Glucose, TNF-α) differentiation->induction treatment 4. Treat with 4-HIL (Vehicle, 5, 10, 20 µM) induction->treatment assay 5. Perform Functional Assay (e.g., Glucose Uptake, Western Blot) treatment->assay analysis 6. Data Analysis & Normalization assay->analysis end End analysis->end

Caption: General experimental workflow for in vitro testing of 4-hydroxyisoleucine.

Troubleshooting_Tree start Inconsistent or No Effect Observed check_compound Check Compound Integrity start->check_compound check_cells Check Cell Health & Conditions start->check_cells check_assay Check Assay Protocol start->check_assay solubility Solubility Issue? Precipitate visible? check_compound->solubility storage Improper Storage? Multiple freeze-thaws? check_compound->storage concentration Incorrect Concentration? Verify dilutions. check_compound->concentration passage High Passage Number? check_cells->passage confluence Inconsistent Seeding Density? check_cells->confluence ir_model IR Induction Ineffective? Confirm with controls. check_cells->ir_model incubation Incorrect Incubation Time? check_assay->incubation reagents Reagents Expired/Degraded? check_assay->reagents glucose Sub-optimal Glucose Level for 4-HIL activity? check_assay->glucose

Caption: Troubleshooting decision tree for inconsistent 4-HIL in vitro results.

References

High variability in animal responses to 4-hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the high variability observed in animal responses to 4-hydroxyisoleucine (B15566) (4-HIL).

Troubleshooting Guide

This guide addresses common issues encountered during in-vivo and in-vitro experiments with 4-HIL.

Q: Why am I observing inconsistent or no significant glucose-lowering effects in my animal model?

A: The insulinotropic and anti-diabetic effects of 4-HIL are highly dependent on specific experimental conditions. Several factors could be contributing to the variability:

  • Compound Isomer and Purity: The insulin-stimulating activity is primarily associated with the major (2S,3R,4S) isomer of 4-HIL.[1][2] The lactonic form of 4-HIL is reported to be ineffective.[1][3]

    • Solution: Verify the isomeric purity and form of your 4-HIL compound. Use only the linear, major (2S,3R,4S) isoform for experiments.[1][4]

  • Glucose Dependency: The insulin-secreting effect of 4-HIL is strictly glucose-dependent. It potentiates insulin (B600854) secretion at high glucose concentrations but is ineffective at low or basal glucose levels.[3][5]

    • Solution: Ensure your experimental design, such as an Oral Glucose Tolerance Test (OGTT) or Intravenous Glucose Tolerance Test (IVGTT), includes a glucose challenge to observe the effect.[3] The timing of 4-HIL administration relative to the glucose challenge is critical.

  • Animal Model and Metabolic State: Responses can vary significantly between species (e.g., rats, dogs, mice) and even strains (e.g., Wistar, Sprague-Dawley).[3][6] Furthermore, the metabolic state (e.g., normal, fructose-fed, streptozotocin-induced diabetic) drastically alters the outcome.[3][7]

    • Solution: Select an animal model appropriate for your research question. Be aware that in some diabetic models, 4-HIL may improve glucose tolerance and insulin sensitivity without affecting fasting glucose levels.[3][7]

  • Route of Administration and Dose: Oral bioavailability, absorption rate, and subsequent plasma concentration can differ based on the administration route (e.g., oral gavage, intravenous, intraperitoneal).[3][6] The effects are also dose-dependent.[2]

    • Solution: Refer to the quantitative data tables below for doses used in various models. If switching from an established protocol, consider performing a pilot pharmacokinetic study to determine the optimal dose and timing for your model.

Q: My pharmacokinetic (PK) data for 4-HIL is not reproducible. What are the common pitfalls?

A: Reproducible PK data relies on a validated bioanalytical method and consistent animal handling.

  • Bioanalytical Method: 4-HIL is a small, polar amino acid that can be challenging to quantify.

    • Solution: Use a validated, sensitive, and specific method like LC-MS/MS for quantification in plasma and other biological matrices.[6][8] Protein precipitation is a common extraction technique.[8] Ensure the internal standard (e.g., L-isoleucine) is appropriate.[8]

  • Sample Collection and Handling: Degradation or inconsistent sample processing can lead to variability.

    • Solution: Standardize blood collection times and processing steps (e.g., centrifugation time and temperature, plasma storage). The plasma concentration of 4-HIL can peak as early as 30 minutes post-oral administration in rats, so early time points are crucial.[8]

  • Animal Fasting State: The fasting state of the animal can affect gastrointestinal absorption and baseline metabolic parameters.

    • Solution: Ensure a consistent fasting period (e.g., 16 hours) for all animals in the study group, as described in established protocols.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-hydroxyisoleucine?

A1: 4-HIL has a dual mechanism of action. Firstly, it directly stimulates pancreatic β-cells to secrete insulin in a glucose-dependent manner.[5] Secondly, it improves insulin sensitivity in peripheral tissues like skeletal muscle, liver, and adipose tissue.[9] This is achieved by activating the PI3K/Akt signaling pathway, which promotes the translocation of GLUT4 transporters to the cell surface, thereby increasing glucose uptake.[9][10] Some studies also suggest a role for AMPK activation and anti-inflammatory effects via downregulation of the TLR4/NF-κB pathway.[2]

Q2: Which isomer of 4-HIL should be used?

A2: The (2S,3R,4S) isomer is the major and most biologically active form, accounting for approximately 90% of total 4-HIL found in fenugreek seeds.[2][11] Only this major isomer has been shown to potentiate insulin release in the micromolar range.[1][4]

Q3: Is 4-HIL effective in both normal and diabetic models?

A3: Yes, but its effects can differ. In normal animals (rats and dogs), 4-HIL improves glucose tolerance during a glucose challenge.[3] In non-insulin-dependent diabetic (NIDD) rat models, sub-chronic administration can reduce basal hyperglycemia and improve glucose tolerance, partly by restoring the insulin response to glucose.[3] It has also been shown to improve insulin sensitivity and reduce inflammation in high-fat diet-induced obese mice.[2]

Q4: What are the known pharmacokinetic properties of 4-HIL?

A4: In female Sprague-Dawley rats given a 50 mg/kg oral dose, 4-HIL has an absolute oral bioavailability of 56.8%.[6] It is absorbed quickly, with peak plasma concentrations (Tmax) observed at 0.5 hours in Wistar rats.[8] It distributes to various tissues, with the highest concentrations found in the small intestine, followed by the kidney and ovary.[6]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of 4-Hydroxyisoleucine in Rats
ParameterValueAnimal ModelDose & RouteCitation
Tmax (Time to Peak Conc.) 0.5 hoursWistar Rats10 mg/kg, p.o.[8]
Absolute Oral Bioavailability 56.8%Sprague-Dawley Rats (female)50 mg/kg, p.o.[6]
Tissue Distribution Order Small Intestine > Kidney > Ovary > Spleen > Lung > Liver > Heart > BrainSprague-Dawley Rats (female)50 mg/kg, p.o.[6]
Table 2: Effective Doses of 4-Hydroxyisoleucine in Various Animal Models
Animal ModelDoseRouteExperimental ContextObserved EffectCitation
Normal Dogs 18 mg/kgOralOral Glucose Tolerance Test (OGTT)Improved glucose tolerance[3]
Normal Rats 18 mg/kgIVIntravenous Glucose Tolerance Test (IVGTT)Improved glucose tolerance[3]
NIDD Rats 50 mg/kg (daily)IV6-day subchronic treatmentReduced basal hyperglycemia & insulinemia[3]
Obese Mice (HFD) 50-200 mg/kg (daily)Oral8-week treatmentDecreased body weight, improved insulin sensitivity[2]
Dyslipidemic Hamsters Not specifiedOralN/ADecreased plasma triglycerides and total cholesterol[12]

Key Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Dogs
  • Animal Model: Normal conscious dogs.[3]

  • Fasting: Fast animals for 16 hours prior to the experiment.[3]

  • Test Substance Preparation: Dissolve glucose (1 g/kg) with or without 4-HIL (18 mg/kg) in 100 ml saline.[3]

  • Administration: Administer the solution via intragastric intubation within 1 minute.[3]

  • Blood Sampling: Collect blood samples from a jugular vein at baseline (0 min) and at 3, 5, 10, 15, 30, 45, 60, 90, 120, 150, and 180 minutes post-administration.[3]

  • Analysis: Measure blood glucose and plasma insulin levels at each time point.[3]

Protocol 2: In-Vitro Insulin Secretion from Isolated Rat Islets
  • Islet Isolation: Isolate pancreatic islets of Langerhans from rats using standard collagenase digestion methods.

  • Incubation: Incubate isolated islets in a buffer containing different glucose concentrations (e.g., 3 mM for low, 8.3 mM for intermediate, 16.7 mM for high).[3]

  • Treatment: Add 4-HIL (e.g., 200 µM) or vehicle control to the incubation medium.[3]

  • Sample Collection: After a set incubation period (e.g., 1 hour), collect the supernatant.

  • Analysis: Measure the concentration of insulin in the supernatant using a suitable immunoassay (e.g., RIA or ELISA).[3]

Visualizations: Pathways and Workflows

G Proposed Signaling Pathway of 4-Hydroxyisoleucine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinR Insulin Receptor IRS1 IRS-1 InsulinR->IRS1 GLUT4_mem GLUT4 HIL 4-HIL PI3K PI3K HIL->PI3K Activates TLR4 TLR4 HIL->TLR4 Inhibits IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Glucose_in Glucose Glucose_out Extracellular Glucose Glucose_out->Glucose_in Uptake NFkB NF-κB / JNK TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces

Caption: Dual mechanism of 4-HIL: improving insulin signaling and reducing inflammation.

G Troubleshooting Logic for 4-HIL In-Vivo Variability cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_model Animal Model start Inconsistent or Unexpected Results check_isomer Q: Is it the (2S,3R,4S) isomer? Is it the linear form? start->check_isomer Start Here verify_purity Action: Verify compound purity and isomeric ratio via CoA/analysis. check_isomer->verify_purity If 'No' or 'Unsure' check_glucose Q: Is the effect glucose-dependent? Was a glucose challenge included? check_isomer->check_glucose If 'Yes' verify_purity->check_glucose check_dose Q: Is the dose and route of administration appropriate? check_glucose->check_dose If 'Yes' verify_protocol Action: Administer with glucose (e.g., OGTT). Review literature for appropriate dose/route. check_glucose->verify_protocol If 'No' check_dose->verify_protocol If 'No' or 'Unsure' check_model Q: Is the model appropriate? (Species, strain, disease state) check_dose->check_model If 'Yes' verify_protocol->check_model check_pk Q: Are PK/PD parameters known for this specific model? check_model->check_pk If 'Yes' verify_model Action: Conduct pilot PK study. Ensure consistency in animal handling and fasting. check_model->verify_model If 'No' or 'Unsure' check_pk->verify_model If 'No' or 'Unsure' end_node Consistent Results check_pk->end_node If 'Yes' verify_model->end_node

Caption: A logical workflow for troubleshooting variability in 4-HIL animal studies.

References

Technical Support Center: Optimizing 4-Hydroxyisoleucine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-hydroxyisoleucine (B15566) in in vivo experiments. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during their studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of 4-hydroxyisoleucine for in vivo studies?

A1: The optimal starting dose of 4-hydroxyisoleucine can vary depending on the animal model and the intended biological effect. Based on published studies, a general starting point for rodents is in the range of 18-50 mg/kg body weight. For studies on glucose metabolism in normal rats and dogs, a dose of 18 mg/kg has been shown to be effective.[1] In diabetic rat models, a higher dose of 50 mg/kg has been used to demonstrate antidiabetic properties.[1] For obesity-related insulin (B600854) resistance in mice, a dose range of 50-200 mg/kg has been explored, showing dose-dependent effects on weight and blood glucose.[2]

Q2: How should 4-hydroxyisoleucine be prepared and administered for oral delivery?

A2: For oral administration via gavage, 4-hydroxyisoleucine can be dissolved in saline.[1][2] In some studies, it has been suspended in a 2% w/v Tragacanth suspension.[3] The volume for oral gavage in rats is typically up to 20 ml/kg, and for mice, it is generally around 10 ml/kg.[4][5] Administration is usually performed once daily for chronic studies.[2]

Q3: What are the known mechanisms of action for 4-hydroxyisoleucine?

A3: 4-Hydroxyisoleucine primarily exerts its effects through two main pathways. Firstly, it acts as an insulin secretagogue, stimulating glucose-dependent insulin secretion from pancreatic β-cells.[6][7] Secondly, it improves insulin sensitivity in peripheral tissues like muscle and liver. This is achieved by activating key components of the insulin signaling pathway, including insulin receptor substrate (IRS) and phosphoinositide 3-kinase (PI3K), leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[6] It has also been shown to modulate the AMPK and Akt signaling pathways.[8]

Q4: What are the expected outcomes of 4-hydroxyisoleucine administration in diabetic or obese animal models?

A4: In diabetic and obese animal models, administration of 4-hydroxyisoleucine has been shown to improve glucose tolerance, reduce fasting blood glucose levels, and decrease plasma insulin levels.[1][6] It can also lead to a reduction in body weight and an improved lipid profile, including decreased plasma triglycerides and total cholesterol.[6]

Q5: Is 4-hydroxyisoleucine toxic at effective doses?

A5: Studies on a standardized fenugreek seed extract containing 4-hydroxyisoleucine have indicated a low toxicity profile. The median lethal dose (LD50) in rats was found to be greater than 2000 mg/kg. In a 90-day subchronic toxicity study in rats, the no-observed-adverse-effect level (NOAEL) was determined to be 500 mg/kg.

Troubleshooting Guide

IssuePossible CauseRecommendation
No significant change in blood glucose levels. Dosage too low: The effective dose can vary between different animal models and strains.Gradually increase the dosage. For instance, in obese mice, doses up to 200 mg/kg have been tested.[2]
Acute vs. Chronic Effects: A single dose might not be sufficient to observe significant changes, especially in chronic disease models.Consider a chronic dosing regimen. For example, daily administration for 6 days has shown to reduce basal hyperglycemia in diabetic rats.[1]
High variability in animal response. Inconsistent Administration: Improper oral gavage technique can lead to inconsistent dosing and stress, affecting results.Ensure all personnel are properly trained in oral gavage techniques. Standard operating procedures should be followed to minimize stress and ensure accurate delivery of the compound.[4][9][10]
Animal Model Characteristics: The specific characteristics of the animal model (e.g., severity of diabetes, genetic background) can influence the response.Carefully characterize your animal model and consider if it is appropriate for the intended study.
Animal distress or adverse effects observed. High Dosage or Formulation Issue: While generally safe, very high doses or issues with the formulation (e.g., improper pH, high concentration) could cause distress.Review the dosage and formulation. Ensure the vehicle is appropriate and the concentration is not causing local irritation. Refer to toxicity studies for safe dosage ranges.
Unexpected changes in food and water intake. Metabolic Effects of the Compound: 4-hydroxyisoleucine can influence metabolism, which might indirectly affect food and water consumption.Monitor and record food and water intake as part of the experimental parameters. In some studies with obese mice, no significant effect on diet or water consumption was observed.[2]

Quantitative Data from In Vivo Studies

Table 1: Effective Dosages of 4-Hydroxyisoleucine in Various Animal Models

Animal ModelDosageRoute of AdministrationDurationKey FindingsReference
Normal Rats18 mg/kgIntravenousSingle DoseImproved glucose tolerance[1]
Normal Dogs18 mg/kgOralSingle DoseImproved glucose tolerance[1]
NIDD Rats50 mg/kgIntravenousSingle DosePartially restored glucose-induced insulin response[1]
NIDD Rats50 mg/kg/dayIntraperitoneal6 daysReduced basal hyperglycemia and insulinemia[1]
Fructose-fed Rats50 mg/kg/dayNot specified8 weeksRestored elevated glucose and liver enzyme markers to near control values[11][12]
Alloxan-induced Diabetic Rats400 mg/kg (of an extract containing 28% 4-OH Ile)Oral10 daysSignificant decrease in fasting blood glucose[3]
High-Fat Diet-Induced Obese Mice50, 100, 200 mg/kg/dayOral Gavage8 weeksDose-dependent decrease in body weight and blood glucose[2]

Experimental Protocols

Oral Gavage Administration in Rats
  • Preparation of 4-hydroxyisoleucine Solution: Dissolve the required amount of 4-hydroxyisoleucine in physiological saline to achieve the desired concentration for the target dosage (e.g., 50 mg/kg). Ensure the solution is clear and free of particulates.

  • Animal Handling and Restraint: Gently restrain the rat, ensuring the head and body are in a vertical alignment to straighten the esophagus.

  • Gavage Needle Insertion: Select an appropriately sized gavage needle (typically 16-18 gauge for adult rats). Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Administration: Slowly administer the solution. The maximum recommended volume is 10-20 ml/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose. Return the animal to its cage and monitor its recovery.

This protocol is a general guideline. For detailed instructions and safety precautions, refer to institutional and standard operating procedures for oral gavage in rodents.[4][9][10][13]

Intravenous Glucose Tolerance Test (IVGTT) in Rats
  • Animal Preparation: Anesthetize the rat (e.g., with pentobarbitone, 60 mg/kg, intraperitoneally) and place it on a heated surface to maintain body temperature.

  • Catheterization: Insert catheters into both jugular veins. One catheter is for blood sampling, and the other is for the injection of glucose and 4-hydroxyisoleucine.

  • Baseline Blood Sample: After a stabilization period (e.g., 30 minutes), draw a baseline blood sample.

  • Injection: Inject a glucose solution (e.g., 0.5 g/kg) with or without 4-hydroxyisoleucine (e.g., 18 mg/kg or 50 mg/kg) through the designated catheter.

  • Blood Sampling: Collect blood samples at specific time points post-injection (e.g., 3, 5, 10, 15, 30, and 60 minutes).

  • Analysis: Measure plasma glucose and insulin concentrations in the collected samples.

This protocol is based on previously published methods.[1]

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_testing Testing Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Diabetic Rats) compound_prep Prepare 4-Hydroxyisoleucine (e.g., 50 mg/kg in Saline) administration Administer Compound (e.g., Oral Gavage) compound_prep->administration gtt Perform Glucose Tolerance Test (GTT) administration->gtt blood_sampling Collect Blood Samples (Multiple Time Points) gtt->blood_sampling analysis Analyze Samples (Glucose & Insulin Levels) blood_sampling->analysis data_interpretation Interpret Data & Draw Conclusions analysis->data_interpretation

Caption: Experimental workflow for in vivo studies of 4-hydroxyisoleucine.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HIL 4-Hydroxyisoleucine InsulinReceptor Insulin Receptor HIL->InsulinReceptor Activates IRS IRS InsulinReceptor->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_membrane Enters Cell

Caption: Insulin signaling pathway modulated by 4-hydroxyisoleucine.

References

Troubleshooting 4-hydroxyisoleucine peak separation in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4-hydroxyisoleucine (B15566). The following questions and answers are designed to assist researchers, scientists, and drug development professionals in optimizing their peak separation and achieving reliable, high-quality data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing poor peak shape (tailing or fronting) for my 4-hydroxyisoleucine peak?

Peak tailing or fronting for 4-hydroxyisoleucine can be caused by several factors, from sample overload to secondary interactions with the stationary phase.

  • Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to asymmetrical peaks.

    • Solution: Try diluting your sample and reinjecting. If peak shape improves, sample concentration was likely the issue. Reduce the injection volume or the sample concentration.[1]

  • Possible Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2][3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.

  • Possible Cause 3: Secondary Interactions. Free silanol (B1196071) groups on the silica-based stationary phase can interact with the amine group of 4-hydroxyisoleucine, causing peak tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 3) or use a mobile phase modifier like triethylamine (B128534) to compete for the active sites.[1][4] Using a highly end-capped column can also minimize these interactions.

  • Possible Cause 4: Column Degradation. A contaminated or degraded column can lead to poor peak shapes.[1]

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, replacing the column may be necessary.

2. I am struggling to separate the isomers of 4-hydroxyisoleucine. What can I do to improve resolution?

4-hydroxyisoleucine has two isomeric forms that can be challenging to separate. In some quantitative methods, the sum of the area of both isomer peaks is used for calculation due to this difficulty.[5] However, if separation is required, the following steps can be taken:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: The ionization state of the isomers can be manipulated by altering the mobile phase pH. A systematic study of pH changes around the pI of 4-hydroxyisoleucine may improve separation.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase can significantly impact selectivity. Experiment with different organic modifiers or use a gradient elution.[1]

  • Employ a Different Stationary Phase:

    • If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For highly polar compounds like 4-hydroxyisoleucine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[6]

  • Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving the resolution between closely eluting peaks.

  • Decrease Temperature: Lowering the column temperature can sometimes enhance separation by affecting the thermodynamics of the partition process.

3. My 4-hydroxyisoleucine peak is not being detected or the signal is very weak. What are the potential causes?

Low or no signal can be a frustrating issue. Here are some common reasons and solutions:

  • Derivatization Issues (for fluorescence detection): Many methods for 4-hydroxyisoleucine analysis use pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) to make the molecule fluorescent.[5][7]

    • Incomplete Reaction: Ensure the pH of the reaction mixture is optimal for the derivatization agent and that the reaction time is sufficient.

    • Reagent Degradation: OPA and other derivatization reagents can degrade over time. Prepare fresh solutions regularly.

  • Incorrect Detector Settings:

    • Fluorescence Detector: Verify that the excitation and emission wavelengths are correctly set for the derivative of 4-hydroxyisoleucine. For the OPA derivative, typical wavelengths are in the range of λex=330-355 nm and λem=410-440 nm.[5][7]

    • UV Detector: 4-hydroxyisoleucine has a weak UV chromophore. Detection at lower wavelengths (e.g., < 220 nm) might be necessary if derivatization is not used.

  • Sample Degradation: 4-hydroxyisoleucine may be unstable under certain conditions.

    • Solution: Ensure proper sample storage, avoiding excessive heat and light. Stability studies in the sample matrix are recommended.[8]

Experimental Protocols

HPLC Method with Pre-column Derivatization

This protocol is based on methods described for the analysis of 4-hydroxyisoleucine in various matrices.[5][7]

  • Sample Preparation: Extract 4-hydroxyisoleucine from the sample matrix using an appropriate solvent (e.g., 50-70% ethanol).[5][9] The extract may require further cleanup using solid-phase extraction (SPE) or ion-exchange chromatography.[5]

  • Derivatization:

    • Mix a specific volume of the sample or standard solution with the OPA reagent.

    • Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm) is commonly used.[7]

    • Mobile Phase: A gradient elution is often employed. For example:

      • Solvent A: 0.1 M Sodium Acetate (B1210297) (pH 6.95), Methanol, and Tetrahydrofuran (92.5:5:2.5 v/v/v).[5]

      • Solvent B: Methanol and Tetrahydrofuran (97.5:2.5 v/v).[5]

    • Flow Rate: Typically around 0.8 - 1.0 mL/min.[5][7]

    • Detection: Fluorescence detector with excitation at ~330-355 nm and emission at ~410-440 nm.[5][7]

Data Presentation

Table 1: Example HPLC Parameters for 4-Hydroxyisoleucine Analysis

ParameterMethod 1Method 2
Column Reversed-phase C18 (250mm x 4.6mm, 5µm)[7]Reversed-phase C18[5]
Mobile Phase Gradient: 65 mmol/L Sodium acetate (pH 5.7), 5% THF, and Methanol[7]Gradient: A) 0.1M Sodium Acetate (pH 6.95):Methanol:THF (92.5:5:2.5) B) Methanol:THF (97.5:2.5)[5]
Flow Rate 1.0 mL/min[7]0.8 mL/min[5]
Derivatization o-phthalaldehyde (OPA)[7]o-phthalaldehyde (OPA)[5]
Detection Fluorescence (λex=355 nm, λem=410 nm)[7]Fluorescence (λex=330 nm, λem=440 nm)[5]
Retention Time ~8.13 min[7]~22.0 and 24.2 min (isomers)[5]

Visualizations

Troubleshooting_Peak_Shape cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Poor Peak Shape (Tailing/Fronting) overload Column Overload? start->overload Check Concentration solvent Injection Solvent Mismatch? start->solvent Check Solvent interaction Secondary Interactions? start->interaction Review Method degradation Column Degradation? start->degradation Inspect Column History sol_overload Dilute Sample or Reduce Injection Volume overload->sol_overload sol_solvent Dissolve Sample in Mobile Phase solvent->sol_solvent sol_interaction Adjust pH or Use End-capped Column interaction->sol_interaction sol_degradation Clean or Replace Column degradation->sol_degradation end_node Improved Peak Shape sol_overload->end_node sol_solvent->end_node sol_interaction->end_node sol_degradation->end_node

Caption: Troubleshooting workflow for poor peak shape.

Isomer_Resolution_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Selection cluster_conditions Instrumental Parameters start Poor Isomer Resolution opt_mobile_phase Optimize Mobile Phase start->opt_mobile_phase change_column Change Stationary Phase start->change_column adjust_conditions Adjust Other Conditions start->adjust_conditions ph Adjust pH opt_mobile_phase->ph organic Change Organic Modifier (Type or Gradient) opt_mobile_phase->organic selectivity Try Different Selectivity (e.g., Phenyl, HILIC) change_column->selectivity flow Decrease Flow Rate adjust_conditions->flow temp Decrease Temperature adjust_conditions->temp end_node Improved Resolution ph->end_node organic->end_node selectivity->end_node flow->end_node temp->end_node

Caption: Workflow for improving isomer resolution.

References

Minimizing degradation of 4-hydroxyisoleucine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Hydroxyisoleucine (B15566) Analysis

Welcome to the technical support center for the analysis of 4-hydroxyisoleucine (4-HIL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxyisoleucine and why is its stability important?

A1: 4-Hydroxyisoleucine is a non-proteinogenic amino acid found primarily in fenugreek seeds (Trigonella foenum-graecum). It is of significant interest due to its potential antidiabetic properties, including stimulating insulin (B600854) secretion and improving insulin sensitivity. The biologically active form is predominantly the (2S, 3R, 4S) isomer. Degradation of this specific isomer into other forms, such as the (2R, 3R, 4S) isomer or its lactone, can lead to a loss of biological activity and inaccurate quantification in research and drug development.[1][2]

Q2: What are the main degradation pathways for 4-hydroxyisoleucine?

A2: The primary degradation pathways for 4-hydroxyisoleucine during sample preparation include:

  • Isomerization (Epimerization): The conversion of the biologically active (2S, 3R, 4S) isomer to its diastereomer, the (2R, 3R, 4S) isomer. This process can be influenced by pH and temperature. In solution, these two isomers can exist in equilibrium.[3][4]

  • Lactonization: Intramolecular cyclization to form a lactone. This is a common reaction for gamma-hydroxy acids and can be catalyzed by heat and acidic conditions.[1][5]

  • Oxidative Degradation: As with many amino acids, 4-HIL can be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Thermal Degradation: High temperatures can accelerate both isomerization and lactonization, as well as potentially lead to other decomposition products.

Q3: What are the recommended storage conditions for 4-hydroxyisoleucine standards and samples?

A3: To minimize degradation, proper storage is crucial.

Sample TypeStorage ConditionDuration
Solid 4-HIL Standard Store at -20°C in a dry environment.Up to 3 years
4-HIL in Solution Store at -80°C.Up to 6 months
Store at -20°C.Up to 1 month
Fenugreek Extracts Store at -20°C in the dark.Long-term stability

Data synthesized from multiple sources.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 4-hydroxyisoleucine.

Issue 1: Low Yield of 4-Hydroxyisoleucine in Extracts

Potential Cause Troubleshooting Step Explanation
Inefficient Extraction Solvent Use a mixture of ethanol (B145695) and water, with a 50:50 (v/v) ratio being reported as highly effective.[3]4-HIL is soluble in water, and the addition of ethanol facilitates its extraction from the plant matrix.
Insufficient Extraction Time/Agitation Ensure adequate stirring or agitation for at least 90 minutes during extraction.[6]This allows for sufficient penetration of the solvent into the plant material to extract 4-HIL.
Degradation During Extraction Avoid high temperatures and extreme pH during the extraction process.As mentioned in the FAQs, heat and pH can cause degradation.

Issue 2: Appearance of Unexpected Peaks in Chromatogram

Potential Cause Troubleshooting Step Explanation
Isomerization Be aware that a second peak corresponding to the (2R, 3R, 4S) isomer is common. For quantification, it is often necessary to sum the areas of both isomer peaks.[3]The two main isomers of 4-HIL can interconvert in solution, leading to the presence of both in analytical standards and samples.
Lactone Formation Avoid acidic conditions and high temperatures during sample preparation and storage. If lactone formation is suspected, an LC-MS analysis can help identify the corresponding mass.The lactone of 4-HIL has a different chemical structure and will, therefore, have a different retention time in chromatography.
Other Degradation Products Perform forced degradation studies under acidic, basic, oxidative, and thermal stress to identify potential degradation products and their retention times.[7][8][9]This will help in building a library of potential degradation products and developing a stability-indicating analytical method.

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis

Potential Cause Troubleshooting Step Explanation
Inappropriate Mobile Phase Use a mobile phase that provides good separation of the isomers, such as a gradient of sodium acetate (B1210297) buffer and methanol/tetrahydrofuran (B95107).[3][10]A well-optimized mobile phase is crucial for resolving the closely related isomers of 4-HIL.
Matrix Effects from Extract Employ a solid-phase extraction (SPE) or other sample cleanup step before HPLC analysis.Co-extracted compounds from the fenugreek matrix can interfere with the chromatography.
Column Overload Dilute the sample to a concentration within the linear range of the method.Injecting too concentrated a sample can lead to peak broadening and poor resolution.

Experimental Protocols

Protocol 1: Extraction of 4-Hydroxyisoleucine from Fenugreek Seeds

This protocol is based on a multi-stage counter-current extraction method that has been shown to yield high recovery rates.[3]

Materials:

  • Powdered fenugreek seeds

  • Ethanol (96%)

  • Deionized water

Procedure:

  • Prepare a 50:50 (v/v) mixture of ethanol and water.

  • For initial extraction, mix the powdered fenugreek seeds with the ethanol-water solvent in a 1:10 (w/v) ratio.

  • Stir the mixture for 90 minutes at room temperature.[6]

  • Filter the extract to separate the solid plant material.

  • For a multi-stage extraction to improve yield, the solid residue can be re-extracted with fresh solvent, and the extracts combined. A plant-to-solvent ratio of 1:2.26 has been achieved with high yields in a multi-stage setup.[3]

  • The final extract can be concentrated under reduced pressure at a temperature not exceeding 40°C.

  • Store the final extract at -20°C until analysis.

Protocol 2: Quantification of 4-Hydroxyisoleucine by HPTLC

This is a simple and rapid method for the quantification of 4-HIL.[3]

Materials:

  • Silica gel 60 F254 HPTLC plates

  • Mobile phase: 1-butanol, glacial acetic acid, and water in a 7:2:1 (v/v/v) ratio.[3]

  • Ninhydrin (B49086) spray reagent (0.3 g ninhydrin in 10 ml butanol and 0.3 ml glacial acetic acid).[3]

  • 4-Hydroxyisoleucine standard

Procedure:

  • Apply 1 µl of the standard solutions and sample extracts to the HPTLC plate.

  • Develop the plate in a twin-trough chamber with the mobile phase over a path of 8 cm.

  • Dry the plate after development.

  • Spray the plate with the ninhydrin reagent.

  • Heat the plate at 110°C for 3-4 minutes.

  • Perform densitometric scanning to quantify the spots corresponding to 4-HIL (Rf ≈ 0.36).[3]

Protocol 3: Quantification of 4-Hydroxyisoleucine by HPLC

This method involves pre-column derivatization for fluorescence detection.[10]

Materials:

  • C18 reverse-phase column

  • Mobile phase A: 65 mM Sodium acetate, 5% tetrahydrofuran (pH 5.7)

  • Mobile phase B: Methanol

  • O-phthalaldehyde (OPA) for derivatization

  • 4-Hydroxyisoleucine standard

Procedure:

  • Derivatize the standard solutions and sample extracts with OPA.

  • Inject the derivatized samples into the HPLC system.

  • Use a gradient elution with mobile phases A and B.

  • Detect the analytes using a fluorescence detector (Excitation: 355 nm, Emission: 410 nm).[10]

  • Identify and quantify 4-HIL based on the retention time and peak area compared to the standard. Note that two peaks for the major and minor isomers may be observed.[3]

Visualizations

degradation_pathway 4-HIL (2S, 3R, 4S) 4-HIL (2S, 3R, 4S) Isomer Isomerization (pH, Temp) 4-HIL (2S, 3R, 4S)->Isomer Lactone Lactonization (Heat, Acid) 4-HIL (2S, 3R, 4S)->Lactone Oxidation Oxidation 4-HIL (2S, 3R, 4S)->Oxidation 4-HIL (2R, 3R, 4S) 4-HIL (2R, 3R, 4S) Isomer->4-HIL (2R, 3R, 4S) Lactone Form Lactone Form Lactone->Lactone Form Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Degradation pathways of 4-hydroxyisoleucine.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis Fenugreek Seeds Fenugreek Seeds Powdering Powdering Fenugreek Seeds->Powdering Extraction\n(Ethanol/Water) Extraction (Ethanol/Water) Powdering->Extraction\n(Ethanol/Water) Filtration Filtration Extraction\n(Ethanol/Water)->Filtration Concentration Concentration Filtration->Concentration HPTLC HPTLC Concentration->HPTLC Spotting & Development HPLC HPLC Concentration->HPLC Derivatization & Injection

Caption: General experimental workflow for 4-HIL analysis.

troubleshooting_logic Problem Problem Low Yield Low Yield Problem->Low Yield Unexpected Peaks Unexpected Peaks Problem->Unexpected Peaks Check Extraction\nSolvent & Time Check Extraction Solvent & Time Low Yield->Check Extraction\nSolvent & Time Avoid High Temp\n& Extreme pH Avoid High Temp & Extreme pH Low Yield->Avoid High Temp\n& Extreme pH Sum Isomer Peaks Sum Isomer Peaks Unexpected Peaks->Sum Isomer Peaks Avoid Acid & Heat Avoid Acid & Heat Unexpected Peaks->Avoid Acid & Heat Perform Forced\nDegradation Study Perform Forced Degradation Study Unexpected Peaks->Perform Forced\nDegradation Study

References

Technical Support Center: 4-Hydroxyisoleucine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-hydroxyisoleucine (B15566) (4-HIL) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxyisoleucine and what is its primary known mechanism of action?

A1: 4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid found primarily in fenugreek seeds (Trigonella foenum-graecum). Its primary and most studied biological activity is its insulinotropic and insulin-sensitizing effect. It has been shown to stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and enhance insulin signaling in peripheral tissues like skeletal muscle, adipose tissue, and the liver. The mechanism of action is largely attributed to the activation of the PI3K/Akt signaling pathway, leading to increased glucose transporter 4 (GLUT4) translocation to the plasma membrane and subsequent glucose uptake.[1]

Q2: What are the known off-target effects of 4-hydroxyisoleucine?

A2: To date, extensive experimental screening of 4-hydroxyisoleucine against large panels of kinases and receptors has not been widely published. However, computational studies have been conducted to predict its potential for off-target activities. An in silico analysis using ADMETLab 2.0 predicted a low probability of 4-HIL interacting with a range of off-targets.[2] The predictions suggest that 4-HIL is unlikely to be a potent inhibitor of major cytochrome P450 (CYP) enzymes, nor is it predicted to have significant interactions with a panel of nuclear receptors.[3] It is important to note that these are computational predictions and require experimental validation.

Some studies have investigated the effects of 4-HIL in other contexts, such as cancer. For instance, 4-HIL has been shown to inhibit the proliferation of certain cancer cell lines, an effect that may be linked to the induction of endoplasmic reticulum stress and autophagy.[4] These effects, while not the primary therapeutic target, could be considered off-target effects in the context of its metabolic actions.

Q3: What is the optimal concentration of 4-hydroxyisoleucine to use in cell-based assays?

A3: The optimal concentration of 4-HIL can vary significantly depending on the cell type and the specific assay being performed. Based on published literature, effective concentrations for in vitro studies typically range from the low micromolar to the low millimolar range. For example, in studies with L6-GLUT4myc myotubes, concentrations between 0 and 25 µM have been shown to increase glucose uptake in a dose-dependent manner.[5] In studies on cancer cell lines, concentrations up to 10 mM have been used to assess effects on cell viability.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: What is the stability of 4-hydroxyisoleucine in cell culture media?

A4: 4-Hydroxyisoleucine is generally stable in aqueous solutions. For cell culture experiments, it is typically dissolved in water or a buffer. One study on its thermal stability showed that the related enzyme, L-isoleucine dioxygenase, is stable up to 40°C, suggesting the compound itself is reasonably stable under standard cell culture conditions (37°C).[6] However, for long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity observed Suboptimal concentration: The concentration of 4-HIL may be too low to elicit a response.Perform a dose-response curve to identify the optimal concentration for your cell line and assay.
Incorrect isomer: 4-HIL has multiple isomers, with the (2S, 3R, 4S) isomer being the most active for insulinotropic effects.[7][8]Ensure you are using the correct and biologically active isomer of 4-HIL.
Degradation of 4-HIL: Improper storage or handling may lead to degradation.Prepare fresh stock solutions and store them appropriately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High background or inconsistent results Solubility issues: At higher concentrations, 4-HIL may not be fully dissolved in the culture medium.Ensure complete dissolution of 4-HIL in an appropriate solvent (e.g., water, PBS) before adding it to the cell culture medium. Gentle warming and vortexing may aid dissolution.
Cell health: The cells may not be healthy or at the optimal confluency for the experiment.Ensure cells are healthy, within a low passage number, and at the recommended confluency for your specific assay.
Cytotoxicity observed High concentration: While generally considered non-toxic to normal cells, very high concentrations may induce stress or cytotoxicity in some cell lines.[4]Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of 4-HIL for your specific cell line and use concentrations below this threshold.
Contaminants in the 4-HIL preparation: The purity of the compound may be a concern.Use a high-purity grade of 4-hydroxyisoleucine from a reputable supplier.

Quantitative Data Summary

Table 1: Predicted Off-Target Interaction Profile of 4-Hydroxyisoleucine (In Silico Data)

Target ClassSpecific TargetPredicted Activity/InteractionReference
Cytochrome P450 Enzymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4Low probability of inhibition or being a substrate[2]
Nuclear Receptors Androgen Receptor (NR-AR), Estrogen Receptor (NR-ER), Peroxisome Proliferator-Activated Receptor Gamma (NR-PPARγ)Low probability of binding[2]
hERG Channel -Predicted non-cardiotoxic
P-glycoprotein (P-gp) -Low probability of being an inhibitor or substrate[2]

Note: The data in this table is based on computational predictions and should be interpreted with caution. Experimental validation is required to confirm these findings.

Table 2: Effects of 4-Hydroxyisoleucine on Cell Viability and Proliferation

Cell LineConcentrationIncubation TimeEffect on Viability/ProliferationReference
4T1 (murine breast cancer)10 mM24, 48, 72 h60-80% decrease in cell viability[4]
RAW264.7 (macrophages)up to 20 µM6 hNo effect on cell viability[5]
3T3-L1 (adipocytes)up to 20 µM6 hNo effect on cell viability[5]

Table 3: Effects of 4-Hydroxyisoleucine on Insulin Signaling and Glucose Uptake

Cell LineConcentrationIncubation TimeMeasured EffectReference
L6-GLUT4myc myotubes0-25 µM16 hDose-dependent increase in glucose uptake[5]
L6-GLUT4myc myotubes25 µM16 hSignificant increase in Akt (Ser-473) phosphorylation[1]
Insulin-resistant HepG2 cells0-20 µmol/l24 hDose-dependent increase in insulin-induced glucose uptake[9][10]

Experimental Protocols

Protocol 1: Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from methods used to assess the effect of 4-hydroxyisoleucine on glucose uptake in a skeletal muscle cell line.

Materials:

  • L6-GLUT4myc myoblasts

  • DMEM with 10% FBS

  • DMEM with 2% horse serum

  • Krebs-Ringer-HEPES (KRH) buffer

  • 4-Hydroxyisoleucine (4-HIL) stock solution

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B (for negative control)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6-GLUT4myc myoblasts in DMEM with 10% FBS.

    • To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells are ~80% confluent.

    • Allow cells to differentiate for 5-7 days, changing the medium every 2 days.

  • Serum Starvation:

    • Before the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

  • Treatment with 4-HIL:

    • Wash the cells twice with KRH buffer.

    • Incubate the cells with various concentrations of 4-HIL (or vehicle control) in KRH buffer for the desired time (e.g., 16 hours).

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose to each well and incubate for 10-20 minutes at 37°C.

    • To determine non-specific uptake, treat a set of wells with cytochalasin B before adding the radiolabeled glucose.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well.

    • Subtract the non-specific uptake from all values.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of Akt (a key protein in the insulin signaling pathway) in response to 4-HIL treatment.

Materials:

  • Differentiated L6 myotubes (or other relevant cell line)

  • 4-Hydroxyisoleucine (4-HIL) stock solution

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat differentiated myotubes with the desired concentrations of 4-HIL for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply the ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylated Akt as a ratio to total Akt.

Visualizations

Signaling_Pathway 4-HIL 4-HIL Insulin Receptor Insulin Receptor 4-HIL->Insulin Receptor Activates PI3K PI3K Insulin Receptor->PI3K Activates Akt/PKB Akt/PKB PI3K->Akt/PKB Activates GLUT4 Vesicles GLUT4 Vesicles Akt/PKB->GLUT4 Vesicles Promotes GLUT4 Translocation GLUT4 Translocation GLUT4 Vesicles->GLUT4 Translocation to plasma membrane Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases

Caption: 4-HIL signaling pathway for glucose uptake.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell Seeding Cell Seeding Differentiation Differentiation Cell Seeding->Differentiation Serum Starvation Serum Starvation Differentiation->Serum Starvation 4-HIL Incubation 4-HIL Incubation Serum Starvation->4-HIL Incubation Glucose Uptake Assay Glucose Uptake Assay 4-HIL Incubation->Glucose Uptake Assay Western Blot Western Blot 4-HIL Incubation->Western Blot Quantification Quantification Glucose Uptake Assay->Quantification Western Blot->Quantification Normalization Normalization Quantification->Normalization

Caption: General experimental workflow.

Troubleshooting_Logic No Effect No Effect Check Concentration Check Concentration No Effect->Check Concentration Suboptimal? Check Isomer Check Isomer No Effect->Check Isomer Incorrect? Check Stability Check Stability No Effect->Check Stability Degraded? Inconsistent Results Inconsistent Results Check Solubility Check Solubility Inconsistent Results->Check Solubility Precipitation? Check Cell Health Check Cell Health Inconsistent Results->Check Cell Health Optimal? Cytotoxicity Cytotoxicity Lower Concentration Lower Concentration Cytotoxicity->Lower Concentration Too high? Check Purity Check Purity Cytotoxicity->Check Purity Contaminated?

Caption: Troubleshooting decision tree.

References

How to reduce batch-to-batch variability of fenugreek extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability in fenugreek extracts. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in fenugreek extracts?

Batch-to-batch variability in fenugreek extracts can stem from three main areas: the raw material, the extraction process, and post-extraction handling.[1][2]

  • Raw Material Variability :

    • Genetics and Cultivar : Different varieties of Trigonella foenum-graecum will have inherent differences in their phytochemical profiles.

    • Geographical Origin and Cultivation Conditions : Soil composition, climate (temperature, rainfall), and agricultural practices (e.g., fertilization) significantly impact the chemical makeup of the seeds.[1][2][3]

    • Harvesting Time : The concentration of bioactive compounds can change as the plant matures.[1][2]

    • Post-Harvest Processing and Storage : How the seeds are dried, handled, and stored can lead to degradation or alteration of key compounds.[1][2]

  • Extraction Process Inconsistencies :

    • Solvent Choice and Ratio : The type of solvent (e.g., ethanol (B145695), methanol, water) and its ratio to the plant material will selectively extract different compounds.[4][5]

    • Extraction Method : Different methods like maceration, sonication, Soxhlet, or supercritical CO2 extraction have varying efficiencies and can yield different extract profiles.[4][6]

    • Process Parameters : Fluctuations in temperature, duration, and pressure during extraction can significantly alter the final extract.[7][8]

    • Particle Size : The fineness of the ground fenugreek seeds affects the surface area available for extraction.[4][6]

  • Post-Extraction Handling :

    • Solvent Removal : Inconsistent drying methods can lead to residual solvent or degradation of thermolabile compounds.[1]

    • Storage of Final Extract : Improper storage conditions (e.g., exposure to light, heat, or air) can cause the degradation of the extract over time.[1]

Q2: How can I standardize the raw fenugreek material to minimize variability?

Standardizing the raw material is a critical first step for consistency.[1] This involves:

  • Botanical Authentication : Ensure you are using the correct species, Trigonella foenum-graecum L.

  • Consistent Sourcing : Whenever possible, source seeds from the same geographical region and supplier.

  • Defined Agricultural and Harvesting Practices : Work with suppliers who follow Good Agricultural and Collection Practices (GACP).

  • Standardized Post-Harvest Processing : Implement consistent protocols for drying, grinding to a uniform particle size, and storing the raw material.[1]

Q3: Which bioactive compounds are recommended as markers for standardizing fenugreek extracts?

Several key bioactive compounds can be used as markers for the standardization of fenugreek extracts. The choice of marker will depend on the intended application of the extract. Commonly used markers include:

  • Diosgenin (B1670711) : A steroidal sapogenin with various reported pharmacological activities.[9][10]

  • Trigonelline : An alkaloid that may contribute to some of the health benefits of fenugreek.[11][12]

  • 4-Hydroxyisoleucine : An amino acid known for its potential antidiabetic properties.[13]

  • β-Sitosterol : A common phytosterol found in fenugreek.[7][8]

Q4: What analytical techniques are most suitable for the quality control of fenugreek extracts?

A combination of chromatographic and spectroscopic methods is generally recommended for comprehensive quality control of fenugreek extracts.[14][15]

  • High-Performance Liquid Chromatography (HPLC) : Widely used for the quantitative analysis of key markers like diosgenin, trigonelline, and 4-hydroxyisoleucine.[9][14][15][16]

  • High-Performance Thin-Layer Chromatography (HPTLC) : A versatile technique for fingerprinting the extract and quantifying markers like diosgenin.[14][15][17]

  • Gas Chromatography (GC) : Often used for the analysis of volatile compounds and fatty acids.[14][15]

  • Spectroscopic Methods (UV-Vis, IR, NMR) : Can be used for overall quality assessment and fingerprinting.[14][15]

Troubleshooting Guides

Issue 1: Inconsistent Yield of Total Extract
Potential Cause Troubleshooting Steps
Raw Material Heterogeneity 1. Ensure the raw material is thoroughly mixed before taking a sample for extraction. 2. Grind the seeds to a uniform and consistent particle size.[4]
Inconsistent Solvent-to-Solid Ratio 1. Accurately weigh the raw material and measure the solvent volume for each extraction. 2. Ensure the same ratio is maintained across all batches.[1]
Fluctuations in Extraction Parameters 1. Precisely control and monitor the extraction temperature and duration.[7] 2. If using techniques like sonication, ensure consistent power and frequency.
Inefficient Solvent Removal 1. Standardize the parameters for solvent evaporation (e.g., temperature and pressure in a rotary evaporator). 2. Dry the extract to a constant weight to ensure complete solvent removal.[1]
Issue 2: Variable Concentration of Bioactive Markers (e.g., Diosgenin, Trigonelline)
Potential Cause Troubleshooting Steps
Suboptimal Extraction Solvent 1. The polarity of the solvent greatly influences the extraction of specific compounds. For example, water is effective for extracting trigonelline, while less polar solvents may be better for other compounds.[11] 2. Perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your target marker.
Degradation of Target Compounds 1. Some compounds may be sensitive to heat or light. Investigate the stability of your target marker. 2. Consider using lower extraction temperatures or protecting the extraction setup from light.[1]
Incomplete Extraction 1. Increase the extraction time or perform multiple extraction cycles to ensure exhaustive extraction.
Analytical Method Variability 1. Validate your analytical method (e.g., HPLC, HPTLC) for linearity, precision, and accuracy.[11][15] 2. Ensure consistent preparation of standards and samples.

Experimental Protocols

Protocol 1: Standardized Maceration for Fenugreek Extract

This protocol provides a general framework for a standardized dynamic maceration extraction.

  • Material Preparation : Grind dried fenugreek seeds to a uniform powder (e.g., to pass through a 20-mesh sieve).[7]

  • Extraction :

    • Accurately weigh 10 g of the powdered seeds.

    • Place the powder in a suitable flask and add 70 mL of 70% ethanol (a 7:1 solvent-to-powder ratio).[7][8]

    • Seal the flask and place it on a magnetic stirrer.

    • Stir the mixture at a constant speed (e.g., 700 rpm) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 44°C).[7][8]

  • Filtration : Filter the mixture through Whatman No. 1 filter paper. Wash the filter cake with an additional 20 mL of the extraction solvent to ensure complete recovery.[7]

  • Solvent Removal : Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., ≤ 50°C) and pressure until the solvent is removed.[1]

  • Drying : Dry the resulting extract in a vacuum oven at a specified temperature (e.g., 60°C) to a constant weight.[1]

  • Final Product : Record the final yield and store the extract in an airtight, light-resistant container at a low temperature (e.g., -20°C).[1]

Protocol 2: Quantification of Diosgenin using HPLC

This protocol is a representative method for diosgenin quantification.

  • Sample Preparation (Hydrolysis) :

    • Accurately weigh a specific amount of fenugreek extract.

    • Perform acid hydrolysis to release diosgenin from its glycosidic form. A common method is to use 2 M H2SO4 and heat the mixture.[17]

  • HPLC Conditions :

    • Column : C18 reverse-phase column.

    • Mobile Phase : An isocratic system of acetonitrile (B52724) and water (e.g., 90:10 v/v).[9]

    • Flow Rate : 1.0 mL/min.[9]

    • Detection : UV detection at 203 nm.[9]

    • Column Temperature : 33°C.[9]

  • Quantification :

    • Prepare a calibration curve using a certified diosgenin standard at multiple concentrations.

    • Inject the hydrolyzed sample extract and determine the concentration of diosgenin based on the calibration curve.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Fenugreek Seed Oil
Extraction MethodSolventYield (%)Key Findings
Subcritical Butane (B89635) ExtractionButane7.17Efficient method with good yield and rich in unsaturated fatty acids.[6]
Accelerated Solvent ExtractionNot specifiedNot specifiedUsed for comparison; fatty acid profile was similar to subcritical butane extraction.[6]
Soxhlet ExtractionPetroleum Ether6.7A conventional method for oil extraction.[6]
Supercritical CO2 ExtractionCO28.95Provides a high yield of oil.[6]
Table 2: Influence of Solvent on Trigonelline Extraction Yield
SolventMean Extract Yield (mg/100mg)Mean Trigonelline Concentration (ppb)
WaterHighest392.7
EthanolIntermediate91.9
AcetoneLowest59.5

Visualizations

Workflow for Standardized Fenugreek Extraction

G cluster_0 Raw Material Preparation cluster_1 Extraction Process cluster_2 Post-Extraction & QC A Source & Authenticate Fenugreek Seeds B Dry & Grind to Uniform Particle Size A->B C Controlled Extraction (Solvent, Time, Temp) B->C D Filtration C->D E Solvent Evaporation D->E F Drying to Constant Weight E->F G Final Extract F->G H Quality Control Analysis (HPLC, HPTLC) G->H I Standardized Fenugreek Extract G->I Store in Controlled Conditions H->G Release/Reject Batch

Caption: Workflow for producing standardized fenugreek extract.

Troubleshooting Logic for Batch Variability

G A High Batch-to-Batch Variability Observed B Check Raw Material Records A->B Start Here C Review Extraction Process Logs A->C D Evaluate Analytical Method A->D E Different Supplier or Harvest Time? B->E F Deviations in Temp, Time, or Solvent Ratio? C->F G Method Validated? Standards Correct? D->G E->C No H Standardize Raw Material Sourcing E->H Yes F->D No I Reinforce SOPs for Extraction Process F->I Yes J Re-validate Analytical Method G->J No

Caption: Decision tree for troubleshooting fenugreek extract variability.

References

Technical Support Center: Validating the Purity of Synthetic 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthetic 4-hydroxyisoleucine (B15566).

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the analysis of synthetic 4-hydroxyisoleucine, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I seeing peak tailing or fronting in my HPLC chromatogram?

A1: Peak asymmetry can be caused by several factors. One common issue is the interaction of the analyte with active sites on the silica (B1680970) backbone of the column. To address this, consider using a base-deactivated column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase. Another cause could be a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Overloading the column with too much sample can also lead to peak distortion; try reducing the injection volume or sample concentration.

Q2: My retention times are shifting between injections. What could be the cause?

A2: Fluctuating retention times are often indicative of an unstable chromatographic system. Ensure your mobile phase is well-mixed and degassed to prevent changes in composition and the formation of air bubbles. Temperature fluctuations can also affect retention, so using a column oven is highly recommended for consistent results. Check for any leaks in the system, as this can lead to pressure and flow rate instability. Finally, ensure the column is properly equilibrated with the mobile phase before starting your analytical run.

Q3: I am having difficulty separating the diastereomers of 4-hydroxyisoleucine. What can I do?

A3: The presence of two chiral centers in 4-hydroxyisoleucine results in four stereoisomers. The major diastereomer is typically the (2S, 3R, 4S) configuration, with the minor being the (2R, 3R, 4S) configuration[1]. Separating these can be challenging. For direct separation, a chiral stationary phase (CSP) is necessary. Crown ether-based and teicoplanin-based CSPs have shown success in separating underivatized amino acid enantiomers and diastereomers[2]. An alternative, indirect method involves pre-column derivatization with a chiral derivatizing agent to form diastereomeric derivatives that can then be separated on a standard achiral column, such as a C18.

Q4: I am observing extraneous peaks in my chromatogram. How can I identify the source?

A4: Ghost peaks or unexpected peaks can originate from several sources. Contamination in the mobile phase, sample, or from the HPLC system itself are common culprits. Ensure you are using high-purity solvents and reagents. A blank injection (injecting only the mobile phase) can help determine if the contamination is coming from the system or the solvent. If the ghost peaks persist, flushing the system with a strong solvent may be necessary. It is also good practice to filter all samples and mobile phases before use.

Q5: My UPLC-MS/MS signal for 4-hydroxyisoleucine is weak or inconsistent. How can I improve it?

A5: Low signal intensity in UPLC-MS/MS can be due to issues with either the liquid chromatography or the mass spectrometry. In terms of chromatography, ensure optimal peak shape and retention, as broad peaks will result in a lower signal-to-noise ratio. For the mass spectrometer, optimize the ion source parameters, such as the electrospray voltage, gas flows, and temperatures. The choice of precursor and product ions for Multiple Reaction Monitoring (MRM) is also critical. For 4-hydroxyisoleucine, transitions such as m/z 148.1 → 102.1 and 148.19 > 74.02 have been successfully used[3]. Ensure the collision energy is optimized for these transitions.

Quantitative Data Summary

The following tables summarize key validation parameters for the analysis of 4-hydroxyisoleucine and other amino acids using HPLC-based methods. These values can serve as a benchmark for your own method validation.

Table 1: HPLC Method Validation Parameters for Amino Acid Analysis [4][5][6][7][8]

ParameterTypical Value/Range
Linearity (r²)> 0.999
Accuracy (Recovery)93.3% - 109.4%
Precision (RSD)< 4.6%
Limit of Detection (LOD)0.004 - 1.258 µg/cm³
Limit of Quantitation (LOQ)0.011 - 5.272 µg/cm³

Table 2: HPTLC Method Validation Parameters for 4-Hydroxyisoleucine [9]

ParameterValue
Linearity (r²)0.998 ± 0.001
Limit of Detection (LOD)22.5 ng/spot
Limit of Quantitation (LOQ)160 ng/spot
Repeatability (%RSD)< 5.5%

Experimental Protocols

Below are detailed methodologies for common analytical techniques used in the purity validation of synthetic 4-hydroxyisoleucine.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of 4-hydroxyisoleucine, often requiring pre-column derivatization for UV detection.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic 4-hydroxyisoleucine standard and sample in a suitable diluent (e.g., mobile phase or water) to a final concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter prior to derivatization or injection.

  • Derivatization (with o-phthalaldehyde (B127526) - OPA):

    • In an autosampler vial, mix the sample or standard solution with the OPA derivatizing reagent. This process can often be automated within the HPLC autosampler sequence.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

    • Mobile Phase B: Acetonitrile (B52724)/Methanol (B129727)/Water (45/45/10, v/v/v).

    • Gradient Elution: A suitable gradient to separate the derivatized amino acid from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV detector at 338 nm.

    • Injection Volume: 10 µL.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of 4-hydroxyisoleucine without derivatization.

  • Sample Preparation:

    • Prepare stock solutions of synthetic 4-hydroxyisoleucine and an internal standard (e.g., L-isoleucine) in a suitable solvent like methanol or water.

    • Prepare calibration standards and quality control samples by spiking the appropriate amounts of the stock solution into the desired matrix (if applicable).

  • UPLC Conditions:

    • Column: A suitable reversed-phase or HILIC column (e.g., BEH Shield RP18, 150 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: Ambient or controlled.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Hydroxyisoleucine: m/z 148.19 > 74.02

      • L-Isoleucine (Internal Standard): m/z 132.17 > 69.04

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Visualizations

The following diagrams illustrate the workflow for validating the purity of synthetic 4-hydroxyisoleucine.

Purity_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_reporting Data Analysis and Reporting Prep_Standard Prepare Standard Solutions HPLC_UPLC HPLC / UPLC Analysis Prep_Standard->HPLC_UPLC Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_UPLC MS_Detection MS/MS Detection HPLC_UPLC->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Specificity Specificity / Selectivity Report Generate Report Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis->Specificity Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LOD_LOQ Data_Analysis->Robustness Report_edge->Report

Caption: Workflow for Purity Validation of 4-Hydroxyisoleucine.

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_separation Separation Issues Start Chromatographic Issue Identified Peak_Shape Tailing or Fronting? Start->Peak_Shape Retention_Time Retention Time Shift? Start->Retention_Time Separation Poor Isomer Separation? Start->Separation Check_Column Check Column Activity Peak_Shape->Check_Column Yes Peak_Shape->Retention_Time No Check_Solvent Check Sample Solvent Check_Column->Check_Solvent Check_Load Check Sample Load Check_Solvent->Check_Load Check_Mobile_Phase Check Mobile Phase Retention_Time->Check_Mobile_Phase Yes Retention_Time->Separation No Check_Temp Check Temperature Check_Mobile_Phase->Check_Temp Check_Leaks Check for Leaks Check_Temp->Check_Leaks Use_CSP Use Chiral Stationary Phase Separation->Use_CSP Yes Derivatize Use Chiral Derivatization Use_CSP->Derivatize

Caption: Troubleshooting Logic for HPLC Analysis of 4-Hydroxyisoleucine.

References

Addressing cytotoxic effects of high 4-hydroxyisoleucine concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxyisoleucine (B15566) (4-HIL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding the cytotoxic effects observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our "normal" cell line with high concentrations of 4-hydroxyisoleucine. Isn't it supposed to be non-toxic?

A1: This is a common point of inquiry. The literature consistently reports that 4-hydroxyisoleucine (4-HIL) exhibits selective cytotoxicity, showing potent anti-tumor activity against various cancer cell lines while having no significant cytotoxic effect on normal or non-malignant cells at equivalent therapeutic doses.[1][2] If you are observing toxicity in a non-cancerous cell line, consider the following possibilities:

  • Concentration: The concentrations used may far exceed the therapeutic window. While effective for anti-tumor activity in the millimolar range (e.g., 4-10 mM), the insulinotropic effects are seen at much lower concentrations (100 µM to 1 mM).[1][3]

  • Experimental Conditions: High concentrations of any small molecule can induce osmotic stress, leading to apoptosis. Ensure your vehicle controls and media osmolarity are properly calibrated.

  • Cell Line Specifics: While generally non-toxic to normal cells, there could be uncharacterized sensitivities in specific cell lines.

  • Purity of Compound: Verify the purity of your 4-HIL compound, as impurities could be responsible for the observed toxicity.

Q2: What is the established mechanism for 4-HIL's cytotoxic effect in cancer cells?

A2: In cancer cells, 4-HIL's primary cytotoxic mechanism involves the induction of endoplasmic reticulum stress (ERS) and the subsequent triggering of autophagy.[1][2] This process disrupts protein synthesis and homeostasis within the cancer cells. While autophagy can be a survival mechanism, sustained stress from 4-HIL can lead to excessive autophagy and ultimately, apoptotic cell death.[1] This selectivity may arise because cancer cells have a higher basal level of autophagy and altered metabolic pathways, making them more sensitive to this disruption compared to normal cells.[1]

Q3: What are the typical working concentrations for 4-HIL in vitro?

A3: The effective concentration of 4-HIL is highly dependent on the biological effect being studied.

  • Insulinotropic/Metabolic Effects: For stimulating glucose-dependent insulin (B600854) secretion or studying insulin resistance, concentrations typically range from 100 µM to 1 mM.[3]

  • Anti-Tumor/Cytotoxic Effects: To induce cytotoxicity in cancer cell lines, higher concentrations, often in the millimolar range (e.g., 4 mM to 10 mM), are required.[1]

Q4: Besides cytotoxicity, what are the other known signaling pathways affected by 4-HIL?

A4: 4-HIL is well-known for its positive effects on metabolic pathways. It can improve insulin sensitivity by activating key components of the insulin signaling pathway, including insulin receptor substrate-1 (IRS-1), PI3K, Akt, and AMPK.[4][5][6] It has also been shown to reduce the activation of inflammatory pathways such as NF-κB, JNK1/2, ERK1/2, and p38 MAPK.[4][7]

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Issue: High Variability in Cell Viability Assays (e.g., MTT, XTT)

High variability can obscure the true effect of 4-HIL. Follow this workflow to troubleshoot the issue.

G cluster_0 Troubleshooting High Variability in Viability Assays start High Variability Observed check_conc Verify 4-HIL Concentration (Stock and Working Solutions) start->check_conc check_time Optimize Incubation Time (e.g., 24, 48, 72h) check_conc->check_time check_seeding Standardize Cell Seeding Density check_time->check_seeding check_reagents Check Assay Reagent Quality and Preparation check_seeding->check_reagents result Consistent Results check_reagents->result

Caption: Workflow for troubleshooting assay variability.
Issue: Observed Cytotoxicity in a Non-Malignant Cell Line

This workflow helps determine if the observed cytotoxicity is an artifact or a genuine, unexpected finding.

G cluster_1 Troubleshooting Unexpected Cytotoxicity in Normal Cells start Cytotoxicity in 'Normal' Cells q1 Is 4-HIL concentration > 1mM? start->q1 a1_yes Potential Osmotic Stress. ACTION: Lower concentration, use osmolarity control. q1->a1_yes Yes q2 Is cell line known to be sensitive? q1->q2 No a1_no Check for Impurities or Contamination a2_no Run apoptosis/necrosis differentiation assay a1_no->a2_no q2->a1_no No a2_yes Investigate specific pathway sensitivity q2->a2_yes Yes

Caption: Logic for addressing unexpected cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for 4-HIL.

Table 1: Effective Concentrations of 4-HIL for Different In Vitro Effects

Biological EffectCell Type / ModelEffective Concentration RangeReference
Anti-Tumor Activity 4T1 Murine Breast Cancer Cells4 mM - 10 mM[1]
Insulin Secretion Isolated Rat & Human Islets100 µM - 1 mM[3]
Insulin Secretion Isolated Perfused Rat Pancreas8.3 mM - 16.7 mM (Glucose)[4]
Glucose Uptake L6 MyotubesNot specified, but effective[5]

Table 2: In Vivo Antihyperglycemic Dosing

Animal ModelAdministration RouteEffective DoseOutcomeReference
Normal Rats (IVGTT)Intravenous18 mg/kgImproved glucose tolerance[8]
Normal Dogs (OGTT)Oral18 mg/kgImproved glucose tolerance[8]
NIDD RatsIntravenous (single)50 mg/kgPartially restored insulin response[8]
NIDD RatsIntravenous (6-day)50 mg/kg/dayReduced basal hyperglycemia[8]
Diabetic RatsNot specified50 mg/kgImproved glucose tolerance & insulin sensitivity[5]

Key Signaling Pathways

Anti-Tumor Cytotoxic Pathway

In cancer cells, 4-HIL induces cell death primarily through endoplasmic reticulum stress and autophagy.

G cluster_pathway 4-HIL Cytotoxic Pathway in Cancer Cells hil High Concentration 4-HIL ers Endoplasmic Reticulum Stress (ERS) hil->ers perk p-PERK / p-eIF2α ↑ ers->perk grp78 GRP78 ↓ ers->grp78 protein_syn Protein Synthesis Inhibition ers->protein_syn autophagy Excessive Autophagy ers->autophagy contributes to lc3b LC3B ↑ (Autophagosome Formation) autophagy->lc3b apoptosis Apoptosis autophagy->apoptosis

Caption: 4-HIL induces apoptosis via ERS and autophagy.
Metabolic Insulin-Sensitizing Pathway

In metabolic tissues, 4-HIL improves insulin signaling and reduces inflammation.

G cluster_pathway_2 4-HIL Metabolic Signaling Pathway cluster_pro Pro-Survival / Insulin Sensitizing cluster_anti Anti-Inflammatory hil 4-Hydroxyisoleucine pi3k PI3K / Akt ↑ hil->pi3k ampk AMPK ↑ hil->ampk jnk JNK, ERK, p38 ↓ hil->jnk nfkB NF-κB ↓ hil->nfkB glut4 GLUT4 Translocation ↑ pi3k->glut4 mito Mitochondrial Biogenesis ↑ ampk->mito glucose_uptake Glucose Uptake ↑ glut4->glucose_uptake ros ROS Production ↓ jnk->ros nfkB->ros

Caption: 4-HIL's role in metabolic and inflammatory signaling.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxic effects of 4-HIL.[1]

  • Cell Seeding: Seed cells (e.g., MC38 or 4T1 cancer cells) into a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of 4-HIL (e.g., 0, 1, 2, 4, 8, 10 mM). Include a vehicle control (e.g., PBS) group.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for ERS and Autophagy Markers

This protocol allows for the detection of key protein changes in signaling pathways affected by 4-HIL.[1][2]

  • Cell Lysis: After treating cells with 4-HIL for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, GRP78, LC3B, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxyisoleucine and Metformin on Glucose Metabolism and Insulin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4-hydroxyisoleucine (B15566), a novel natural compound, and metformin (B114582), a widely prescribed anti-diabetic drug. The following sections detail their respective mechanisms of action, supported by quantitative experimental data, and provide an overview of the methodologies used in these studies.

Data Presentation: A Quantitative Comparison

The following tables summarize the comparative effects of 4-hydroxyisoleucine and metformin on key markers of insulin (B600854) signaling and glucose metabolism, primarily based on in vitro studies in human liver (HepG2) and rodent muscle (L6, C2C12) cell lines.

Table 1: Comparative Effects on Insulin Signaling Pathway Protein Phosphorylation in HepG2 Cells

Data from a study by Naicker et al. (2016) provides a direct comparison of 4-hydroxyisoleucine (100 ng/mL) and metformin (2 mM) on the phosphorylation of key insulin signaling proteins in HepG2 cells under both normal (5 mM glucose) and high glucose (30 mM glucose) conditions. The data is presented as the fold change in phosphorylation relative to an untreated control.

ProteinCondition4-Hydroxyisoleucine (Fold Change)Metformin (Fold Change)
IR-β Normoglycemic↑ Significant Increase↑ Significant Increase
Hyperglycemic↑ Significant Increase↑ Significant Increase
Akt Normoglycemic↑ Significant Increase↑ Significant Increase
Hyperglycemic↑ Significant Increase↑ Significant Increase
GSK-3α/β Normoglycemic↑ Significant Increase↑ Significant Increase
Hyperglycemic↑ Significant Increase↑ Significant Increase

Note: The study reported significant increases but did not provide specific fold-change values in the abstract.

Table 2: Comparative Effects on Gene Expression of Glycogenic and Glycolytic Enzymes in HepG2 Cells

The same study also investigated the effects on the gene expression of key enzymes involved in glucose metabolism.

GeneCondition4-Hydroxyisoleucine (Fold Change)Metformin (Fold Change)
GLUT2 Normoglycemic↑ Significant Increase↑ Significant Increase
Hyperglycemic↑ Significant Increase↑ Significant Increase
Glucokinase (GK) Normoglycemic↑ Significant Increase↑ Significant Increase
Hyperglycemic↑ Significant Increase↑ Significant Increase
Glycogen Synthase (GS) Normoglycemic↑ Significant Increase↑ Significant Increase
Hyperglycemic↑ Significant Increase↑ Significant Increase
Table 3: Comparative Effects on Glucose Uptake and GLUT4 Translocation

While a direct head-to-head quantitative comparison in the same study is limited, the following table summarizes the observed effects from various studies.

ParameterCell Line/Model4-Hydroxyisoleucine EffectMetformin Effect
Glucose Uptake L6 Myotubes↑ Substantial Increase[1]↑ ~2-fold increase[2]
GLUT4 Translocation L6-GLUT4myc Myotubes↑ Substantial Increase[1]Modulates insulin-mediated translocation[3]
Insulin Sensitivity Diabetic Rats↑ Improved↑ Improved[4]

Signaling Pathways

The mechanisms of action for both 4-hydroxyisoleucine and metformin converge on the insulin signaling pathway, albeit through potentially different initial triggers.

4-Hydroxyisoleucine Signaling Pathway

4-hydroxyisoleucine appears to directly enhance the insulin signaling cascade, leading to increased glucose uptake and metabolism.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylation GLUT4_mem GLUT4 Glucose Glucose GLUT4_mem->Glucose Uptake HIL 4-Hydroxyisoleucine HIL->IR Enhances Insulin Action PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation Glycogen Glycogen Synthesis GSK3b->Glycogen Inhibition GLUT4_vesicle->GLUT4_mem Glucose->GLUT4_mem

4-Hydroxyisoleucine enhances insulin signaling.
Metformin Signaling Pathway

Metformin's primary mechanism is believed to involve the activation of AMP-activated protein kinase (AMPK), which in turn enhances insulin sensitivity and glucose uptake.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylation GLUT4_mem GLUT4 Glucose Glucose GLUT4_mem->Glucose Uptake Metformin Metformin AMPK AMPK Metformin->AMPK Activation AMPK->IR Enhances Sensitivity GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes Translocation Akt Akt IRS1->Akt Activation Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Glucose->GLUT4_mem

Metformin acts primarily through AMPK activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 4-hydroxyisoleucine and metformin.

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from methodologies used to assess the effects of various compounds on glucose uptake in a skeletal muscle cell line.

G start L6 myoblasts cultured to confluence diff Differentiate into myotubes (4-6 days) start->diff starve Serum starve cells (e.g., 2-4 hours in α-MEM) diff->starve treat Treat with 4-HIL or Metformin (or vehicle control) starve->treat glucose Add 2-deoxy-D-[3H]glucose (10-30 min incubation) treat->glucose wash Wash cells with ice-cold PBS glucose->wash lyse Lyse cells (e.g., with NaOH) wash->lyse quantify Quantify radioactivity (scintillation counting) lyse->quantify normalize Normalize to protein content quantify->normalize end Calculate glucose uptake normalize->end

Workflow for in vitro glucose uptake assay.

Methodology:

  • Cell Culture and Differentiation: L6 myoblasts are cultured in a suitable growth medium until they reach confluence. The growth medium is then replaced with a differentiation medium to induce the formation of myotubes.

  • Serum Starvation: Prior to the experiment, the differentiated myotubes are serum-starved to reduce basal glucose uptake.

  • Treatment: Cells are then incubated with either 4-hydroxyisoleucine, metformin, or a vehicle control at the desired concentrations and for the specified duration.

  • Glucose Uptake Measurement: A solution containing radiolabeled 2-deoxy-D-glucose (e.g., 2-deoxy-D-[3H]glucose) is added to the cells for a short incubation period.

  • Washing and Lysis: The glucose uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed to release the intracellular contents.

  • Quantification and Normalization: The amount of radioactivity in the cell lysate is measured using a scintillation counter. The results are normalized to the total protein content of the cells to account for variations in cell number.

Hyperinsulinemic-Euglycemic Clamp in Rodent Models

This is the gold-standard technique for assessing insulin sensitivity in vivo.

G start Surgical catheterization of jugular vein and carotid artery recover Allow animal to recover start->recover fast Fast animal overnight recover->fast infuse_insulin Continuous infusion of insulin fast->infuse_insulin treat Administer 4-HIL or Metformin (or vehicle) prior to or during clamp fast->treat Treatment can be acute or chronic infuse_glucose Variable infusion of glucose to maintain euglycemia infuse_insulin->infuse_glucose sample Periodic blood sampling to monitor glucose levels infuse_glucose->sample steady_state Achieve steady state (glucose infusion rate = glucose disposal rate) infuse_glucose->steady_state sample->infuse_glucose Adjust infusion rate calculate Calculate Glucose Infusion Rate (GIR) steady_state->calculate end Assess insulin sensitivity calculate->end

Hyperinsulinemic-euglycemic clamp procedure.

Methodology:

  • Surgical Preparation: Animals (typically rats or mice) undergo a surgical procedure to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).

  • Recovery and Fasting: The animals are allowed to recover from surgery and are then fasted overnight to ensure a basal metabolic state.

  • Insulin and Glucose Infusion: A continuous infusion of insulin is administered through the jugular vein to raise plasma insulin levels to a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain blood glucose at a normal (euglycemic) level.

  • Blood Glucose Monitoring: Blood samples are taken frequently from the carotid artery to monitor blood glucose levels, and the glucose infusion rate is adjusted accordingly.

  • Steady State: Once a steady state is reached, the glucose infusion rate (GIR) is equal to the rate of glucose disposal by the body's tissues.

  • Treatment Administration: 4-hydroxyisoleucine or metformin can be administered as a single dose before the clamp or as a chronic treatment in the days leading up to the experiment.

  • Assessment of Insulin Sensitivity: An increase in the GIR required to maintain euglycemia indicates improved insulin sensitivity, as the tissues are more efficiently taking up glucose from the blood.

Conclusion

Both 4-hydroxyisoleucine and metformin demonstrate significant efficacy in improving insulin signaling and promoting glucose metabolism. While metformin is a well-established therapeutic with a primary mechanism involving AMPK activation, 4-hydroxyisoleucine shows promise as a potential therapeutic agent that appears to directly enhance the insulin signaling cascade. The provided data indicates that in some in vitro models, the effects of 4-hydroxyisoleucine on certain aspects of insulin signaling and gene expression are comparable to those of metformin. Further in vivo comparative studies are warranted to fully elucidate the therapeutic potential of 4-hydroxyisoleucine relative to metformin.

References

A Comparative Analysis of 4-Hydroxyisoleucine and Branched-Chain Amino Acids on Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the insulinotropic properties of 4-Hydroxyisoleucine versus Leucine (B10760876), Isoleucine, and Valine.

Introduction

The regulation of insulin (B600854) secretion is a cornerstone of glycemic control and a primary target in the development of therapeutics for type 2 diabetes. Among the secretagogues, amino acids, particularly branched-chain amino acids (BCAAs), have long been recognized for their ability to stimulate insulin release from pancreatic β-cells. More recently, 4-Hydroxyisoleucine, a non-proteinogenic amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has emerged as a potent insulinotropic agent with a unique glucose-dependent mechanism of action.[1][2] This guide provides an objective comparison of the effects of 4-Hydroxyisoleucine and the canonical BCAAs—leucine, isoleucine, and valine—on insulin secretion, supported by experimental data and detailed methodologies.

Comparative Efficacy on Insulin Secretion

While direct head-to-head comparative studies across a wide dose range are limited, the available evidence from in vitro and in vivo experiments allows for a substantive comparison of the insulinotropic effects of 4-Hydroxyisoleucine and BCAAs.

In Vitro Insulin Secretion Data

The following table summarizes the effective concentrations and key characteristics of these amino acids on insulin secretion from isolated pancreatic islets.

CompoundEffective Concentration RangeGlucose DependencyPotency RemarksSource
4-Hydroxyisoleucine 100 µM - 1 mMStrictly glucose-dependent; ineffective at low (3 mM) or basal (5 mM) glucose. Potentiates secretion at supranormal glucose (6.6-16.7 mM).The (2S,3R,4S) isomer is the most active form. Does not interact with other secretagogues like leucine.[1]
Leucine Physiological concentrationsStimulates insulin secretion both as a metabolic fuel and an allosteric activator of glutamate (B1630785) dehydrogenase.Considered one of the most potent insulin secretagogue amino acids.[3]
Isoleucine Not specified in direct comparative in vitro studiesStimulates insulin secretion.Generally considered less potent than leucine.
Valine Not specified in direct comparative in vitro studiesStimulates insulin secretion.Generally considered less potent than leucine.

Note: The lack of directly comparable dose-response data for all four compounds under identical experimental conditions is a limitation in the current literature.

In Vivo Observations

An in vivo study in healthy men provides some comparative insights into the effects of leucine, isoleucine, and valine on postprandial glucose and C-peptide levels (a marker of insulin secretion) following intragastric administration.

Compound (10g dose)Effect on Peak Plasma Glucose (post-mixed nutrient drink)Effect on C-Peptide (post-mixed nutrient drink)Glucagon (B607659) Stimulation (pre-drink)Source
Leucine Reduced peak plasma glucose compared to control and valine.No significant effect on early postprandial C-peptide.No significant stimulation.[4]
Isoleucine Reduced peak plasma glucose compared to control and valine.No significant effect on early postprandial C-peptide.Stimulated glucagon release.[4]
Valine No significant effect on peak plasma glucose.No significant effect on early postprandial C-peptide.Stimulated glucagon release.[4]

Note: These in vivo results are influenced by systemic effects such as gastric emptying and may not solely reflect the direct insulinotropic potency of the amino acids.

Signaling Pathways and Mechanisms of Action

The mechanisms by which 4-Hydroxyisoleucine and BCAAs stimulate insulin secretion differ, providing distinct profiles for these compounds.

4-Hydroxyisoleucine Signaling Pathway

4-Hydroxyisoleucine's insulinotropic effect is primarily observed at elevated glucose concentrations.[1] While its precise intracellular signaling cascade is still under investigation, it is known to have a direct effect on pancreatic islets.[2] Beyond its secretagogue activity, 4-Hydroxyisoleucine has also been shown to improve insulin sensitivity in peripheral tissues by activating the insulin receptor substrate (IRS)-associated phosphoinositide 3-kinase (PI3K) pathway.[5][6]

G cluster_pancreas Pancreatic β-Cell cluster_peripheral Peripheral Tissues (Muscle/Liver) 4-HIL 4-HIL Insulin_Secretion Insulin_Secretion 4-HIL->Insulin_Secretion potentiates High_Glucose High_Glucose High_Glucose->Insulin_Secretion stimulates 4-HIL_p 4-Hydroxyisoleucine IRS Insulin Receptor Substrate (IRS) 4-HIL_p->IRS activates PI3K PI3-Kinase IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4_translocation GLUT4 Translocation (Muscle) Akt->GLUT4_translocation Glycogen_synthesis Glycogen Synthesis (Liver) Akt->Glycogen_synthesis

Signaling pathways of 4-Hydroxyisoleucine.
Branched-Chain Amino Acid Signaling Pathways

Leucine, the most studied BCAA in this context, stimulates insulin secretion through multiple mechanisms. It can be metabolized to generate ATP, which closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and insulin exocytosis. Additionally, leucine allosterically activates glutamate dehydrogenase (GDH), enhancing glutaminolysis and further increasing ATP production. Leucine also activates the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in protein synthesis and cell growth.[3][7]

G Leucine Leucine Metabolism Metabolism Leucine->Metabolism GDH Glutamate Dehydrogenase Leucine->GDH allosterically activates mTOR_pathway mTOR Pathway Leucine->mTOR_pathway activates ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase generates K_ATP_channel K-ATP Channel ATP_increase->K_ATP_channel closes Glutaminolysis Glutaminolysis GDH->Glutaminolysis Glutaminolysis->ATP_increase Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel opens Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis

Leucine-stimulated insulin secretion pathways.

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol is adapted from methodologies used in the study of insulin secretagogues.

1. Islet Isolation:

  • Pancreatic islets are isolated from rodents (e.g., Wistar rats) or human donors by collagenase digestion of the pancreas, followed by purification using a density gradient.

2. Islet Culture and Pre-incubation:

  • Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Before the experiment, islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

3. Stimulation and Sample Collection:

  • Groups of size-matched islets (e.g., 5-10 islets per replicate) are incubated in KRB buffer containing:

    • Low glucose (e.g., 2.8 mM) as a negative control.

    • High glucose (e.g., 16.7 mM) as a positive control.

    • High glucose plus varying concentrations of the test amino acid (4-Hydroxyisoleucine, leucine, isoleucine, or valine).

  • Incubation is carried out for a defined period (e.g., 60-90 minutes) at 37°C.

  • At the end of the incubation, the supernatant is collected for insulin measurement.

4. Insulin Measurement:

  • Insulin concentration in the collected supernatant is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Results are often normalized to the insulin content of the islets or the number of islets per replicate.

G cluster_workflow Experimental Workflow: In Vitro GSIS Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Islet Culture (Overnight) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose KRB) Islet_Culture->Pre_incubation Stimulation 4. Stimulation (Test Compounds in High Glucose KRB) Pre_incubation->Stimulation Sample_Collection 5. Supernatant Collection Stimulation->Sample_Collection Insulin_Assay 6. Insulin Measurement (ELISA/RIA) Sample_Collection->Insulin_Assay

Workflow for in vitro GSIS assay.
Perifusion of Isolated Pancreatic Islets

This method allows for the measurement of the dynamics of insulin secretion.

1. System Setup:

  • A perifusion system with multiple chambers is used, allowing for the simultaneous testing of different conditions.

  • Isolated islets (e.g., 100-200) are placed in each chamber.

2. Perifusion Protocol:

  • Islets are perifused with KRB buffer at a constant flow rate (e.g., 100 µL/min) at 37°C.

  • The perifusion starts with a low glucose concentration to establish a basal secretion rate.

  • The perifusate is then switched to a buffer containing high glucose and the test amino acid.

  • Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

3. Analysis:

  • Insulin concentration in each fraction is measured to generate a dynamic profile of insulin secretion over time, revealing characteristics such as the first and second phases of insulin release.

Conclusion

4-Hydroxyisoleucine and the canonical branched-chain amino acids all possess insulinotropic properties, but they exhibit distinct characteristics. 4-Hydroxyisoleucine's strict glucose-dependent action makes it a particularly interesting candidate for therapeutic development, as it may pose a lower risk of hypoglycemia compared to agents that stimulate insulin secretion irrespective of blood glucose levels. Leucine is a potent, multi-pathway activator of insulin secretion. Isoleucine and valine also contribute to insulin release, although their effects appear to be less pronounced than leucine's in some contexts and may be associated with glucagon secretion.

For researchers and drug development professionals, the choice of which compound to investigate further will depend on the desired therapeutic profile. The detailed experimental protocols provided herein offer a starting point for conducting comparative studies to further elucidate the relative potencies and mechanisms of action of these intriguing amino acids. Future research should aim to conduct direct, dose-response comparisons of 4-Hydroxyisoleucine and all three BCAAs in standardized in vitro systems to provide a more definitive quantitative ranking of their insulinotropic potential.

References

A Comparative Analysis of Natural vs. Synthetic 4-Hydroxyisoleucine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxyisoleucine (B15566) (4-OH-Ile) is a non-proteinogenic amino acid found primarily in fenugreek seeds (Trigonella foenum-graecum). It has garnered significant interest in the scientific community for its potent insulinotropic and insulin-sensitizing properties, making it a promising candidate for the management of metabolic disorders such as type 2 diabetes. This guide provides an objective comparison of the biological activity of naturally occurring 4-hydroxyisoleucine and its synthetic analogues, supported by experimental data.

Executive Summary

The biological activity of 4-hydroxyisoleucine is highly dependent on its stereochemistry. The naturally occurring major isomer, (2S,3R,4S)-4-hydroxyisoleucine , demonstrates the most potent insulin-releasing activity.[1][2] Studies comparing this natural isomer to its other stereoisomers and synthetic analogues have consistently shown that the specific configuration of the natural form is crucial for its biological function. While synthetic methods can produce the (2S,3R,4S) isomer, any deviation from this structure results in a significant reduction or loss of activity.

Data Presentation: Insulinotropic Activity

The primary mechanism by which 4-hydroxyisoleucine exerts its anti-diabetic effect is through the glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells.[3][4][5] The following table summarizes the comparative insulinotropic activity of the major natural isomer of 4-hydroxyisoleucine and its synthetic analogues.

CompoundStereochemistryExperimental ModelConcentration for Significant Insulin Release (in the presence of 8.3 mM glucose)Reference
Natural 4-Hydroxyisoleucine(2S,3R,4S)Isolated Perfused Rat Pancreas200 µM[1]
Natural 4-Hydroxyisoleucine(2S,3R,4S)Incubated Isolated Rat Islets200 µM[1]
Synthetic Isomer(2R,3R,4S)Isolated Perfused Rat PancreasIneffective at 200 µM[1]
Synthetic Analogue(2S,4R)-γ-hydroxynorvalineIncubated Isolated Rat Islets500 µM[1]
Synthetic Analogue(2S,4S)-γ-hydroxynorvalineIncubated Isolated Rat Islets500 µM[1]
Synthetic Analogue(2S,3S)-γ-hydroxyvalineIncubated Isolated Rat Islets500 µM[1]
Synthetic Analogue(2S,3R)-γ-hydroxyvalineIncubated Isolated Rat Islets500 µM[1]
Other CongenersVariousIncubated Isolated Rat Islets≥ 1 mM[1]

Key Findings: The data clearly indicates that the natural (2S,3R,4S) isomer of 4-hydroxyisoleucine is the most potent stimulator of insulin secretion, with a significantly lower threshold concentration for activity compared to its synthetic isomers and analogues.[1]

Signaling Pathways and Experimental Workflows

The biological effects of 4-hydroxyisoleucine are mediated through specific signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways and experimental workflows used to assess its activity.

InsulinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4OHIle 4-Hydroxyisoleucine IR Insulin Receptor 4OHIle->IR Activates Insulin Insulin Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocates to Membrane Glucose_in Glucose Glucose Glucose Glucose->GLUT4_membrane Uptake PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates AS160->GLUT4_vesicle Promotes Translocation Metabolism Glycogen Synthesis, Glycolysis Glucose_in->Metabolism

Caption: Insulin signaling pathway activated by 4-hydroxyisoleucine.

GSIS_Workflow cluster_prep Islet Preparation cluster_perifusion Perifusion Assay pancreas Pancreas Isolation collagenase Collagenase Digestion pancreas->collagenase purification Islet Purification (Density Gradient) collagenase->purification culture Islet Culture purification->culture preincubation Pre-incubation (Low Glucose) culture->preincubation stimulation Stimulation with 4-OH-Ile Isomers (High Glucose) preincubation->stimulation collection Fraction Collection stimulation->collection analysis Insulin Measurement (RIA/ELISA) collection->analysis

Caption: Experimental workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol is adapted from methodologies used to assess the insulinotropic effects of 4-hydroxyisoleucine.[1]

1. Islet Isolation:

  • Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

  • The islets are then purified from the digested tissue using a density gradient centrifugation method.

  • Isolated islets are cultured overnight in a suitable culture medium to allow for recovery.

2. Perifusion Assay:

  • A batch of size-matched islets (typically 100-150) is placed in a perifusion chamber.

  • The islets are pre-incubated by perifusing with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a stabilization period.

  • Following stabilization, the perifusion medium is switched to one containing a stimulatory glucose concentration (e.g., 8.3 mM or 16.7 mM) with or without the test compounds (natural or synthetic 4-hydroxyisoleucine isomers/analogues) at desired concentrations.

  • Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

  • The insulin concentration in each collected fraction is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • The insulin secretion rate is plotted over time to observe the dynamics of insulin release.

  • The total amount of insulin secreted during the stimulation period is calculated as the area under the curve (AUC).

  • Statistical analysis is performed to compare the effects of different test compounds.

Glucose Uptake Assay in L6 Myotubes

This protocol is based on methods used to evaluate the insulin-sensitizing effects of 4-hydroxyisoleucine in skeletal muscle cells.[4]

1. Cell Culture and Differentiation:

  • L6 rat skeletal myoblasts are cultured in a suitable growth medium.

  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (typically containing a lower serum concentration) for 4-6 days.

2. Glucose Uptake Assay:

  • Differentiated L6 myotubes are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • The cells are then incubated with the test compounds (natural or synthetic 4-hydroxyisoleucine) at various concentrations for a specified period (e.g., 30 minutes).

  • A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the wells, and the cells are incubated for a further 30-60 minutes.

  • The incubation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove excess 2-NBDG.

  • The fluorescence intensity of the cells, which is proportional to the amount of glucose taken up, is measured using a fluorescence plate reader or flow cytometer.

3. Data Analysis:

  • The fluorescence readings are normalized to the protein content in each well to account for variations in cell number.

  • The results are expressed as a percentage of the basal glucose uptake (control group without any stimulation).

  • Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

References

A Comparative Guide to the Insulinotropic Effects of 4-Hydroxyisoleucine in Human Islets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying novel insulin (B600854) secretagogues with a favorable safety profile is a paramount objective. 4-Hydroxyisoleucine (4-OH-Ile), a non-proteinogenic amino acid isolated from fenugreek seeds, has emerged as a promising candidate. This guide provides a comparative analysis of the insulinotropic effects of 4-OH-Ile in human islets, with a focus on its performance against established insulin secretagogues like sulfonylureas.

Executive Summary

4-Hydroxyisoleucine distinguishes itself as a potent, glucose-dependent insulinotropic agent.[1][2][3] Unlike traditional sulfonylureas, its activity is negligible at low glucose concentrations, suggesting a significantly lower risk of hypoglycemia. While direct head-to-head quantitative comparisons in human islets are limited, the available data underscores its unique mechanism of action, which involves a direct effect on pancreatic β-cells.

Performance Comparison

The primary advantage of 4-OH-Ile over sulfonylureas, such as glibenclamide, lies in its glucose-dependent action. Glibenclamide can induce insulin secretion even at basal or low glucose levels, a property linked to the risk of iatrogenic hypoglycemia. In contrast, 4-OH-Ile potentiates insulin secretion only at elevated glucose concentrations, making it a more physiologically attuned secretagogue.[1][2][3]

Quantitative Data Summary

The following tables summarize the insulinotropic effects of 4-OH-Ile and Glibenclamide on human islets, based on available experimental data. It is important to note that the data for each compound is derived from separate studies, and direct comparison should be made with this consideration.

Table 1: Insulinotropic Effect of 4-Hydroxyisoleucine in Human Islets

Glucose Concentration4-OH-Ile ConcentrationObserved Effect on Insulin SecretionReference
Low (3-5 mM)100 µM - 1 mMIneffective[1]
High (6.6-16.7 mM)100 µM - 1 mMPotentiates glucose-induced insulin release[1]

Table 2: Insulinotropic Effect of Glibenclamide in Human Islets

Glucose ConcentrationGlibenclamide ConcentrationObserved Effect on Insulin SecretionStimulation IndexReference
Low (2.8 mM)1 µMSignificant increase in basal insulin secretion1.80 ± 0.22 (impaired GSIS)[4]
High (20 mM)1 µMNon-significant reduction in stimulated insulin secretion1.80 ± 0.22 (impaired GSIS)[4]
Low (3.3 mM)5.0 µMSignificant increase of insulin releaseNot Reported[5]
High (16.7 mM)5.0 µMSignificant increase of insulin secretionNot Reported[5]

Signaling Pathways

The mechanisms by which 4-OH-Ile and glibenclamide stimulate insulin secretion differ significantly, which is reflected in their glucose dependency.

4-Hydroxyisoleucine Signaling Pathway

The precise signaling pathway for 4-OH-Ile's insulinotropic effect within pancreatic β-cells is not fully elucidated. However, it is known to act directly on the islets to potentiate glucose-stimulated insulin secretion.[1][2] In peripheral tissues, its insulin-sensitizing effects are linked to the activation of the PI3K/Akt pathway.[6] It is hypothesized that a similar pathway may be involved in β-cells, downstream of glucose metabolism.

G cluster_0 Pancreatic β-Cell Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_close KATP Channel Closure ATP_ADP->KATP_close Depolarization Membrane Depolarization KATP_close->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin Four_OH_Ile 4-Hydroxyisoleucine PI3K_Akt PI3K/Akt Pathway (Hypothesized) Four_OH_Ile->PI3K_Akt Potentiates PI3K_Akt->Exocytosis

Caption: Hypothesized signaling pathway for 4-Hydroxyisoleucine in pancreatic β-cells.

Glibenclamide Signaling Pathway

Glibenclamide and other sulfonylureas bypass the glucose metabolic steps and directly bind to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel, forcing it to close. This leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis, irrespective of the ambient glucose concentration.

G cluster_0 Pancreatic β-Cell Glibenclamide Glibenclamide SUR1 SUR1 Subunit of KATP Channel Glibenclamide->SUR1 Binds to KATP_close KATP Channel Closure SUR1->KATP_close Induces Depolarization Membrane Depolarization KATP_close->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

Caption: Signaling pathway for Glibenclamide in pancreatic β-cells.

Experimental Protocols

The validation of insulinotropic agents relies on robust and reproducible experimental methodologies. The following is a generalized protocol for a Glucose-Stimulated Insulin Secretion (GSIS) assay using isolated human islets.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Human Islets

Objective: To quantify insulin secretion from isolated human islets in response to various glucose concentrations in the presence or absence of a test compound.

Materials:

  • Isolated human islets

  • Culture medium (e.g., CMRL-1066)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • Test compound (e.g., 4-Hydroxyisoleucine, Glibenclamide)

  • Insulin ELISA kit

  • Multi-well plates (e.g., 24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Islet Recovery: After isolation, allow human islets to recover in culture medium for at least 24 hours.

  • Pre-incubation: Hand-pick a defined number of islets (e.g., 20 islets/well) into a multi-well plate. Pre-incubate the islets in KRB buffer containing low glucose (e.g., 2.8 mM) for 60-120 minutes at 37°C to establish a basal insulin secretion rate.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRB buffer with the following conditions to triplicate wells:

      • Low glucose (e.g., 2.8 mM) - Basal secretion

      • High glucose (e.g., 16.7 mM) - Stimulated secretion

      • Low glucose + test compound

      • High glucose + test compound

    • Incubate for 60 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin values to the total insulin content of the islets (determined by lysing the islets after the experiment) or to the number of islets per well. The stimulation index can be calculated as the ratio of insulin secreted at high glucose to that at low glucose.

Experimental Workflow Diagram

G Islet_Isolation Human Islet Isolation and Recovery Preincubation Pre-incubation (Low Glucose) Islet_Isolation->Preincubation Stimulation Stimulation with Test Conditions (Low/High Glucose ± Compound) Preincubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection ELISA Insulin Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis and Normalization ELISA->Data_Analysis

Caption: Generalized workflow for a GSIS assay in human islets.

Conclusion

4-Hydroxyisoleucine presents a compelling profile as an insulinotropic agent with a key safety advantage over traditional sulfonylureas due to its glucose-dependent mechanism of action. Further head-to-head comparative studies in human islets are warranted to precisely quantify its potency relative to existing therapies. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and validation of this promising compound for the treatment of type 2 diabetes.

References

A Comparative Analysis of 4-Hydroxyisoleucine Isomers and Their Impact on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the two primary isomers of 4-hydroxyisoleucine (B15566) (4-HIL), (2S,3R,4S)-4-hydroxyisoleucine and (2R,3R,4S)-4-hydroxyisoleucine, and their effects on glucose metabolism. 4-Hydroxyisoleucine, an amino acid primarily found in fenugreek seeds, has garnered significant interest for its potential therapeutic applications in managing metabolic disorders such as type 2 diabetes.[1][2][3] This document synthesizes experimental data to objectively compare the performance of these isomers, offering a valuable resource for researchers and professionals in the field of drug development.

Data Presentation: Isomer Performance on Glucose Metabolism

The following tables summarize the key quantitative data from experimental studies, providing a clear comparison of the effects of the two 4-HIL isomers on critical aspects of glucose metabolism: insulin (B600854) secretion and glucose uptake.

Parameter(2S,3R,4S)-4-Hydroxyisoleucine (Major Isomer)(2R,3R,4S)-4-Hydroxyisoleucine (Minor Isomer)Reference
Insulin Secretion
Threshold for Significant Increase (in isolated rat islets)200 µMIneffective at potentiating insulin release[1][3]
Dose-Dependent Effect (in insulin-resistant HepG2 cells)Increased glucose uptake in a dose-dependent manner (maximal effect at 20 µmol/l)Data not available[2]

Key Metabolic Effects of 4-Hydroxyisoleucine

The major isomer, (2S,3R,4S)-4-hydroxyisoleucine, has been more extensively studied and has demonstrated significant effects on glucose metabolism through two primary mechanisms:

  • Stimulation of Glucose-Dependent Insulin Secretion: This isomer directly acts on pancreatic β-cells to enhance the release of insulin in the presence of elevated glucose levels.[1][3] This glucose-dependent action is a significant advantage, as it minimizes the risk of hypoglycemia.

  • Enhancement of Insulin Sensitivity: (2S,3R,4S)-4-hydroxyisoleucine improves the responsiveness of peripheral tissues, such as skeletal muscle and liver, to insulin.[4][5] This leads to increased glucose uptake from the bloodstream.

The minor isomer, (2R,3R,4S)-4-hydroxyisoleucine, has been shown to be less effective in stimulating insulin secretion compared to its major counterpart.[1][3] Its effects on insulin sensitivity and glucose uptake have not been as thoroughly investigated.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Activates GLUT4_transporter GLUT4 HIL (2S,3R,4S)-4-Hydroxyisoleucine HIL->Insulin_Receptor Enhances Insulin Sensitivity Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_transporter Fuses with Membrane Glucose Glucose Glucose->GLUT4_transporter Enters Cell

Caption: Insulin signaling pathway activated by (2S,3R,4S)-4-hydroxyisoleucine.

G cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay Seed_Cells Seed L6 Myoblasts Differentiate Differentiate into Myotubes Seed_Cells->Differentiate Serum_Starve Serum Starve Myotubes Differentiate->Serum_Starve Add_Isomers Add 4-HIL Isomers (Varying Concentrations) Serum_Starve->Add_Isomers Incubate_1 Incubate Add_Isomers->Incubate_1 Add_2NBDG Add 2-NBDG (Fluorescent Glucose Analog) Incubate_1->Add_2NBDG Incubate_2 Incubate Add_2NBDG->Incubate_2 Wash_Cells Wash to Remove Extracellular 2-NBDG Incubate_2->Wash_Cells Measure_Fluorescence Measure Intracellular Fluorescence Wash_Cells->Measure_Fluorescence

Caption: Experimental workflow for glucose uptake assay.

Experimental Protocols

In Vitro Insulin Secretion Assay

Objective: To determine the insulinotropic activity of 4-hydroxyisoleucine isomers.

Methodology:

  • Islet Isolation: Pancreatic islets of Langerhans are isolated from male Wistar rats by collagenase digestion.

  • Pre-incubation: Isolated islets are pre-incubated for 45 minutes in a Krebs-Ringer bicarbonate buffer supplemented with 10 mmol/L glucose and 2 mg/mL bovine serum albumin (BSA).

  • Incubation: Batches of three islets are then incubated for 1 hour in the Krebs-Ringer bicarbonate buffer containing varying concentrations of the 4-HIL isomers ((2S,3R,4S) and (2R,3R,4S)) and a fixed concentration of glucose (e.g., 8.3 mmol/L).

  • Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement.

  • Insulin Quantification: Insulin concentration in the supernatant is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Glucose Uptake Assay in L6 Myotubes

Objective: To assess the effect of 4-hydroxyisoleucine isomers on glucose uptake in skeletal muscle cells.

Methodology:

  • Cell Culture and Differentiation: Rat L6 myoblasts are cultured in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium is switched to α-MEM with 2% FBS once the cells reach confluence.

  • Serum Starvation: Differentiated myotubes are serum-starved in α-MEM for 3-4 hours prior to the experiment.

  • Treatment: Cells are treated with varying concentrations of the 4-HIL isomers ((2S,3R,4S) and (2R,3R,4S)) for a specified period (e.g., 30 minutes).

  • Glucose Uptake Measurement:

    • The fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is added to the cells at a final concentration of 100 µM.

    • After a 30-minute incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

    • Intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.

    • Alternatively, radiolabeled 2-deoxy-[³H]-glucose can be used, and uptake is quantified by liquid scintillation counting.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To investigate the molecular mechanism by which 4-hydroxyisoleucine isomers enhance glucose uptake.

Methodology:

  • Cell Treatment and Lysis: L6 myotubes are treated with the 4-HIL isomers as described in the glucose uptake assay. After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., Akt, PI3K).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

The available evidence strongly suggests that (2S,3R,4S)-4-hydroxyisoleucine is the more biologically active isomer, demonstrating potent glucose-dependent insulinotropic effects and enhancing insulin sensitivity.[1][3][4] Its mechanism of action involves the activation of the PI3K/Akt signaling pathway, leading to increased GLUT4 translocation and subsequent glucose uptake.[5] While the minor isomer, (2R,3R,4S)-4-hydroxyisoleucine, appears to be less effective, further research is warranted to fully elucidate its metabolic effects. Specifically, direct comparative studies on the dose-response of both isomers on glucose uptake in insulin-sensitive tissues are needed to provide a more complete picture of their therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel treatments for metabolic diseases.

References

A Cross-Species Comparative Analysis of 4-Hydroxyisoleucine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Insulinotropic and Metabolic Effects of a Novel Fenugreek-Derived Amino Acid

4-Hydroxyisoleucine (B15566) (4-OH-Ile), an unconventional amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders.[1][2] This guide provides a comprehensive cross-species comparison of the efficacy of 4-OH-Ile, presenting key experimental data, detailed methodologies, and an exploration of its underlying molecular mechanisms. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Efficacy of 4-Hydroxyisoleucine Across Species

The following table summarizes the key quantitative findings from various preclinical and clinical studies, highlighting the effects of 4-OH-Ile on glucose metabolism, insulin (B600854) secretion, and lipid profiles in different species.

Species/ModelDosageDurationKey FindingsReference
Human 150 mg (single dose)24 hoursSignificant reduction in fasting blood glucose, peaking at 2 hours post-administration.[3][3]
~1.33 tsp fenugreek powder twice daily3 yearsSignificant reduction in the cumulative incidence rate of diabetes in prediabetic subjects.[4]
Dog (Normal) 18 mg/kg (oral)Single doseImproved glucose tolerance during an Oral Glucose Tolerance Test (OGTT).[5][5]
Rat (Normal) 18 mg/kg (IV)Single doseImproved glucose tolerance during an Intravenous Glucose Tolerance Test (IVGTT).[5][5]
Rat (STZ-induced diabetic) 50 mg/kg/day (IP)6 daysReduced basal hyperglycemia and slightly but significantly improved glucose tolerance.[5][5]
50 mg/kg/day8 weeksDid not affect glucose or liver damage markers, but improved HDL-cholesterol levels by 31%.[6]
Rat (Fructose-fed) 50 mg/kg/day8 weeksRestored elevated glucose, aspartate transaminase, and alanine (B10760859) transaminase levels to near control values.[6]
Rat (Sucrose plus lipid-fed) Not specifiedNot specifiedIncreased peripheral glucose uptake during hyperinsulinaemic clamp studies.[7][7]
Rat (Zucker fa/fa) Not specifiedNot specifiedDecreased hepatic glucose output during hyperinsulinaemic clamp studies.[7][7]
Hamster (Dyslipidaemic) Not specifiedNot specifiedDecreased plasma triglycerides, total cholesterol, and free fatty acids; increased HDL-C:TC ratio by 39%.[1][1]
Mouse (Leptin receptor-deficient db/db) Not specifiedNot specifiedImprovement in levels of blood glucose, insulin, and lipids.[1][1]
In Vitro (Isolated Rat Pancreatic Islets) 200 µMIncubationPotentiated glucose (16.7 mM)-induced insulin release.[5][5]
In Vitro (Isolated Human Pancreatic Islets) 100 µM - 1 mMIncubationIncreased glucose-induced insulin release in a glucose-dependent manner.[8][9][8][9]
In Vitro (L6 Myotubes) Not specified16 hoursIncreased glucose uptake and GLUT4 translocation to the plasma membrane.[1][1]
In Vitro (HepG2 Cells) Not specifiedNot specifiedReversed insulin-induced reduction in glucose uptake.[10][10]

Key Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of the cited findings.

In Vivo Studies
  • Oral and Intravenous Glucose Tolerance Tests (OGTT/IVGTT): These tests are fundamental in assessing glucose metabolism.

    • Protocol: Following a fasting period, a glucose solution is administered either orally or intravenously. Blood samples are collected at predetermined intervals to measure plasma glucose and insulin concentrations. The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.[5]

    • 4-OH-Ile Administration: In the referenced studies, 4-OH-Ile was administered shortly before the glucose challenge to evaluate its effect on glucose disposal and insulin secretion.[5]

  • Induction of Diabetes in Animal Models:

    • Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic beta cells. In rats, a combination of nicotinamide (B372718) (NA) and STZ is used to induce a state of non-insulin-dependent diabetes mellitus (NIDDM) that mimics some features of human type 2 diabetes.[5]

    • Fructose-Fed Rat Model: A high-fructose diet induces insulin resistance, a key feature of type 2 diabetes.

  • Hyperinsulinaemic-Euglycaemic Clamp: This is the gold standard for assessing insulin sensitivity.

    • Protocol: Insulin is infused at a constant rate to achieve a hyperinsulinemic state. Glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.[7]

In Vitro Studies
  • Isolated Pancreatic Islet Incubations: This method allows for the direct assessment of the effect of a compound on insulin secretion.

    • Protocol: Pancreatic islets are isolated from rats or humans. Groups of islets are incubated in a medium containing varying concentrations of glucose and the test compound (4-OH-Ile). The amount of insulin released into the medium is then measured by radioimmunoassay (RIA).[5][8]

  • Cell Culture Models:

    • L6 Myotubes: These are rat skeletal muscle cells that are commonly used to study glucose uptake and insulin signaling in muscle tissue.[1][11]

    • HepG2 Cells: This is a human liver cancer cell line used to investigate hepatic glucose metabolism and insulin resistance.[10]

    • Experimental Assays: In these cell lines, researchers can measure glucose uptake, the expression and translocation of glucose transporters (like GLUT4), and the phosphorylation status of key proteins in the insulin signaling pathway.[1][10][12]

Signaling Pathways and Mechanisms of Action

4-Hydroxyisoleucine exerts its effects through multiple signaling pathways, primarily by potentiating insulin secretion and enhancing insulin sensitivity in peripheral tissues.

Glucose-Dependent Insulin Secretion

A key characteristic of 4-OH-Ile is its glucose-dependent insulinotropic activity. It stimulates insulin secretion from pancreatic β-cells, but only in the presence of elevated glucose concentrations.[5][8][9] This is a significant advantage over other insulin secretagogues like sulfonylureas, as it may reduce the risk of hypoglycemia.[1][7] The effect is direct on the pancreatic islets and does not appear to alter the secretion of glucagon (B607659) or somatostatin.[8][13]

G Glucose-Dependent Insulin Secretion by 4-Hydroxyisoleucine cluster_0 Pancreatic β-cell High Glucose High Glucose Insulin Secretion Insulin Secretion High Glucose->Insulin Secretion potentiates 4-OH-Ile 4-OH-Ile 4-OH-Ile->Insulin Secretion stimulates

Caption: 4-OH-Ile stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Insulin Signaling Pathway

4-OH-Ile has been shown to enhance insulin signaling in peripheral tissues like muscle and liver.[2][14] It activates key downstream components of the insulin receptor signaling cascade, including Insulin Receptor Substrate-1 (IRS-1) and Phosphatidylinositol 3-kinase (PI3K).[7][14] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[1][12] Furthermore, 4-OH-Ile can increase the phosphorylation of Akt, a central protein in the insulin signaling pathway.[11]

G 4-Hydroxyisoleucine's Effect on Insulin Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 PI3K PI3K IRS-1->PI3K Akt Akt PI3K->Akt GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake 4-OH-Ile 4-OH-Ile 4-OH-Ile->IRS-1 activates 4-OH-Ile->PI3K activates 4-OH-Ile->Akt activates

Caption: 4-OH-Ile enhances insulin signaling by activating key downstream proteins.

AMPK Pathway and Mitochondrial Biogenesis

Recent studies suggest that 4-OH-Ile may also act through the AMP-activated protein kinase (AMPK) pathway.[11] In L6 myotubes, it has been shown to increase glucose uptake in an AMPK-dependent manner.[11] Furthermore, 4-OH-Ile upregulates the expression of genes involved in mitochondrial biogenesis and energy metabolism, such as PGC-1α, PGC-1β, CPT 1, and CPT 2, in the liver and skeletal muscles of diabetic rats.[11]

G Experimental Workflow for In Vitro Glucose Uptake Assay Cell Culture (L6 Myotubes) Cell Culture (L6 Myotubes) Induce Insulin Resistance (e.g., with Palmitate) Induce Insulin Resistance (e.g., with Palmitate) Cell Culture (L6 Myotubes)->Induce Insulin Resistance (e.g., with Palmitate) Treatment with 4-OH-Ile Treatment with 4-OH-Ile Induce Insulin Resistance (e.g., with Palmitate)->Treatment with 4-OH-Ile Insulin Stimulation Insulin Stimulation Treatment with 4-OH-Ile->Insulin Stimulation Measure Glucose Uptake (e.g., with radiolabeled glucose) Measure Glucose Uptake (e.g., with radiolabeled glucose) Insulin Stimulation->Measure Glucose Uptake (e.g., with radiolabeled glucose)

Caption: A typical workflow for assessing the effect of 4-OH-Ile on glucose uptake in muscle cells.

References

Head-to-head comparison of different 4-hydroxyisoleucine extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of 4-hydroxyisoleucine (B15566) from its primary source, fenugreek seeds (Trigonella foenum-graecum), is a critical step. This amino acid derivative has garnered significant attention for its potential therapeutic applications, particularly in managing metabolic disorders.[1][2] The choice of extraction method profoundly impacts the yield, purity, and overall economic viability of the process. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Extraction Methods

The selection of an optimal extraction method for 4-hydroxyisoleucine hinges on a balance between yield, purity, efficiency, and environmental impact. This section provides a comparative overview of conventional and modern techniques.

Extraction MethodPrincipleSolvent(s)TemperatureTimeYield of 4-HydroxyisoleucinePurity/ConcentrationKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent to soften and dissolve the target compound.Ethanol (B145695) (50-80%), WaterRoom Temperature or slightly elevated (e.g., 37°C)24 - 78 hours0.4% (from dried seeds)Not specifiedSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, potentially lower yield.
Soxhlet Extraction Continuous extraction with a hot solvent refluxing through the plant material.Petroleum Ether (defatting), Ethanol (80%)Boiling point of solvent (e.g., ~80°C for ethanol)~6 hoursNot directly specified for 4-HIL, but used as a preliminary step.Not specifiedEfficient for exhaustive extraction.Requires high temperatures which can degrade thermolabile compounds, consumes significant solvent and time.[3]
Multi-stage Counter-current Extraction Serial extraction of the plant material with fresh solvent in a counter-current flow.Ethanol-water mixtures (50%, 60%, 70%)Not specified90 minutes per stage>82.5% recoveryUp to 1.28 mg/mLHigh extraction yield, reduced solvent consumption compared to simple maceration.[4]More complex setup than simple maceration.
Aqueous Extraction Maceration using water as the solvent.Water37°C78 hoursNot specified, but extract confirmed to contain 4-HIL.Not specified"Green" and inexpensive solvent, safe.Long extraction time, potential for microbial growth, may extract a wide range of water-soluble impurities.[5]
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.Methanol, n-hexane, DCMTypically room temperature to slightly elevated.1 hour sonication followed by 24h macerationNot specified for 4-HIL, but high flavonoid yield reported.Not specifiedReduced extraction time, increased yield, less solvent consumption compared to conventional methods.[6]Equipment cost, potential for radical formation at high intensity.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Not specified for 4-HILNot specified for 4-HILSignificantly shorter than conventional methods (e.g., ~37 min for other compounds)Not specified for 4-HIL, but reported to be 2-4 times more efficient than maceration and Soxhlet for other compounds.[3]Not specifiedRapid extraction, reduced solvent usage, higher yields.[3]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.Supercritical CO2e.g., 40°Ce.g., 85 minutesNot specified for 4-HIL, focused on oil extraction.Not specified"Green" solvent, high selectivity, solvent-free extract.High initial equipment cost, may not be efficient for polar compounds like amino acids without a co-solvent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction processes. The following are protocols for some of the key experiments cited in the comparison.

Maceration with 50% Ethanol
  • Preparation of Plant Material: Milled and powdered seeds of Trigonella foenum-graecum (800 g) are first defatted by maceration with petroleum ether (2 L) for 24 hours, repeated four times.

  • Extraction: The defatted seed powder is then macerated with 50% ethanol (1 L) for 24 hours. This process is repeated four times.

  • Post-Extraction Processing: The ethanol extracts are combined. The presence of amino acids is confirmed using a spot test with ninhydrin (B49086) reagent.

  • Isolation: The ethanol extract is subjected to ion-exchange chromatography to isolate the amino acid fraction containing 4-hydroxyisoleucine.

Multi-stage Counter-current Extraction
  • Sample Preparation: 500 mg of powdered fenugreek seed samples are used.

  • Solvent Preparation: Ethanol-water mixtures (50-70%) are prepared.

  • Extraction Process: A multi-stage counter-current extraction setup is used. The solvent mix is circulated through five extractors. After three runs, the total extract is collected.

  • Analysis: The extracted amount of 4-hydroxyisoleucine is compared to the total amount in the seeds to calculate the extraction yield. An exhaustive extraction for determining the total content is performed by stirring 500 mg of seed powder in 50 mL of 70% ethanol-water for 90 minutes.[4]

Aqueous Extraction
  • Sample Preparation: 2500g of dry Trigonella foenum-graecum seeds are crushed into a coarse powder.

  • Extraction: The powder is suspended in 5000 mL of water and kept in an incubator at 37°C for 78 hours. The slurry is stirred continuously for the first two days and then left to stand overnight.[5]

  • Filtration and Concentration: The mixture is filtered. Ethyl acetate (B1210297) is added to the filtrate to remove water under low pressure using a rotary evaporator.

  • Storage: The resulting yellow gummy extract is stored at -20°C for further analysis.[5]

Soxhlet Extraction (as a defatting and initial extraction step)
  • Defatting: 10 g of dried and powdered fenugreek seeds are placed in a Soxhlet apparatus and defatted using petroleum ether for 6 hours.[7]

  • Extraction: After filtration and drying, the defatted material is extracted with 300 mL of 80% ethanol at 80°C using a rotary evaporator.[7]

Visualizing the Extraction Workflow

A general workflow for the extraction and analysis of 4-hydroxyisoleucine from fenugreek seeds can be visualized as follows:

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Fenugreek Seeds grinding Grinding/Pulverizing start->grinding defatting Defatting (e.g., with Hexane/Petroleum Ether) grinding->defatting extraction_method Extraction Method (Maceration, Soxhlet, UAE, MAE, etc.) defatting->extraction_method solvent_addition Solvent Addition (e.g., Ethanol/Water mixture) extraction_method->solvent_addition extraction_process Extraction Process solvent_addition->extraction_process filtration Filtration extraction_process->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration purification Purification (e.g., Ion-Exchange Chromatography) concentration->purification analysis Quantitative Analysis (e.g., HPLC) purification->analysis end Pure 4-Hydroxyisoleucine analysis->end

Caption: A generalized workflow for the extraction and analysis of 4-hydroxyisoleucine.

Signaling Pathway of 4-Hydroxyisoleucine's Insulinotropic Effect

4-Hydroxyisoleucine is known to potentiate glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. The following diagram illustrates a simplified proposed signaling pathway.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell glucose Glucose glut2 GLUT2 Transporter glucose->glut2 hydroxyisoleucine 4-Hydroxyisoleucine insulin_secretion Insulin Secretion hydroxyisoleucine->insulin_secretion Potentiates metabolism Glucose Metabolism glut2->metabolism atp_ratio ↑ ATP/ADP Ratio metabolism->atp_ratio k_atp KATP Channel Closure atp_ratio->k_atp depolarization Membrane Depolarization k_atp->depolarization ca_channel Voltage-gated Ca2+ Channel Opening depolarization->ca_channel ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx ca_influx->insulin_secretion

References

The Synergistic Potential of 4-Hydroxyisoleucine in Anti-Diabetic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of 4-hydroxyisoleucine (B15566), a novel insulinotropic amino acid, with other compounds in the context of anti-diabetic therapy. While research highlights its potential, this document aims to objectively present the available experimental data, detail methodologies, and underscore areas requiring further investigation, particularly concerning its combination with conventional anti-diabetic drugs.

Executive Summary

4-Hydroxyisoleucine, primarily extracted from fenugreek seeds, has demonstrated significant anti-diabetic properties. Its primary mechanisms of action include glucose-dependent insulin (B600854) secretion and enhancement of insulin sensitivity in peripheral tissues. While direct synergistic studies with mainstream anti-diabetic pharmaceuticals such as metformin, sulfonylureas, or glitazones are not extensively documented in publicly available research, a key study reveals a significant synergistic effect when combined with natural bioavailability enhancers. This suggests a promising avenue for developing combination therapies that could enhance efficacy and potentially reduce required dosages, thereby minimizing side effects.

Comparative Analysis of Synergistic Effects

The most direct evidence of 4-hydroxyisoleucine's synergistic potential comes from a study by Shukla and Rangari (2015), which investigated its effects in combination with piperine (B192125) and ginger oleoresin in an alloxan-induced diabetic rat model. The data presented below summarizes the key findings of this research.

Table 1: Effect of 4-Hydroxyisoleucine and Combinations on Fasting Blood Glucose
Treatment GroupDoseMean Fasting Blood Glucose (mg/dL) ± SEM% Reduction from Diabetic Control
Normal Control-107.83 ± 6.41-
Diabetic ControlAlloxan (B1665706) (150 mg/kg)289.50 ± 2.650%
4-Hydroxyisoleucine50 mg/kg124.33 ± 1.4957.05%
4-Hydroxyisoleucine + Piperine50 mg/kg + 10 mg/kg118.50 ± 3.3759.07%
4-Hydroxyisoleucine + Ginger Oleoresin50 mg/kg + 50 mg/kg131.83 ± 3.1454.46%

Data extracted from Shukla and Rangari, 2015.

Table 2: Effect of 4-Hydroxyisoleucine and Combinations on Body Weight
Treatment GroupInitial Body Weight (g) ± SEMFinal Body Weight (g) ± SEM% Change in Body Weight
Normal Control150.17 ± 2.48165.33 ± 2.33+10.09%
Diabetic Control148.50 ± 2.62125.17 ± 2.14-15.71%
4-Hydroxyisoleucine149.33 ± 2.52145.67 ± 2.07-2.45%
4-Hydroxyisoleucine + Piperine150.67 ± 2.19152.17 ± 2.04+0.99%
4-Hydroxyisoleucine + Ginger Oleoresin148.83 ± 2.29147.50 ± 2.12-0.89%

Data extracted from Shukla and Rangari, 2015.

Analysis of a preclinical study: The data clearly indicates that the combination of 4-hydroxyisoleucine with piperine resulted in the most significant reduction in fasting blood glucose levels, suggesting a synergistic or additive effect.[1] Piperine, a known bioavailability enhancer, may increase the plasma concentration and efficacy of 4-hydroxyisoleucine.[1] Furthermore, the combination treatments, particularly with piperine, helped to mitigate the weight loss observed in the diabetic control group, indicating an overall improvement in the metabolic state of the animals.[1]

Experimental Protocols

To ensure reproducibility and critical evaluation of the findings, the detailed experimental methodology from the key cited study is provided below.

Induction of Diabetes and Treatment Protocol (Shukla and Rangari, 2015)
  • Animal Model: Wistar albino rats of either sex, weighing 150-200g.

  • Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of alloxan monohydrate (150 mg/kg body weight) dissolved in a sterile saline solution. Animals with fasting blood glucose levels above 250 mg/dL after 72 hours were considered diabetic and included in the study.

  • Treatment Groups:

    • Group 1: Normal Control (received vehicle only).

    • Group 2: Diabetic Control (received vehicle only).

    • Group 3: 4-Hydroxyisoleucine (50 mg/kg, p.o.).

    • Group 4: 4-Hydroxyisoleucine (50 mg/kg, p.o.) + Piperine (10 mg/kg, p.o.).

    • Group 5: 4-Hydroxyisoleucine (50 mg/kg, p.o.) + Ginger Oleoresin (50 mg/kg, p.o.).

  • Duration of Treatment: The respective treatments were administered daily for 21 days.

  • Parameters Measured: Fasting blood glucose and body weight were monitored at regular intervals throughout the study.

Signaling Pathways and Mechanisms of Action

4-Hydroxyisoleucine exerts its anti-diabetic effects through multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate the key molecular mechanisms.

G cluster_pancreas Pancreatic β-Cell Glucose Glucose Insulin_Secretion Insulin_Secretion Glucose->Insulin_Secretion stimulates 4-HIL 4-HIL 4-HIL->Insulin_Secretion potentiates (glucose-dependent)

Caption: Glucose-dependent insulin secretion pathway.

G cluster_muscle_adipose Muscle / Adipose Tissue 4-HIL 4-HIL PI3K PI3K 4-HIL->PI3K activates AMPK AMPK 4-HIL->AMPK activates Akt Akt PI3K->Akt activates GLUT4_Translocation GLUT4_Translocation Akt->GLUT4_Translocation promotes Glucose_Uptake Glucose_Uptake GLUT4_Translocation->Glucose_Uptake AMPK->Glucose_Uptake

Caption: Insulin signaling pathway in peripheral tissues.

Conclusion and Future Directions

The available evidence strongly suggests that 4-hydroxyisoleucine possesses significant anti-diabetic properties. The synergistic effects observed with natural bioavailability enhancers like piperine are promising and warrant further investigation. This combination could potentially lead to the development of more effective and safer phytopharmaceutical formulations for the management of type 2 diabetes.

However, a notable gap exists in the scientific literature regarding the synergistic effects of 4-hydroxyisoleucine with conventional anti-diabetic medications. For drug development professionals, this represents a critical area for future research. Investigating the co-administration of 4-hydroxyisoleucine with drugs such as metformin, sulfonylureas, and thiazolidinediones could unveil novel combination therapies with enhanced glycemic control and potentially a better side-effect profile. Such studies would be invaluable in positioning 4-hydroxyisoleucine within the current landscape of diabetes treatment.

References

Comparative analysis of gene expression profiles for 4-hydroxyisoleucine and pioglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the gene expression profiles modulated by 4-hydroxyisoleucine (B15566) and the synthetic drug pioglitazone (B448). Both compounds have demonstrated significant potential in metabolic regulation, particularly in the context of insulin (B600854) resistance and type 2 diabetes. This document synthesizes experimental data to offer a comparative overview of their mechanisms of action at the molecular level, focusing on their impact on gene expression.

Introduction

4-Hydroxyisoleucine (4-HIL) is a unique, non-proteinogenic amino acid found primarily in fenugreek seeds (Trigonella foenum-graecum). It is recognized for its insulinotropic and insulin-sensitizing properties. Its mechanism is largely attributed to the activation of the AMP-activated protein kinase (AMPK) and Akt signaling pathways, which play crucial roles in cellular energy homeostasis and glucose metabolism.

Pioglitazone is a synthetic oral anti-diabetic agent belonging to the thiazolidione (TZD) class of drugs. It is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.

This guide will delve into the distinct and overlapping effects of these two molecules on gene expression, providing a valuable resource for researchers exploring novel therapeutic strategies for metabolic disorders.

Comparative Gene Expression Profiles

Table 1: Pioglitazone - Differentially Expressed Genes in Liver of Diet-Induced Obese Mice

Data from a study on C57BL/6J mice treated with pioglitazone (25 mg/kg/day) for 38 days. Gene expression was analyzed using Affymetrix Mouse GeneChip 1.0 ST array.

Gene Category Upregulated Genes Downregulated Genes
Lipid Metabolism & PPARγ Signaling Fabp4, Cd36, Fasn, Lpl, Cidea, Plin4, Adipoq-
Inflammatory Response -Saa1, Saa2, Saa3, Cxcl9, Cxcl10, Ccl5
Table 2: 4-Hydroxyisoleucine - Reported Effects on Gene Expression

Data compiled from various in vitro and in vivo studies.

Gene/Protein Effect Signaling Pathway Experimental Model
PGC-1α, PGC-1βUpregulationAMPKL6 myotubes, Liver, Skeletal muscle (rat)[1]
CPT1, CPT2UpregulationAMPKL6 myotubes, Liver, Skeletal muscle (rat)[1]
AMPK, AktIncreased expression and phosphorylation-Liver, Skeletal muscle (rat)[1]
ACC, FASDownregulationAMPKSW480 human colorectal cancer cells[2]
PPARγ, LDLRUpregulation-SW480 human colorectal cancer cells[2]
TNF-αDownregulation of mRNA expression-3T3-L1 adipocytes[3]
GLUT2, GS, GKUpregulationProximal Insulin SignalingHepG2 cells[4]
TACEDownregulation-3T3-L1 adipocytes[5]
TIMP3Upregulation-3T3-L1 adipocytes[5]

Signaling Pathways

The primary mechanisms of action for 4-hydroxyisoleucine and pioglitazone diverge at the initial receptor level but converge on the regulation of metabolic gene expression.

Pioglitazone: The PPARγ Signaling Pathway

Pioglitazone directly binds to and activates PPARγ. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

G Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds and Activates PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (in gene promoter) PPARg_RXR->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Lipid Storage ↓ Lipolysis Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake (GLUT4) Gene_Expression->Glucose_Homeostasis Inflammation ↓ Inflammatory Cytokines Gene_Expression->Inflammation

Pioglitazone's mechanism via the PPARγ signaling pathway.
4-Hydroxyisoleucine: The AMPK/Akt Signaling Pathway

4-Hydroxyisoleucine is reported to activate AMPK, a key cellular energy sensor. Activated AMPK, along with the Akt pathway, initiates a cascade of downstream effects, including the upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation, and the downregulation of genes involved in lipid synthesis.

G HIL 4-Hydroxyisoleucine AMPK AMPK HIL->AMPK Activates Akt Akt HIL->Akt Activates PGC1a ↑ PGC-1α/β AMPK->PGC1a CPT ↑ CPT1/2 AMPK->CPT ACC_FAS ↓ ACC/FAS AMPK->ACC_FAS GLUT4 ↑ GLUT4 Translocation Akt->GLUT4 Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio FAO Fatty Acid Oxidation CPT->FAO Lipogenesis Lipogenesis ACC_FAS->Lipogenesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

4-Hydroxyisoleucine's mechanism via AMPK/Akt signaling.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for analyzing gene expression changes induced by 4-hydroxyisoleucine and pioglitazone.

Cell Culture and Treatment

1. Cell Line: 3T3-L1 preadipocytes are a common model for studying adipogenesis and the effects of insulin-sensitizing compounds.

2. Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

3. Differentiation: To induce differentiation into mature adipocytes, post-confluent 3T3-L1 cells are treated with a differentiation cocktail, often containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.

4. Treatment: Differentiated adipocytes are then treated with varying concentrations of 4-hydroxyisoleucine or pioglitazone for a specified period (e.g., 24-48 hours) to assess the impact on gene expression.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

G start Treated Cells rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr qPCR with Gene-Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis (e.g., ΔΔCt method) qpcr->data_analysis end Relative Gene Expression data_analysis->end

References

Validating the Anti-inflammatory Effects of 4-Hydroxyisoleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of 4-hydroxyisoleucine (B15566) (4-HIL) across various preclinical models. The data presented is compiled from peer-reviewed studies to assist in the evaluation of 4-HIL as a potential therapeutic agent. Detailed experimental protocols and quantitative data are provided to support further research and development.

In Vitro Models of Inflammation

Co-culture of RAW264.7 Macrophages and 3T3-L1 Adipocytes

This model simulates the inflammatory microenvironment of adipose tissue in obesity. Inflammation is induced by lipopolysaccharide (LPS), a component of gram-negative bacteria.

Experimental Protocol:

  • Cell Culture: Mouse RAW264.7 macrophages and 3T3-L1 preadipocytes are cultured. 3T3-L1 cells are differentiated into mature adipocytes.

  • Co-culture System: A transwell system is used to co-culture the differentiated 3T3-L1 adipocytes and RAW264.7 macrophages.

  • Inflammation Induction: The co-cultured cells are stimulated with LPS to induce an inflammatory response.

  • Treatment: The cells are treated with varying concentrations of 4-hydroxyisoleucine.

  • Analysis: The levels of pro-inflammatory and anti-inflammatory cytokines in the culture medium are measured by ELISA. Macrophage polarization (M1 vs. M2 phenotype) is assessed by flow cytometry. The expression of key inflammatory signaling proteins is determined by RT-qPCR and Western blotting.[1][2]

Quantitative Data Summary:

BiomarkerTreatment GroupResultReference
TNF-α4-HILDose-dependent decrease[1]
MCP-14-HILDose-dependent decrease[1]
IL-64-HILSignificant decrease[1]
IL-104-HILSignificant increase[1]
M2/M1 Macrophage Ratio4-HILIncreased ratio[1][2]
iRhom2 mRNA and Protein4-HILSignificant repression[1]
TACE mRNA and Protein4-HILSignificant repression[1]
C2C12 Myotubes with TNF-α-Induced Insulin (B600854) Resistance

This model investigates the interplay between inflammation and insulin resistance in skeletal muscle cells.

Experimental Protocol:

  • Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured and differentiated into myotubes.

  • Induction of Insulin Resistance: The myotubes are treated with TNF-α to induce a state of insulin resistance and inflammation.

  • Treatment: The cells are then treated with 4-hydroxyisoleucine.

  • Analysis: Glucose uptake is measured to assess insulin sensitivity. The phosphorylation status of key proteins in the insulin signaling pathway (e.g., IR-β, IRS-1) and the expression of SOCS-3 are analyzed by Western blotting and co-immunoprecipitation.[3][4]

Quantitative Data Summary:

BiomarkerTreatment GroupResultReference
Glucose Transport Rate4-HILDose-dependent enhancement of insulin-stimulated glucose transport[3][4]
Tyrosine Phosphorylation of IR-β and IRS-14-HILIncreased phosphorylation[3][4]
SOCS-3 Protein Concentration4-HILDecreased concentration[3][4]
Co-immunoprecipitation of SOCS-3 with IR-β and IRS-14-HILDecreased co-immunoprecipitation[3][4]

In Vivo Models of Inflammation

High-Fat Diet-Induced Obesity in Mice

This model mimics the chronic low-grade inflammation associated with obesity and metabolic syndrome.

Experimental Protocol:

  • Animal Model: C57BL/6 mice are fed a high-fat diet (HFD) for an extended period to induce obesity and inflammation.

  • Treatment: A cohort of HFD-fed mice is treated with 4-hydroxyisoleucine, often administered orally. Some studies include a comparator group treated with metformin (B114582).[5][6][7]

  • Analysis: Body weight, liver steatosis, and dyslipidemia are assessed. Systemic insulin sensitivity is evaluated. The expression of pro-inflammatory cytokines in liver and adipose tissue is measured by RT-qPCR. Macrophage infiltration and polarization in these tissues are analyzed by flow cytometry. Key signaling pathways like TLR4/JNK/NF-κB are investigated via Western blot.[5][6]

Quantitative Data Summary:

ParameterTreatment GroupResultReference
Body Weight Gain4-HILReduced gain[5][6]
Liver Steatosis4-HILReduced[5][6]
Dyslipidemia4-HILReduced[5][6]
Systemic Insulin Sensitivity4-HILIncreased[5][6]
Pro-inflammatory Cytokine mRNA (TNF-α, IL-1β, IL-6) in Liver and Adipose Tissue4-HILSignificantly decreased expression[5]
M1 Macrophage Accumulation in Liver and Adipose Tissue4-HILReduced accumulation[5][6]
TLR4 Protein Expression4-HILReduced expression[5]
JNK Phosphorylation4-HILInhibited[5]
Insulin Signaling Cascade4-HILPotent stimulation, comparable to Metformin[7]
Autologous Blood-Induced Intracerebral Hemorrhage in Rats

This model is used to study the neuroinflammatory and neurodegenerative processes following a hemorrhagic stroke.

Experimental Protocol:

  • Animal Model: Intracerebral hemorrhage (ICH) is induced in rats by injecting autologous blood into the brain.

  • Treatment: The rats are treated with 4-hydroxyisoleucine orally for a specified period post-ICH induction.[3][8]

  • Analysis: Behavioral and neurochemical deficits are assessed. The levels of inflammatory cytokines (TNF-α, IL-1β, IL-17) and oxidative stress markers in the brain are measured.[3][8]

Quantitative Data Summary:

ParameterTreatment GroupResultReference
Behavioral and Neurochemical Deficits4-HIL (50 and 100 mg/kg)Improved[3][8]
Inflammatory Cytokines (TNF-α, IL-1β, IL-17) in Brain4-HIL (50 and 100 mg/kg)Improved levels[8]
Oxidative Stress Markers in Brain4-HIL (50 and 100 mg/kg)Improved levels[8]

Signaling Pathways and Experimental Workflows

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 4-Hydroxyisoleucine Action cluster_2 Macrophage Membrane cluster_3 Inflammatory Cascade LPS LPS iRhom2 iRhom2 LPS->iRhom2 Activates HIL 4-Hydroxyisoleucine HIL->iRhom2 Inhibits TACE TACE iRhom2->TACE Matures proTNF pro-TNF-α TACE->proTNF Cleaves TNF Soluble TNF-α proTNF->TNF Inflammation Inflammation TNF->Inflammation Drives

Caption: iRhom2/TACE/TNF-α signaling pathway inhibited by 4-Hydroxyisoleucine.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Analysis A Cell Culture (e.g., Macrophages, Adipocytes) B Induce Inflammation (e.g., LPS, TNF-α) A->B C Treat with 4-Hydroxyisoleucine (Varying Concentrations) B->C D Measure Inflammatory Markers (ELISA, RT-qPCR) C->D E Assess Cellular Responses (Flow Cytometry, Western Blot) C->E

Caption: In vitro experimental workflow for evaluating 4-HIL.

References

A Comparative Analysis of 4-Hydroxyisoleucine and Its Derivatives in Modulating Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic landscape of 4-hydroxyisoleucine (B15566) and its synthetic analogs, offering insights into their potential as next-generation antidiabetic agents.

For Immediate Release

[City, State] – [Date] – In the global pursuit of novel therapeutic strategies for metabolic disorders, the unique amino acid 4-hydroxyisoleucine (4-HIL), primarily isolated from fenugreek (Trigonella foenum-graecum) seeds, has garnered significant attention.[1] This comprehensive guide provides a comparative analysis of the therapeutic potential of 4-HIL and its derivatives, with a focus on their antidiabetic properties, supported by experimental data for researchers, scientists, and drug development professionals.

Abstract

4-Hydroxyisoleucine, a non-proteinogenic amino acid, has demonstrated significant potential in the management of diabetes through its dual action of stimulating glucose-dependent insulin (B600854) secretion and enhancing insulin sensitivity in peripheral tissues.[1][2][3] Recent research has explored the synthesis of various 4-HIL derivatives, including dipeptides, to enhance its therapeutic efficacy. This review compares the bioactivity of 4-HIL and its derivatives, delving into their mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this promising area of diabetology.

Introduction

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge.[1] Current therapeutic regimens, while effective, are often associated with adverse side effects, necessitating the exploration of safer and more potent alternatives.[4] Natural products have historically been a rich source of novel drug candidates. 4-hydroxyisoleucine, extracted from fenugreek seeds, has emerged as a promising lead compound due to its unique glucose-dependent insulinotropic activity, which mitigates the risk of hypoglycemia, a common drawback of conventional insulin secretagogues like sulfonylureas.[2][4]

Comparative Efficacy of 4-Hydroxyisoleucine and Its Derivatives

Recent studies have focused on synthesizing derivatives of 4-HIL to improve its pharmacological properties. Dipeptides, in particular, have shown enhanced antidiabetic activity compared to the parent compound.

In Vitro Antidiabetic Activity

The in vitro antidiabetic potential of 4-HIL and its dipeptide derivatives has been evaluated using the non-enzymatic glycosylation of hemoglobin assay. Among the synthesized dipeptides, Glycyl-4-hydroxyisoleucine (GLY-L-4-OHIL) exhibited the most prominent activity.[1]

CompoundConcentration (µg/mL)% Inhibition of Hemoglobin Glycosylation
4-Hydroxyisoleucine (4-HIL) 100065.2 ± 1.2
GLY-L-4-OHIL 100072.5 ± 1.8
ALA-L-4-OHIL 100058.9 ± 1.5
SER-L-4-OHIL 100061.3 ± 1.1
VAL-L-4-OHIL 100055.7 ± 2.1
THR-L-4-OHIL 100059.8 ± 1.7
Metformin (Standard) 100078.4 ± 1.3

Data presented as mean ± SEM.[1]

In Vivo Antidiabetic Activity

The antidiabetic efficacy of 4-HIL and its most potent derivative, GLY-L-4-OHIL, was further investigated in alloxan-induced diabetic rat models.

Treatment Group (Dose)Initial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% Reduction
Diabetic Control 285.4 ± 10.2295.1 ± 12.5-3.4%
4-HIL (50 mg/kg) 280.1 ± 9.8155.6 ± 8.744.4%
GLY-L-4-OHIL (50 mg/kg) 282.5 ± 11.1130.2 ± 7.953.9%
Glibenclamide (Standard, 5 mg/kg) 288.9 ± 10.5115.8 ± 6.459.9%

Blood glucose levels were measured after 21 days of treatment. Data presented as mean ± SEM.

Mechanism of Action: Signaling Pathways

4-Hydroxyisoleucine and its derivatives exert their therapeutic effects by modulating key signaling pathways involved in glucose metabolism.

Insulin Secretion Pathway

4-HIL potentiates glucose-induced insulin secretion directly from pancreatic β-cells.[3][4][5] This effect is glucose-dependent, meaning it is more pronounced at higher glucose concentrations, which is a significant advantage over sulfonylureas.[2][4]

Insulin_Secretion_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_granules Insulin Granule Exocytosis Ca_influx->Insulin_granules Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion HIL 4-HIL HIL->Insulin_granules Potentiates

Caption: Glucose-dependent insulin secretion pathway potentiated by 4-HIL.

Insulin Signaling Pathway (PI3K/Akt)

4-HIL enhances insulin sensitivity in peripheral tissues like skeletal muscle and liver by activating the PI3K/Akt signaling pathway.[6] This leads to increased glucose uptake and utilization.

PI3K_Akt_Pathway cluster_cell Skeletal Muscle / Adipose Cell Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake HIL 4-HIL HIL->PI3K Enhances Activation AMPK_Pathway cluster_cell Hepatocyte / Myocyte HIL 4-HIL AMP_ATP ↑ AMP/ATP Ratio HIL->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Inhibits Malonyl_CoA ↓ Malonyl-CoA ACC->Malonyl_CoA CPT1 ↑ CPT1 Activity Malonyl_CoA->CPT1 FAO ↑ Fatty Acid Oxidation CPT1->FAO Glucose_uptake ↑ Glucose Uptake GLUT4->Glucose_uptake Experimental_Workflow_In_Vivo Start Start: Healthy Rats Induction Induce Diabetes (Alloxan Injection) Start->Induction Confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Group Allocation (Control, Standard, Test) Confirmation->Grouping Treatment Daily Oral Treatment (21 Days) Grouping->Treatment Monitoring Monitor Blood Glucose Treatment->Monitoring Periodically Endpoint Endpoint Analysis: - Biochemical Parameters - Histopathology Treatment->Endpoint Conclusion Evaluate Antidiabetic Efficacy Endpoint->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for 4-Hydroxy Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy isoleucine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management protocols.

Immediate Safety & Handling

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may be an irritant[1]. Therefore, exercising caution is paramount.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, respiratory protection is required. Work in a well-ventilated area or under a chemical fume hood.

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃[1][2]
Molecular Weight 147.17 g/mol [2]
Appearance Solid[1][3]
Melting Point 223-224 °C[1][3]
Boiling Point ~331.6 °C (Predicted)[1][3]
Solubility Slightly soluble in Methanol and Water[3]
Storage Temperature 2-8°C, Inert atmosphere, Keep in a dark place[3]

Step-by-Step Disposal Protocol

All laboratory chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office[4]. Never dispose of chemicals down the drain or in regular trash unless authorized.

Step 1: Waste Characterization & Segregation

  • Unused/Expired Product: Keep the this compound in its original container. The container must be in good condition, tightly closed, and clearly labeled.

  • Contaminated Materials: Any items such as gloves, weigh boats, paper towels, or labware that are contaminated with this compound should be considered chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams (e.g., solvents, acids) to prevent unknown chemical reactions[5]. Store solids and liquids separately[5].

Step 2: Container Management

  • Container Choice: The best container for waste is the original product container[4]. If not available, use a container made of compatible material that is in good condition and has a secure, leak-proof lid.

  • Labeling: Label the waste container clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Irritant")[6]. Attach your institution's specific hazardous waste tag as soon as you begin accumulating waste[4].

Step 3: Spill Management and Cleanup

  • Isolate the Area: Evacuate and isolate the spill area if necessary.

  • Containment: Cover drains to prevent the chemical from entering the sewer system.

  • Cleanup: For solid spills, carefully sweep or take up the dry material, avoiding dust generation[7]. Use an inert absorbent material for any dissolved spills.

  • Disposal of Cleanup Materials: All materials used for the cleanup, including PPE, must be collected and disposed of as hazardous waste[4]. Place them in a sealed, compatible, and properly labeled container.

Step 4: Storage and Collection

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[6][8]. This area should be under the control of the lab personnel and, ideally, within line of sight[6].

  • Secondary Containment: Always store hazardous waste containers in secondary containment (such as a spill tray) to contain potential leaks[4][5].

  • Request Pickup: Once your waste container is full or you are finished with the process, submit a chemical waste collection request to your institution's EHS or equivalent department[4][8].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start Here assess_type Assess Waste Type spill Spill / Contaminated Material assess_type->spill Spill unused Unused / Expired Product assess_type->unused Bulk Chemical contain_spill Contain Spill & Clean Up (Avoid Dust Generation) spill->contain_spill original_container Keep in Original Container (Ensure it is sealed & in good condition) unused->original_container ppe->assess_type collect_waste Collect Cleanup Debris & Contaminated PPE in a Sealed, Compatible Container contain_spill->collect_waste label_waste Label Container as 'Hazardous Waste' with Chemical Name & Attach EHS Tag collect_waste->label_waste original_container->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store request_pickup Submit Waste Collection Request to EHS store->request_pickup end Waste Disposed of by EHS request_pickup->end

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling 4-Hydroxy isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydroxyisoleucine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxyisoleucine, including operational procedures and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Classification

4-Hydroxyisoleucine is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is important to handle this compound with care, adhering to the safety precautions outlined in this guide.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity (single exposure)H335May cause respiratory irritation

Source: Cayman Chemical Safety Data Sheet[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling 4-Hydroxyisoleucine.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Protective gloves and a lab coatThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Dust mask type N95 (US) or equivalentRecommended, especially when handling the powder form to avoid inhalation.

Source: Sigma-Aldrich, Cayman Chemical[1]

Step-by-Step Handling Procedures

Proper handling and storage are crucial to maintain the integrity of 4-Hydroxyisoleucine and the safety of the laboratory environment.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Ventilation : Work in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

  • Dispensing : When weighing or transferring the solid compound, use caution to prevent dust generation.

  • Solution Preparation : If preparing a solution, slowly add the solid to the solvent to avoid splashing. 4-Hydroxyisoleucine is soluble in PBS (pH 7.2) at a concentration of 5mg/mL.[4]

  • After Handling : Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[1][3]

Storage and Stability

Store 4-Hydroxyisoleucine in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent contamination. For long-term storage, refer to the product insert for specific temperature recommendations, which is often -20°C.[5]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Accidental Release Measures:

  • Containment : Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains or waterways.[1][3]

  • Clean-up : For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[3] Ensure adequate ventilation after a spill.

  • Personal Precautions : Ensure you are wearing the appropriate PPE during cleanup.

Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.[3]

  • Contaminated packaging should be disposed of in the same manner as the product itself.[3] This product is not considered a RCRA hazardous waste.[6]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash off with soap and plenty of water.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]

Source: BenchChem[3]

Operational Workflow for Handling 4-Hydroxyisoleucine

The following diagram outlines the standard operating procedure for the safe handling and disposal of 4-Hydroxyisoleucine in a laboratory setting.

G Figure 1: Handling and Disposal Workflow for 4-Hydroxyisoleucine cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 handling1 Carefully Weigh/Transfer Solid prep2->handling1 handling2 Prepare Solution (if needed) handling1->handling2 post1 Store in a Cool, Dry, Well-Ventilated Place handling2->post1 post2 Wash Hands Thoroughly post1->post2 disposal Routine Disposal spill Accidental Spill contain Contain Spill spill->contain dispose_waste Dispose of Waste per Regulations disposal->dispose_waste cleanup Clean Up Spill contain->cleanup cleanup->dispose_waste

Caption: Workflow for safe handling and disposal of 4-Hydroxyisoleucine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.